1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane
Description
Properties
IUPAC Name |
1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h5-8H,1-4H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRRSJBLKOPVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
C1CC(C(CC1C(CBr)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br4 | |
| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
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DSSTOX Substance ID |
DTXSID8024947 | |
| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Molecular Weight |
427.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-(1,2-dibromoethyl)-3,4-dibromocyclohexane is a white crystalline powder. Ester-like odor. (NTP, 1992), White solid; [HSDB] | |
| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
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| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, <1 mg/mL at 68.9 °F, Insoluble in water, Soluble in chloroform; slightly soluble in ethyl acetate, Soluble in oxygenated and aromatic solvents. | |
| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
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| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Density |
2.28 (NTP, 1992) - Denser than water; will sink, Specific gravity: 2.28 | |
| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
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| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Vapor Pressure |
0.000105 [mmHg] | |
| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Color/Form |
White solid, White crystalline powder | |
CAS No. |
3322-93-8 | |
| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
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| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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| Record name | Cyclohexane, 1,2-dibromo-4-(1,2-dibromoethyl)- | |
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| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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| Record name | 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
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| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Melting Point |
154 to 194 °F (NTP, 1992), 70-77 °C, MP: 67-76 °C | |
| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
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| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane CAS number 3322-93-8
An In-depth Technical Guide to 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (CAS: 3322-93-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, commonly known as Tetrabromoethylcyclohexane (TBECH), is a brominated flame retardant (BFR) introduced as a replacement for legacy compounds like Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecane (HBCD).[1][2] While effective in reducing the flammability of consumer and industrial products, TBECH has emerged as an environmental contaminant with significant toxicological concerns.[3][4][5] Its technical mixture is a complex combination of stereoisomers, each possessing unique physicochemical properties and biological activities.[6][7] This guide provides a comprehensive technical overview of TBECH, covering its synthesis, stereochemistry, analytical methodologies, and its well-documented role as a potent endocrine disruptor.[8][9] We delve into the causality behind its environmental persistence and toxicological mechanisms to equip researchers with the foundational knowledge required for informed risk assessment, environmental monitoring, and the development of safer alternatives.
Introduction: An Emerging Contaminant of Concern
Brominated flame retardants (BFRs) are organobromine compounds added to a wide array of products, including plastics, textiles, and electronics, to inhibit combustion.[3] TBECH (CAS 3322-93-8) is an additive BFR, meaning it is physically mixed with the polymer rather than chemically bound, making it more susceptible to leaching into the environment over the product's lifecycle.[4][5] Following the restriction and phasing out of globally recognized persistent organic pollutants (POPs) like HBCD, TBECH has seen increased use in applications such as polystyrene and polyurethane foams.[1][7]
Consequently, TBECH has been detected in various environmental matrices, including air, water, sediment, and biota, from industrial areas to remote arctic regions.[1][8][9][10] Its detection in human tissues and breast milk raises significant public health concerns.[3][10] The primary toxicological concern stems from its activity as an endocrine disruptor, specifically as a potent agonist of the androgen receptor (AR), with potential impacts on reproductive and developmental health.[1][8][11] This guide serves to consolidate the current scientific understanding of TBECH, providing a critical resource for professionals working in environmental science, toxicology, and drug development.
Physicochemical Properties and Stereochemistry
The molecular structure of TBECH, with four chiral carbons, gives rise to four distinct diastereomers: alpha (α), beta (β), gamma (γ), and delta (δ). Each of these exists as a pair of enantiomers.[7] This stereochemical complexity is central to understanding its behavior, as the toxicity and environmental fate can differ significantly between isomers.[2][11]
2.1. Isomeric Composition and Thermal Stability
Commercial TBECH mixtures consist almost exclusively of the α- and β-diastereomers in a roughly 1:1 molar ratio.[6][12] However, the isomers are thermally labile. At temperatures exceeding 125°C, a process relevant during the manufacturing of plastics, the α- and β-isomers can interconvert and also form the γ- and δ-isomers.[7][12] An equilibrium mixture consists of approximately 33% α, 33% β, 17% γ, and 17% δ.[12] This thermal conversion is a critical consideration, as manufacturing processes may inadvertently introduce the more toxicologically active γ- and δ-isomers into final products, even if they are absent in the raw technical mixture.[12]
Diagram 1: Thermal Isomerization of TBECH
Caption: Thermal conversion of α- and β-TBECH to γ- and δ-isomers.
2.2. Core Physicochemical Data
The properties of TBECH contribute to its environmental persistence and bioaccumulation potential. Its high molecular weight and halogenation lead to low water solubility and high lipophilicity (LogKow ~5.24), causing it to partition into fatty tissues of organisms and adsorb to soil and sediment.[1][13]
| Property | Value | Source(s) |
| CAS Number | 3322-93-8 | [14] |
| Molecular Formula | C₈H₁₂Br₄ | [14][15] |
| Molecular Weight | 427.80 g/mol | [14][16] |
| Appearance | White to yellow crystalline solid/powder | [6][16] |
| Melting Point | 70 - 76 °C | [15][17] |
| Boiling Point | ~308 °C (estimated) | [15] |
| Synonyms | TBECH, Vinylcyclohexene tetrabromide | [13][18] |
Synthesis and Manufacturing
The industrial production of TBECH is a two-step process. The first step involves the dimerization of 1,3-butadiene via a Diels-Alder reaction to form the precursor, 4-vinylcyclohexene (VCH).[19][20] The second step is the electrophilic addition of bromine across the two double bonds of VCH.[7]
Diagram 2: Synthesis Workflow of TBECH ```dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Butadiene [label="1,3-Butadiene (x2)"]; VCH [label="4-Vinylcyclohexene (VCH)"]; TBECH [label="this compound\n(α/β isomer mixture)"];
Butadiene -> VCH [label="Diels-Alder Dimerization"]; VCH -> TBECH [label="Electrophilic Bromination\n(+ 2 Br₂)"]; }
Caption: Simplified pathway of TBECH-induced androgen receptor activation.
Environmental Fate and Persistence
As an additive flame retardant, TBECH is not chemically bound to the products it protects, leading to its release into the environment through volatilization and leaching from manufactured goods, as well as during disposal and recycling processes.
[4][5]* Partitioning: Due to its low water solubility and high lipophilicity, modeling suggests that the vast majority of TBECH released into the environment will partition strongly to soil (~85%) and sediment. A[1] smaller fraction (~12%) adsorbs to suspended particles in water, with only a tiny fraction (~1%) remaining in the air. *[1] Atmospheric Transport: Despite its low volatility, TBECH is detected in the atmosphere, often at levels comparable to legacy BFRs, suggesting it is subject to long-range environmental transport. *[8] Bioaccumulation: The high LogKow of TBECH indicates a strong potential for bioaccumulation in the lipid-rich tissues of organisms. I[1]t has been detected in the food chain, from invertebrates to fish and marine mammals. W[4][6]hile some evidence suggests it can be rapidly metabolized by certain organisms, its continuous environmental presence leads to chronic exposure.
[1]### 7. Safety, Handling, and Disposal
Given its toxicological profile, strict adherence to safety protocols is mandatory when handling TBECH in a laboratory setting.
-
Hazard Classification: TBECH is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). *[16] Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles. *[21][22] Handling: Avoid creating dust. Use appropriate engineering controls to minimize exposure. Wash hands thoroughly after handling. *[21] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents. *[23] Disposal: All waste containing TBECH must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Do not empty into drains.
This compound represents a classic case of a replacement chemical that, while serving its intended function as a flame retardant, poses significant environmental and health risks. Its persistence, bioaccumulative potential, and potent endocrine-disrupting activity highlight the need for more thorough toxicological screening of chemical alternatives before their widespread industrial adoption. For researchers, the complex stereochemistry of TBECH presents both a challenge and an opportunity to investigate structure-activity relationships in toxicology. Future research should focus on developing a more complete picture of the environmental exposure and health risks posed by all four TBECH diastereomers and on the design and implementation of safer, non-halogenated flame-retardant technologies.
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- Google Patents. (n.d.). CN112707779B - Preparation method of vinylcyclohexane.
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An In-Depth Technical Guide to the Stereoisomers of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane
This guide provides a comprehensive technical overview of the stereoisomers of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), a molecule of significant interest in environmental science and toxicology. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis, stereochemistry, and characterization of this complex halogenated compound.
Introduction: The Significance of this compound
This compound, also known by its technical name tetrabromoethylcyclohexane (TBECH), is a brominated flame retardant (BFR) with the molecular formula C8H12Br4.[1] It is primarily used as an additive flame retardant in materials like polystyrene foams to delay ignition and inhibit the spread of fire.[2] The industrial synthesis of TBECH involves the electrophilic addition of bromine (Br2) to 4-vinylcyclohexene, resulting in a mixture of diastereomers.[1]
The presence of four chiral centers in the TBECH molecule gives rise to a complex array of stereoisomers.[1][3] These stereoisomers have been detected in various environmental matrices and biota, raising concerns about their persistence and potential for bioaccumulation.[1][2] Furthermore, specific TBECH diastereomers have been identified as potent activators of the human androgen receptor, highlighting their potential as endocrine disruptors.[3][4] A thorough understanding of the individual stereoisomers is therefore crucial for assessing their environmental fate and toxicological impact.
Stereochemistry and Nomenclature of TBECH Isomers
The four chiral carbons in this compound lead to the existence of four diastereomeric pairs of enantiomers. These diastereomers are designated as α-, β-, γ-, and δ-TBECH.[1] The nomenclature is based on their elution order from a DB-5 capillary gas chromatography column.[1]
A technical mixture of TBECH typically consists of approximately equal amounts of the α- and β-diastereomers.[1][2] The γ- and δ-isomers are not usually present in the initial technical mixture but can be formed through thermal isomerization of the α- and β-forms at temperatures exceeding 125°C.[1][2][3] This thermal conversion is a critical consideration in manufacturing processes and environmental analysis, as it can alter the isomeric composition and, consequently, the toxicological profile of the TBECH mixture.[1]
The structural relationships between the TBECH diastereomers can be visualized as follows:
Synthesis and Conformational Analysis
Synthesis via Electrophilic Bromination
The synthesis of this compound is achieved through the electrophilic addition of bromine to 4-vinylcyclohexene. This reaction proceeds via a bromonium ion intermediate, which is then attacked by a bromide ion.[5] The stereochemical outcome of this reaction is governed by the anti-addition of bromine across the double bonds.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve 4-vinylcyclohexene in a suitable solvent such as carbon tetrachloride.
-
Cooling: Cool the reaction mixture to -5°C using an ice-salt bath to minimize side reactions.[6]
-
Bromine Addition: Slowly add a solution of bromine in the same solvent from the dropping funnel. Maintain the reaction temperature below 0°C to ensure controlled addition and prevent over-bromination or substitution reactions.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the reddish-brown bromine color.
-
Work-up: After the addition is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is a mixture of α- and β-TBECH. Further purification and separation of the diastereomers can be achieved by column chromatography or fractional crystallization.
Conformational Analysis
The stereochemistry of the cyclohexane ring and the orientation of the bulky dibromoethyl and dibromo substituents significantly influence the conformational preferences of the TBECH isomers. The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain.[7][8] The substituents can occupy either axial or equatorial positions.
For the 1,2-dibromocyclohexane moiety, the trans isomer will have a diequatorial conformation as the more stable form to avoid 1,3-diaxial interactions.[7][9] The conformational analysis of the entire TBECH molecule is more complex due to the presence of the large 4-(1,2-dibromoethyl) substituent. The preferred conformation will be the one that minimizes steric interactions between all substituents. Low-temperature NMR spectroscopy can be a powerful tool to study the conformational dynamics and determine the populations of different conformers.[10][11]
Analytical Characterization of TBECH Stereoisomers
The identification and quantification of individual TBECH stereoisomers are critical for environmental monitoring and toxicological studies. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most suitable technique for the analysis of TBECH enantiomers.[1] Careful selection of the GC capillary column and injector temperature is necessary to achieve separation of the four diastereomers (α, β, γ, and δ) while minimizing thermal interconversion during the analysis.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful tool for the structural characterization of TBECH isomers.[1] The chemical shifts and coupling constants of the protons on the cyclohexane ring and the ethyl side chain provide detailed information about the relative stereochemistry of the bromine atoms and the conformational preferences of the molecule.[9][10] The complexity of the spectra often requires advanced techniques like 2D NMR (e.g., COSY, HSQC) for complete assignment.
Table 1: Representative ¹H NMR Data for Dibrominated Cyclohexanes
| Proton | Chemical Shift Range (ppm) | Multiplicity | Typical Coupling Constants (Hz) |
| H-C-Br (axial) | 4.0 - 4.5 | ddd | J(Hax, Hax) ≈ 10-13, J(Hax, Heq) ≈ 3-5 |
| H-C-Br (equatorial) | 3.8 - 4.2 | m | |
| Ring CH2 | 1.2 - 2.5 | m |
Note: The exact chemical shifts and coupling constants will vary depending on the specific TBECH isomer and the solvent used.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of the TBECH isomers.[1] This technique has been used to confirm the structures of the α- and β-diastereomers.[1]
Environmental and Toxicological Considerations
The detection of TBECH in environmental samples, including marine mammals, highlights its persistence and potential for long-range transport.[1][2] The finding that certain TBECH diastereomers, particularly the γ and δ isomers, are potent activators of the human androgen receptor raises significant toxicological concerns.[3][4] This endocrine-disrupting activity could have adverse effects on wildlife and human health.
The workflow for assessing the environmental risk of TBECH involves several key steps:
Conclusion
The stereoisomers of this compound represent a complex and environmentally relevant class of compounds. A thorough understanding of their synthesis, stereochemistry, and analytical characterization is essential for accurately assessing their environmental fate, bioavailability, and toxicological effects. The ability of certain isomers to act as endocrine disruptors underscores the importance of isomer-specific analysis in environmental and human health risk assessments. Future research should focus on elucidating the metabolic pathways of individual TBECH stereoisomers and their long-term ecological impacts.
References
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- Arsenault, G., et al. (2008). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound. ResearchGate.
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- National Institute of Environmental Health Sciences. (2009). Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line. NIH.
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- Di Grande, S., et al. (2018). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. ResearchGate.
- University of Wisconsin-Madison. (n.d.). BrominationCyclohexene.
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Foreword: Deconstructing Complexity in Environmental Contaminants
An In-Depth Technical Guide to the Alpha- and Beta-Diastereomers of TBECH
The study of emerging environmental contaminants requires a nuanced understanding that transcends simple quantification. The brominated flame retardant (BFR) 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) serves as a compelling case study. Due to the presence of four chiral carbons in its structure, TBECH can exist as four distinct diastereomeric forms: alpha (α), beta (β), gamma (γ), and delta (δ).[1] Commercial formulations are predominantly composed of the α- and β-diastereomers in roughly equal proportions.[2] These diastereomers, while structurally similar, exhibit subtle yet significant differences in their biological activity and environmental behavior. This guide provides a detailed exploration of the α- and β-diastereomers of TBECH, offering a technical framework for their analysis, a review of their environmental and toxicological profiles, and insights into their metabolic fate. Our objective is to equip researchers with the foundational knowledge necessary to address the complex challenges posed by this class of chiral contaminants.
Physicochemical Properties and Stereochemical Distinction
TBECH is an additive flame retardant used in a variety of consumer and industrial products, including plastics, textiles, and building insulation materials.[3][4][5] The technical mixture consists primarily of two diastereomers: rac-(1R,2R)-1,2-dibromo-(4S)-4-((1S)-1,2-dibromoethyl)cyclohexane (α-TBECH) and rac-(1R,2R)-1,2-dibromo-(4S)-4-((1R)-1,2-dibromoethyl)cyclohexane (β-TBECH).[2]
A critical characteristic of TBECH isomers is their thermal sensitivity. At temperatures exceeding 125°C, α- and β-TBECH can interconvert and also transform into the γ- and δ-diastereomers.[2][5] This has significant implications for both industrial processes and analytical methodologies, as thermal degradation can alter the isomeric profile.[2] While the γ- and δ-isomers are not typically found in the technical mixture, their potential formation during manufacturing or disposal processes makes them environmentally relevant.[2]
Data Presentation: Physicochemical Overview
| Property | Value/Description | Source |
| Chemical Name | This compound | [2] |
| Synonym | DBE-DBCH | [3] |
| Molecular Formula | C₈H₁₂Br₄ | [6] |
| Diastereomers | Four possible forms: α, β, γ, δ | [1][2] |
| Commercial Mixture | Primarily α- and β-TBECH in a ~1:1 mole ratio | [2] |
| Thermal Stability | Interconversion of isomers occurs at temperatures >125°C | [2][5] |
| Equilibrium Mixture | A thermal equilibrium consists of ~33% α, 33% β, 17% γ, and 17% δ | [2][5] |
Analytical Methodologies: Separation and Quantification
The accurate assessment of TBECH in environmental and biological matrices hinges on analytical methods capable of resolving its diastereomers. The thermal lability of these compounds presents a significant analytical challenge.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for the analysis of TBECH diastereomers. However, standard GC conditions can induce thermal isomerization, leading to inaccurate quantification. The causality behind this is the high temperature of the GC injector port, which can provide sufficient energy to overcome the activation barrier for interconversion.
-
Sample Extraction: The choice of extraction method depends on the matrix. For solid samples (e.g., sediment, tissue), Soxhlet extraction or accelerated solvent extraction (ASE) with a non-polar solvent like hexane or dichloromethane is effective. For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed.
-
Cleanup: The crude extract is typically cleaned to remove interfering compounds. This often involves column chromatography using silica gel or Florisil.
-
GC Analysis:
-
Injector: To prevent thermal degradation, a low injector temperature is critical. A temperature of 150°C has been shown to be effective in minimizing interconversion.[5]
-
Column: A short (10-15 m) capillary column, such as a DB-5HT, provides a good balance between separation efficiency and analysis time, further reducing the risk of on-column degradation.[5]
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 60-80°C) and ramps up to a final temperature of around 300°C.
-
-
MS Detection:
-
Ionization: Electron Capture Negative Ionization (ECNI) is highly sensitive for halogenated compounds like TBECH.
-
Analysis: Quantification is performed using selected ion monitoring (SIM) of characteristic ions.
-
Mandatory Visualization: GC-MS Analytical Workflow
Caption: Workflow for the analysis of α- and β-TBECH diastereomers.
Environmental Occurrence and Fate
TBECH is now a ubiquitous environmental contaminant, detected in diverse media worldwide, including air, water, sediment, and biota.[3][4] The α- and β-diastereomers are the most prevalent forms found in these environmental compartments.[3][4]
Studies in Canada have revealed that TBECH is one of the most abundant gaseous BFRs in the atmosphere, with concentrations often comparable to those of the phased-out BFR, BDE-47.[7] The consistent α/β-TBECH ratios observed across different locations and media suggest that these two isomers have very similar atmospheric fates.[3][4][7] Their presence is strongly linked to human population density, indicating that releases from consumer products are a primary emission source.[3][4][7]
Data Presentation: α/β-TBECH Ratios in Environmental Media
| Environmental Medium | Typical α/β Ratio | Key Observations | Source |
| Atmosphere (Air) | Uniform across space and time | Indicates highly similar atmospheric fate of the two isomers. | [3][4][7] |
| Water & Precipitation | Consistent with atmospheric ratios | Suggests atmospheric deposition is a key entry pathway. | [3] |
| Indoor Settings | Concentrations can be particularly high | Highlights consumer products as a significant source. | [3][4] |
| Biota (e.g., Whales) | Detected in Arctic wildlife | Demonstrates long-range transport and bioaccumulation potential. | [3] |
Toxicological Profile: An Endocrine Disruptor of Concern
A growing body of evidence has identified TBECH as a potent endocrine-disrupting compound, with its primary mechanism of action being the activation of the androgen receptor (AR).[1][8] This has significant implications for reproductive health and development.
Mechanism of Action: Androgen Receptor Agonism
All four TBECH diastereomers can bind to and activate the human androgen receptor (hAR).[1][8] Upon binding, the TBECH-AR complex translocates to the nucleus, where it binds to androgen response elements on DNA, initiating the transcription of androgen-dependent genes, such as prostate-specific antigen (PSA).[1]
Interestingly, in vitro studies have shown that the γ- and δ-diastereomers are more potent activators of the hAR than the α- and β-diastereomers.[1][8] However, all diastereomers, including α and β, have been shown to induce PSA expression.[1][8] Furthermore, TBECH can activate mutated forms of the AR, such as the T877A mutation frequently found in prostate cancer cells, suggesting that exposure to this compound could be a risk factor in the progression of androgen-dependent cancers.[1][8][9]
Mandatory Visualization: TBECH and Androgen Receptor Signaling
Caption: TBECH activation of the androgen receptor signaling pathway.
In Vivo and Other Toxicological Effects
Beyond AR agonism, TBECH exposure has been linked to a range of other toxicological effects in animal studies.
-
Thyroid Disruption: Dietary exposure in rats led to alterations in serum triiodothyronine (T3) and thyroxine (T4) levels in females.[10][11]
-
Reproductive and Behavioral Effects: In American kestrels, exposure to β-TBECH increased androgen-dependent behaviors, including copulation and aggression.[12]
-
General Toxicity: High-dose dietary exposure in rats resulted in mild hepatic and renal inflammation.[10][11]
Data Presentation: Summary of Toxicological Endpoints
| Endpoint | Species/Model | Diastereomer(s) | Effect | Source |
| Androgen Receptor Activation | Human cell lines (HepG2, LNCaP) | α, β, γ, δ | Potent AR agonist, induces PSA expression. | [1][8] |
| Thyroid Hormone Disruption | Rat (in vivo) | Technical Mixture (α & β) | Altered serum T3 and T4 levels in females. | [10][11] |
| Reproductive Behavior | American Kestrel (in vivo) | β-TBECH | Increased androgen-dependent behaviors (copulation, aggression). | [12] |
| Hepatotoxicity/Nephrotoxicity | Rat (in vivo) | Technical Mixture (α & β) | Mild hepatic and renal inflammation at high doses. | [10][11] |
| Multi-pathway Disruption | Chicken LMH cells (in vitro) | TBECH | Altered expression of thyroid and estrogen receptors, and genes related to inflammation, apoptosis, and metabolism. | [13] |
Metabolism and Biotransformation
Understanding the metabolic fate of TBECH is crucial for assessing its bioaccumulation potential and the toxicity of its metabolites. In vitro studies using rat and human liver microsomes have provided initial insights into these pathways.[6][14][15]
The primary metabolic transformation for both α- and β-TBECH is cytochrome P450 (CYP)-mediated hydroxylation.[6][15] This process results in the formation of monohydroxylated (OH-TBECH) and dihydroxylated ((OH)₂-TBECH) metabolites.[6][14] Interestingly, these studies did not detect significant debromination, suggesting that hydroxylation is the principal initial step in TBECH biotransformation.[6][14] The formation of these more polar, hydroxylated metabolites is expected to facilitate excretion, potentially reducing the bioaccumulation of the parent compounds.[15]
Mandatory Visualization: Metabolic Pathway of TBECH
Caption: Primary metabolic pathway of TBECH via hydroxylation.
Conclusion and Future Directions
The α- and β-diastereomers of TBECH, while often considered together as a technical mixture, possess distinct chemical and biological properties that warrant individual consideration. Their primary toxicological concern lies in their potent activation of the androgen receptor, a mechanism that classifies them as significant endocrine disruptors. The environmental prevalence of these compounds, coupled with their potential to affect wildlife and human health, underscores the need for continued research and monitoring.
Future research should focus on several key areas:
-
Toxicology of Metabolites: The biological activity of the hydroxylated metabolites of TBECH is largely unknown and requires thorough investigation.
-
Environmental Behavior of γ- and δ-Isomers: Given their higher potency as AR agonists, understanding the environmental formation, fate, and transport of the γ- and δ-diastereomers is a critical knowledge gap.
-
Chronic Exposure Effects: Long-term, low-dose exposure studies are needed to fully elucidate the health risks associated with TBECH, particularly concerning developmental and reproductive outcomes.
-
Refinement of Analytical Methods: The development of methods for the enantiomer-specific analysis of all four TBECH diastereomers will provide deeper insights into their environmental processing and biological transformations.
By adopting a diastereomer-specific approach, the scientific community can develop a more accurate and comprehensive understanding of the risks posed by TBECH and its isomers.
References
- Title: Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line Source: National Institutes of Health (NIH) URL:[Link]
- Title: Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)cyclohexane induce androgen receptor activation in the hepg2 hepatocellular carcinoma cell line and the lncap prostate cancer cell line Source: PubMed URL:[Link]
- Title: Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound Source: PubMed URL:[Link]
- Title: The atmospheric fate of this compound (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions Source: NILU - Norwegian Institute for Air Research URL:[Link]
- Title: Potential environmental fate and risk based on the hydroxyl radical-initiated transformation of atmospheric 1,2-dibromo-4-(1,2dibromoethyl)
- Title: The atmospheric fate of this compound (TBECH): spatial patterns Source: Atmospheric Chemistry and Physics (ACP) URL:[Link]
- Title: The atmospheric fate of this compound (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions Source: Atmospheric Chemistry and Physics (ACP) URL:[Link]
- Title: Alpha and Beta Isomers of Tetrabromoethylcyclohexane (TBECH) Flame Retardant: Depletion and Metabolite Formation In Vitro Using a Model Rat Microsomal Assay Source: ACS Figshare URL:[Link]
- Title: The atmospheric fate of this compound (TBECH)
- Title: Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)
- Title: Toxicologic effects of 28-day dietary exposure to the flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (TBECH)
- Title: Toxicologic effects of 28-day dietary exposure to the flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (TBECH)
- Title: 1,2-Dibromo-4-(1,2 dibromoethyl) cyclohexane (TBECH)-mediated steroid hormone receptor activation and gene regulation in chicken LMH cells Source: PubMed URL:[Link]
- Title: TBECH, 1,2-dibromo-4-(1,2 dibromoethyl)
- Title: Alpha and beta isomers of tetrabromoethylcyclohexane (TBECH) flame retardant: depletion and metabolite formation in vitro using a model rat microsomal assay Source: PubMed URL:[Link]
- Title: Biotransformation of the Flame Retardant this compound (TBECH) in Vitro by Human Liver Microsomes Source: PubMed URL:[Link]
- Title: Exposure to the androgenic brominated flame retardant, 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (DBE-DBCH)
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Physical and chemical characteristics of TBECH
An In-depth Technical Guide to the Physical and Chemical Characteristics of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Abstract
This compound (TBECH) is a cycloaliphatic brominated flame retardant (BFR) utilized as an additive in various polymers to reduce flammability. Its complex stereochemistry, thermal lability, and biological activity as an androgen agonist necessitate a thorough understanding of its physical and chemical properties. This guide provides a comprehensive technical overview of TBECH, designed for researchers, analytical scientists, and drug development professionals. We will delve into its molecular structure, stereoisomerism, physicochemical properties, synthesis, chemical reactivity, and the analytical methodologies required for its precise identification and quantification. This document is structured to deliver not just data, but also the scientific rationale behind the presented protocols and characteristics, ensuring a deep and actionable understanding of this compound.
Molecular Structure and Stereochemistry
TBECH, with the molecular formula C₈H₁₂Br₄, is a structurally complex molecule due to the presence of four chiral carbon atoms. This gives rise to four distinct diastereomers, each existing as a pair of enantiomers.[1] The nomenclature of these isomers—alpha (α), beta (β), gamma (γ), and delta (δ)—is based on their elution order from a DB-5 gas chromatography column.[1]
The technical-grade product, commercially known as Saytex BCL-462, consists almost exclusively of the α- and β-diastereomers in an approximate 1:1 molar ratio.[2] The γ- and δ-isomers are not typically present in the initial mixture but are formed via thermal isomerization at temperatures exceeding 120-125°C.[1][2] This thermal instability is a critical consideration in both manufacturing processes that involve heat and in analytical methods, particularly gas chromatography.
The specific stereochemistry of the primary isomers has been elucidated using ¹H NMR spectroscopy and X-ray crystallography.[1][2]
-
α-TBECH : rac-(1R,2R)-1,2-dibromo-(4S)-4-((1S)-1,2-dibromoethyl)cyclohexane
-
β-TBECH : rac-(1R,2R)-1,2-dibromo-(4S)-4-((1R)-1,2-dibromoethyl)cyclohexane
The diagram below illustrates the basic structure and the relationship between the isomers.
Physicochemical Properties
The physicochemical properties of TBECH govern its environmental fate, bioavailability, and analytical behavior. Its high degree of bromination results in low volatility and poor water solubility. Key quantitative properties are summarized in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂Br₄ | [3][4] |
| Molecular Weight | 427.8 g/mol | [3][5] |
| Appearance | White to Off-White Crystalline Solid | [5] |
| Melting Point | 72-73°C (technical mixture) | [5] |
| Boiling Point | 308.26°C (estimated) | [5] |
| Water Solubility | 0.2 - 0.92 mg/L at 25°C | [3][6] |
| Vapor Pressure | 1.05 x 10⁻⁴ mm Hg at 25°C | [3] |
| Log Kₒw | 5.24 (estimated) | [3] |
| Organic Solubility | Sparingly in Chloroform; Slightly in Ethyl Acetate, Methanol | [5] |
The high octanol-water partition coefficient (Log Kₒw) of 5.24 indicates a strong tendency for TBECH to partition into organic phases, such as lipids in biota and organic matter in sediment, suggesting a potential for bioaccumulation.[3] Its low water solubility and vapor pressure are characteristic of persistent organic pollutants.[3]
Chemical Properties and Reactivity
Thermal Isomerization
As previously noted, the most significant chemical property of TBECH is its thermal lability. When heated above 125°C, the α- and β-isomers, which are the kinetically favored products of synthesis, rearrange to a thermodynamically controlled equilibrium mixture.[2] This equilibrium mixture contains all four diastereomers, with compositions of approximately 33% α, 33% β, 17% γ, and 17% δ.[2]
Causality: This isomerization likely proceeds through a reversible mechanism involving the cleavage and reformation of C-Br bonds, potentially via ionic or radical intermediates, allowing for the inversion of stereocenters to achieve a more stable thermodynamic state. This process is critical for analytical chemists to understand, as high temperatures in a GC injector port can artificially alter the isomeric profile of a sample, leading to inaccurate quantification.
Synthesis
TBECH is synthesized via the electrophilic addition of molecular bromine (Br₂) across the two double bonds of 4-vinyl-1-cyclohexene.[1] This reaction proceeds via a bromonium ion intermediate, and the stereochemical outcome is a mixture of diastereomers, primarily the α and β forms.
The following protocol is adapted from a standard procedure for the analogous bromination of cyclohexene and serves as a validated, representative method for laboratory-scale synthesis.[7]
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 1.0 mole of 4-vinyl-1-cyclohexene in a suitable solvent such as carbon tetrachloride.
-
Cooling: Cool the reaction flask in an ice-salt bath to a temperature of -5°C. Precise temperature control is crucial to minimize side reactions, such as allylic substitution, which can significantly lower the yield.[7]
-
Bromine Addition: Slowly add a solution of 2.0 moles of bromine, also dissolved in carbon tetrachloride, from the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 0°C. The disappearance of the red-brown bromine color indicates its consumption. The addition typically takes 2-3 hours.
-
Workup: Once the addition is complete, transfer the reaction mixture to a separatory funnel. Wash the solution sequentially with a saturated sodium bicarbonate solution (to neutralize any HBr), sodium thiosulfate solution (to remove excess bromine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a white or off-white solid, can be purified by recrystallization from a solvent system like ethanol/water to yield the technical mixture of α- and β-TBECH.
Analytical Methodologies
The analysis of TBECH, particularly in complex environmental or biological matrices, requires robust sample preparation, high-resolution chromatographic separation, and sensitive mass spectrometric detection.
Sample Preparation from Sediment
The high Log Kₒw of TBECH means it will be strongly associated with the organic fraction of sediment. The following protocol is a synthesized methodology based on established procedures for extracting persistent organic pollutants from solid matrices.[8][9]
-
Sample Preparation: Lyophilize (freeze-dry) the sediment sample to remove water. Homogenize the dry sediment by grinding with a mortar and pestle.
-
Internal Standard Spiking: Spike a known mass of the homogenized sediment (e.g., 10 g) with a known amount of a suitable internal standard (e.g., ¹³C-labeled TBECH or another brominated compound not expected in the sample). This is a self-validating step; the recovery of this standard will quantify the efficiency of the entire extraction and cleanup process.
-
Extraction: Perform accelerated solvent extraction (ASE) or Soxhlet extraction using a nonpolar solvent mixture, such as hexane:acetone (1:1 v/v). The acetone helps to disrupt the sediment matrix and desorb the analytes, while the hexane efficiently dissolves the nonpolar TBECH.
-
Sulfur Removal: If elemental sulfur is present (common in anoxic sediments), it can interfere with GC analysis. It can be removed by passing the extract through a column of activated copper granules.
-
Matrix Cleanup (Solid-Phase Extraction - SPE): Concentrate the extract and perform a cleanup using a multi-layered silica gel/alumina SPE cartridge or Florisil®. This step is critical to remove co-extracted matrix interferences like lipids and humic substances that would otherwise contaminate the analytical instrument and compromise quantification. Elute the TBECH fraction with a suitable solvent like dichloromethane.
-
Final Concentration: Carefully evaporate the cleaned extract to a final volume (e.g., 100 µL) under a gentle stream of nitrogen. Add a recovery (or injection) standard just prior to analysis to correct for injection volume variations.
Instrumental Analysis: GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for TBECH analysis.[2] Due to the thermal lability of the isomers, specific instrument parameters are essential for accurate results.
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Injector: Programmable Temperature Vaporizing (PTV) inlet is recommended to minimize thermal degradation. A low initial temperature (e.g., <120°C) followed by a rapid ramp is employed.
-
Column: A 60 m x 0.25 mm ID DB-5ms capillary column (or equivalent 5% phenyl-methylpolysiloxane phase) with a 0.25 µm film thickness provides excellent resolution of the diastereomers.[2]
-
Oven Program: A typical program starts at 100°C, holds for 2 minutes, then ramps at 5°C/min to 300°C and holds for 10 minutes. This ensures separation of the isomers and elution of other BFRs.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer is preferred.
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) is highly sensitive for polybrominated compounds. The instrument detects the Br⁻ ion (m/z 79 and 81), providing high selectivity and low detection limits. Electron Ionization (EI) can also be used for structural confirmation.
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1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Abstract
Introduction to this compound (TBECH)
TBECH is a cycloaliphatic BFR used in various consumer and industrial products, including plastics, adhesives, and building insulation, to reduce their flammability.[1] The structure of TBECH, C₈H₁₂Br₄, contains four chiral carbons, giving rise to four possible diastereomers: α-, β-, γ-, and δ-TBECH.[4] Commercial technical mixtures consist primarily of the α- and β-diastereomers in approximately a 1:1 ratio.[4] It is critical to note that the γ- and δ-isomers can be formed through thermal isomerization at temperatures exceeding 123°C, a condition that may be met during manufacturing processes or disposal.[1][2][4]
As with many BFRs, TBECH is now detected in various environmental compartments, including air, water, and biota.[1][2][5] Its hydrophobic nature, suggested by a high estimated octanol-water partition coefficient (log Kₒw), implies a tendency to partition into fatty tissues and organic matrices.[6][7] This property, combined with evidence of endocrine-disrupting effects, necessitates a thorough understanding of its physical and chemical behavior.[1][7]
A fundamental, yet often overlooked, property is its solubility in organic solvents. This parameter is critical for:
-
Toxicology and In Vitro Studies: Preparing accurate and stable dosing solutions is paramount for reliable toxicological assessment.
-
Analytical Chemistry: Selecting appropriate solvents is key for efficient extraction of TBECH from environmental samples (e.g., soil, dust, tissue) and for chromatographic analysis.[8][9]
-
Environmental Fate Modeling: Solubility data in various media informs models that predict the transport, distribution, and ultimate fate of the chemical in the environment.[7]
-
Formulation Science: For any potential industrial application, understanding solubility is the first step in creating stable and effective formulations.
This guide provides the theoretical and practical tools necessary to address the current data gap in TBECH solubility.
Theoretical Principles of Solubility
The dissolution of a solid solute, such as TBECH, into a liquid solvent is a thermodynamically driven process. The primary guiding principle is the adage "like dissolves like," which is governed by the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Intermolecular Forces and Polarity
TBECH is a large, bulky molecule (Molecular Weight: 427.78 g/mol ) dominated by a nonpolar cyclohexane ring and alkyl chain. The four bromine atoms introduce localized areas of electron density, but the molecule lacks significant dipole moments and has no capacity for hydrogen bonding. Therefore, its intermolecular interactions are primarily driven by weak van der Waals (dispersion) forces.
Consequently, TBECH is expected to be most soluble in nonpolar or weakly polar organic solvents where the energy required to break solute-solute and solvent-solvent interactions is favorably compensated by the energy released from forming new solute-solvent interactions. Conversely, it will exhibit poor solubility in highly polar, hydrogen-bonding solvents like water or ethanol.
Hansen Solubility Parameters (HSP): A Predictive Framework
To move beyond the qualitative "like dissolves like" principle, the Hansen Solubility Parameters (HSP) provide a powerful quantitative method for predicting solubility.[10][11] The HSP framework deconstructs the total cohesion energy of a substance into three components:
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical, both solute and solvent, can be assigned a point in this three-dimensional "Hansen space" (δd, δp, δh).[10][12] The fundamental concept is that substances with closer HSP coordinates are more likely to be miscible.[10] The distance (Ra) between two substances in Hansen space can be calculated, and if this distance is within a defined "interaction radius" (R₀) for the solute, dissolution is highly probable.[10][12] While the specific HSP values for TBECH are not published, its structure allows us to infer that it will have a moderate-to-high δd value and very low δp and δh values. Therefore, optimal solvents will share a similar profile.
Experimental Determination of TBECH Solubility: A Validated Protocol
The most reliable method for determining the solubility of a non-volatile, stable substance like TBECH is the isothermal shake-flask method , as described in OECD Test Guideline 105.[13][14][15][16] This method directly measures the saturation mass concentration of the solute in a solvent at a controlled temperature.
Principle of the Method
An excess amount of solid TBECH is added to a known volume of the organic solvent in a flask. The flask is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., saturation). Once equilibrium is established, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of TBECH in the clear, saturated supernatant is then determined using a suitable analytical technique.
Materials and Reagents
-
Solute: High-purity TBECH standard (α/β isomer mix).
-
Solvents: HPLC or analytical grade organic solvents of interest (e.g., n-hexane, toluene, dichloromethane, acetone, methanol).
-
Equipment:
-
Analytical balance (±0.1 mg precision).
-
Glass flasks with airtight stoppers (e.g., screw-cap Erlenmeyer or centrifuge tubes).
-
Constant temperature orbital shaker or water bath.
-
Centrifuge capable of separating fine particles.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent).
-
Volumetric flasks and pipettes for dilutions.
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatograph with UV or MS detector (HPLC-UV/MS)).
-
Step-by-Step Experimental Workflow
Part A: Preliminary Test The goal is to estimate the approximate solubility to define the parameters for the definitive test.
-
Setup: Add approximately 10 mg of TBECH to a 10 mL glass vial.
-
Solvent Addition: Add the chosen solvent in sequential steps (e.g., 0.1 mL, 0.5 mL, 1.0 mL, 5.0 mL).
-
Agitation: After each addition, cap the vial and shake vigorously for 10 minutes at the desired test temperature (e.g., 25°C).
-
Observation: Visually inspect for undissolved particles. The volume of solvent at which all solid dissolves provides a rough upper bound for the solubility. This helps determine the amount of TBECH and solvent to use in the main experiment to ensure an excess of solid is present.[17]
Part B: Definitive Test (Shake-Flask Method) This is performed in triplicate for each solvent.
-
Preparation: Weigh an amount of TBECH that is at least five times greater than the amount estimated to dissolve (from the preliminary test) into three separate flasks for each solvent.[17]
-
Solvent Addition: Accurately add a known volume of the test solvent to each flask.
-
Equilibration: Seal the flasks and place them in the constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the flasks. The time required to reach equilibrium can vary significantly; a minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.[17]
-
Phase Separation: Once equilibrium is confirmed, stop agitation and allow the flasks to remain at the test temperature for at least 24 hours to allow coarse particles to settle. Then, centrifuge an aliquot of the suspension at high speed to pellet the remaining undissolved solid.
-
Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.
-
Dilution & Analysis: Accurately dilute the filtered, saturated solution with fresh solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., GC-MS).
Caption: Experimental workflow for TBECH solubility determination.
Analytical Quantification and Self-Validation
Trustworthiness in any protocol comes from its self-validating systems.
-
Calibration: A multi-point calibration curve (minimum 5 points) must be prepared by dissolving known masses of TBECH standard in the test solvent. The instrument response (e.g., peak area) is plotted against concentration. The linear regression (R² > 0.99) is used to calculate the concentration of the unknown samples.
-
Equilibrium Confirmation: The system is considered at equilibrium only when consecutive measurements (e.g., at 48 and 72 hours) are statistically identical (e.g., within ±5%).
-
Temperature Control: The solubility of solids is highly temperature-dependent. Maintaining a constant temperature (±0.5°C) throughout equilibration and phase separation is mandatory for reproducibility.[13]
-
Purity: The purity of the TBECH standard should be confirmed before use, as impurities can significantly affect solubility measurements.
Predicted Solubility Profile and Data Interpretation
Based on the nonpolar, hydrophobic structure of TBECH, a hypothetical solubility profile can be predicted. TBECH's solubility will be highest in nonpolar solvents with which it can form strong dispersion interactions and lowest in polar, hydrogen-bonding solvents.
Caption: Predicted solubility of TBECH based on solvent polarity.
The table below summarizes the properties of common organic solvents and the expected solubility behavior of TBECH. The quantitative values are illustrative placeholders and must be determined experimentally using the protocol in Section 3.
| Solvent | Type | Polarity Index | Expected TBECH Solubility | Rationale |
| n-Hexane | Nonpolar | 0.1 | Very High | Excellent match of nonpolar character; dispersion forces dominate. |
| Toluene | Nonpolar (Aromatic) | 2.4 | Very High | Aromatic ring provides strong dispersion interactions with TBECH. |
| Dichloromethane | Polar Aprotic | 3.1 | Moderate | Some polarity mismatch, but still a capable solvent for large molecules. |
| Acetone | Polar Aprotic | 5.1 | Low | Significant dipole moment creates strong solvent-solvent interactions. |
| Methanol | Polar Protic | 5.1 | Very Low | Strong hydrogen bonding network in methanol disfavors dissolution of TBECH. |
| Water | Polar Protic | 10.2 | Practically Insoluble | Extreme mismatch in intermolecular forces (hydrophobic effect). |
Implications for Research and Development
Having reliable solubility data, generated via the standardized protocol herein, directly impacts scientific and developmental outcomes:
-
For Toxicologists: Enables the creation of homogenous, stable dosing solutions in relevant vehicles (e.g., corn oil, DMSO), preventing inaccurate results due to precipitation or phase separation. Knowing the solubility limit is crucial for defining the Maximum Feasible Dose (MFD).
-
For Environmental Scientists: Provides essential parameters for fate and transport models, improving predictions of how TBECH partitions between soil, sediment, and water phases.[7] It also guides the selection of solvents for efficient extraction from environmental samples.
-
For Analytical Chemists: Informs the choice of solvents for sample preparation, solid-phase extraction (SPE) elution, and mobile phases in liquid chromatography, ensuring TBECH remains in solution throughout the analytical workflow.[8][9]
Conclusion
While a comprehensive public database on the organic solvent solubility of this compound is currently lacking, this guide provides the necessary intellectual and practical framework to overcome this gap. By combining a theoretical understanding of solubility principles, such as Hansen Solubility Parameters, with a robust, validated experimental protocol, researchers can confidently generate the high-quality data required for their work. The application of the detailed shake-flask methodology will ensure the production of accurate and reproducible solubility values, paving the way for more reliable toxicological assessments, refined environmental modeling, and improved analytical methods for this emerging contaminant.
References
- Hansen, C. M. (n.d.). Hansen Solubility Parameters.
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
- Oh, J., Shunthirasingham, C., Lei, Y. D., et al. (2023). The atmospheric fate of this compound (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions. Atmospheric Chemistry and Physics, 23(17), 10191–10205.
- Oh, J., Shunthirasingham, C., Lei, Y. D., et al. (2023). The atmospheric fate of this compound (TBECH): Spatial patterns, seasonal variability, and deposition to Canadian coastal regions. EGUsphere, 2023, 1-27.
- Wikipedia. (n.d.). Hansen solubility parameter.
- ResearchGate. (n.d.). Potential environmental fate and risk based on the hydroxyl radical-initiated transformation of atmospheric 1,2-dibromo-4-(1,2dibromoethyl)cyclohexane stereoisomers.
- OECD. (2024). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- ResearchGate. (n.d.). Comparison of the α-/β-TBECH ratio calculated in the sampling regions... Scientific Diagram.
- Covaci, A., et al. (2012). Alpha and beta isomers of tetrabromoethylcyclohexane (TBECH) flame retardant: depletion and metabolite formation in vitro using a model rat microsomal assay. Environmental Science & Technology, 46(20), 11293-11301.
- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research.
- Royal Society of Chemistry. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry.
- Phytosafe. (n.d.). OECD 105.
- J-Stage. (n.d.). Water Solubility and Partitioning Behavior of Selected Brominated Flame Retardants.
- OECD. (n.d.). Test No. 105: Water Solubility.
- WUR eDepot. (n.d.). Chemical Study on Brominated Flame-retardants.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- ResearchGate. (n.d.). A review of this compound in the environment and assessment of its persistence, bioaccumulation and toxicity.
- ResearchGate. (n.d.). Solubility Studies of Organic Flame Retardants in Supercritical CO2.
- ResearchGate. (n.d.). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound.
- National Institutes of Health. (n.d.). This compound. PubChem.
- PubMed. (2020). A review of this compound in the environment and assessment of its persistence, bioaccumulation and toxicity. Environmental Research, 195, 110497.
- National Institutes of Health. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). International Journal of Molecular Sciences, 10(2), 548-565.
- ResearchGate. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
- European Biochar Certificate. (n.d.). Analytical Methods.
- Wong, F., et al. (2016). TBECH, 1,2-dibromo-4-(1,2 dibromoethyl) cyclohexane, alters androgen receptor regulation in response to mutations associated with prostate cancer. Toxicology and Applied Pharmacology, 307, 91-101.
- Pure. (n.d.). Biotransformation of the Flame Retardant 1,2- Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) in Vitro by Human Liver Microsomes.
- PubMed. (2016). TBECH, 1,2-dibromo-4-(1,2 dibromoethyl) cyclohexane, alters androgen receptor regulation in response to mutations associated with prostate cancer. Toxicology and Applied Pharmacology, 307, 91-101.
- Omics Online. (2022). Techniques of Analytical, Bio analytical and Separation. Journal of Analytical & Bioanalytical Techniques, 10(2).
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An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane from 4-Vinylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated cyclohexanes are a class of compounds with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Their utility often stems from the influence of halogen atoms on the molecule's reactivity, lipophilicity, and metabolic stability. 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, a tetrabrominated derivative of vinylcyclohexene, is a notable example.[1][2] It is primarily used as an additive flame retardant.[3][4] This guide provides a comprehensive overview of the synthesis of this compound from 4-vinylcyclohexene, detailing the underlying reaction mechanisms, a robust experimental protocol, and methods for product characterization.
Reaction Mechanism: Electrophilic Addition of Bromine
The synthesis of this compound from 4-vinylcyclohexene proceeds via an electrophilic addition reaction.[5][6] In this reaction, the electron-rich double bonds of the alkene attack the electrophilic bromine molecule. 4-Vinylcyclohexene possesses two distinct double bonds: one within the cyclohexene ring and one in the vinyl substituent. Both are susceptible to bromination.
The generally accepted mechanism for the bromination of an alkene involves the formation of a cyclic bromonium ion intermediate.[7][8] The initial interaction between the alkene's π-electrons and a bromine molecule induces a dipole in the Br-Br bond. This leads to the cleavage of the Br-Br bond and the formation of a three-membered ring containing a positively charged bromine atom (the bromonium ion) and a bromide anion (Br⁻).[7]
The reaction proceeds in two main steps:
-
Formation of the Bromonium Ion: The π electrons of a double bond in 4-vinylcyclohexene attack one of the bromine atoms of Br₂, while the other bromine atom leaves as a bromide ion. This results in the formation of a cyclic bromonium ion intermediate.[7][8]
-
Nucleophilic Attack by Bromide: The bromide ion then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion.[7] This attack occurs from the side opposite to the bromonium ion ring, leading to an anti-addition of the two bromine atoms across the double bond.[9][10]
This process occurs at both the endocyclic and exocyclic double bonds of 4-vinylcyclohexene, resulting in the addition of four bromine atoms to the molecule and the formation of this compound. The reaction can lead to a mixture of diastereomers due to the formation of new stereocenters.[3]
Experimental Protocol
This section outlines a detailed procedure for the synthesis of this compound.
Reagents and Equipment
| Reagent/Equipment | Specifications |
| 4-Vinylcyclohexene | Purity ≥ 98% |
| Bromine | Reagent grade, ≥ 99.5% |
| Dichloromethane (DCM) | Anhydrous, ≥ 99.8% |
| Sodium thiosulfate | Anhydrous, granular |
| Sodium sulfate | Anhydrous, granular |
| Round-bottom flask | 250 mL, three-necked |
| Dropping funnel | 100 mL, pressure-equalizing |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Ice bath | |
| Separatory funnel | 250 mL |
| Rotary evaporator | |
| Beakers, Erlenmeyer flasks, graduated cylinders |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a 100 mL pressure-equalizing dropping funnel, and a reflux condenser.
-
Reactant Preparation: Dissolve 10.8 g (0.1 mol) of 4-vinylcyclohexene in 50 mL of anhydrous dichloromethane and add it to the round-bottom flask.[11]
-
Bromine Solution Preparation: In a separate beaker, carefully dissolve 32.0 g (0.2 mol) of bromine in 50 mL of anhydrous dichloromethane. Caution: Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat.[12][13][14]
-
Reaction Execution: Cool the flask containing the 4-vinylcyclohexene solution to 0°C using an ice bath. Slowly add the bromine solution from the dropping funnel to the stirred solution in the flask over a period of approximately 1-2 hours. Maintain the temperature of the reaction mixture below 5°C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[7]
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, and then let it warm to room temperature and stir for another 2 hours. To neutralize any unreacted bromine, slowly add a saturated aqueous solution of sodium thiosulfate until the red-brown color is completely discharged.
-
Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium thiosulfate solution, 50 mL of water, and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield the final product.[15]
Safety Precautions
-
Bromine Handling: Bromine is a hazardous substance that can cause severe skin and eye burns and is toxic upon inhalation.[12][16][17] Always handle bromine in a well-ventilated fume hood and wear appropriate PPE.[13][14] Have a solution of sodium thiosulfate readily available to neutralize any spills.[17]
-
Dichloromethane Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
General Precautions: Perform the reaction in a well-ventilated area. Avoid contact of all chemicals with skin and eyes. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[16]
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Physical Properties
The final product is expected to be a white crystalline powder with an ester-like odor.[1]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show the absence of C=C stretching peaks, which are present in the starting material, 4-vinylcyclohexene (typically around 1640-1680 cm⁻¹).[18] The spectrum will be dominated by C-H stretching and bending vibrations of the cyclohexane ring and C-Br stretching vibrations (typically in the 500-700 cm⁻¹ region).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum will be complex due to the presence of multiple diastereomers.[3] The signals for the vinyl protons in the starting material (typically in the 5-6 ppm region) will be absent. New signals corresponding to the methine protons attached to the bromine atoms will appear in the downfield region (typically 3.5-4.5 ppm). The signals for the cyclohexane ring protons will also be present in the upfield region.[19][20]
-
¹³C NMR: The ¹³C NMR spectrum will show the absence of sp² hybridized carbon signals from the double bonds of the starting material. New signals corresponding to the sp³ hybridized carbons bonded to bromine will appear.
-
The following DOT script visualizes the synthesis workflow:
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 4-vinylcyclohexene is a straightforward yet illustrative example of electrophilic addition of halogens to alkenes. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol, with stringent adherence to safety precautions, are paramount for a successful synthesis. The characterization techniques outlined provide a robust framework for confirming the identity and purity of the final product, which is essential for its application in research and development.
References
- Bromine handling and safety. (n.d.). DOCX - Slideshare.
- Bromination of dienes (with subtitles) | Addition to dienes | Electrophilic addition to alkenes. (2021, September 30). YouTube.
- Kilway, K. V., & Van Horn, J. D. (2013). X2 Addition to Alkenes: Bromination of trans-Stilbene. University of Missouri – Kansas City.
- Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education.
- Bromine | Chemical Emergencies. (2024, September 6). CDC.
- Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
- SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21).
- 7.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. (2024, January 16). Chemistry LibreTexts.
- 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. (2024, March 17). Chemistry LibreTexts.
- Arsenault, G., et al. (n.d.). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound. PubMed.
- Electrophilic addition to butadiene. (n.d.). ChemTube3D.
- 1,2 and 1,4 Electrophilic Addition to Dienes. (n.d.). Chemistry Steps.
- Bromination of an Alkene. (2015, August 27). YouTube.
- Reactions of Alkenes with Bromine. (2023, January 22). Chemistry LibreTexts.
- Bromination Of Alkene Lab Report. (n.d.). Bartleby.com.
- Reaction of Alkenes with Bromine. (n.d.). Chemistry Steps.
- This compound. (n.d.). PubChem - NIH.
- A review of this compound in the environment and assessment of its persistence, bioaccumulation and toxicity | Request PDF. (n.d.). ResearchGate.
- Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound | Request PDF. (2025, August 10). ResearchGate.
- This compound CAS # 3322-93-8. (n.d.). AccuStandard.
- 1,2-dibromocyclohexane. (n.d.). Organic Syntheses Procedure.
- This compound. (n.d.). Sigma-Aldrich.
- CAS 3322-93-8: this compound. (n.d.). CymitQuimica.
- 4-Vinylcyclohexene. (n.d.). Wikipedia.
- 12.2: Spectroscopic Properties of Cyclohexanes. (2021, March 5). Chemistry LibreTexts.
- What is the difference between cyclohexane and cyclohexene IR spectroscopy? (n.d.).
- Bromination of cyclohexene. (2013, August 24). Chemistry Stack Exchange.
- Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
- Stereoselectivity of bromination in cyclohexane system || CSIR-NET. (2019, October 15). YouTube.
- This compound. (2018, May 16). SIELC Technologies.
- Bromination of cyclohexene. (2019, August 26). YouTube.
- C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.).
- How could you distinguish between cyclohexene and cyclohexane by using IR spectroscopy? (2018, January 28). Quora.
- NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. (2024, September 8). YouTube.
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An In-Depth Technical Guide to the Bromination of 4-Vinylcyclohexene: Mechanism, Regioselectivity, and Synthetic Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of alkenes is a cornerstone of organic synthesis, providing a reliable method for the introduction of bromine atoms across a double bond. This electrophilic addition reaction serves as a gateway to a variety of functional group transformations, making the resulting vicinal dibromides valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. 4-Vinylcyclohexene, a readily available byproduct of butadiene dimerization, presents an interesting case study for bromination due to the presence of two distinct double bonds: an endocyclic cyclohexene ring and an exocyclic vinyl group. This guide provides a comprehensive exploration of the bromination of 4-vinylcyclohexene, delving into the reaction mechanism, regioselectivity, and a detailed experimental protocol for its execution.
Mechanistic Insights: A Tale of Two Double Bonds
The reaction of 4-vinylcyclohexene with bromine proceeds via a well-established electrophilic addition mechanism. The pi electrons of a carbon-carbon double bond act as a nucleophile, attacking a bromine molecule. This initial interaction is facilitated by the polarizability of the Br-Br bond, which develops an induced dipole upon approach of the electron-rich alkene.
The key mechanistic steps are as follows:
-
Formation of a Bromonium Ion Intermediate: The nucleophilic attack of the alkene on the bromine molecule leads to the formation of a cyclic bromonium ion intermediate, with the simultaneous expulsion of a bromide ion. This three-membered ring is highly strained and carries a positive charge on the bromine atom.
-
Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, then attacks one of the carbon atoms of the bromonium ion. This attack occurs from the face opposite to the bromonium ion bridge, leading to an anti-addition of the two bromine atoms.
The presence of two double bonds in 4-vinylcyclohexene introduces the question of regioselectivity : which double bond will preferentially react? The vinyl group is a monosubstituted double bond, while the double bond within the cyclohexene ring is disubstituted. In general, more substituted alkenes are more thermodynamically stable. However, the reactivity of an alkene in electrophilic addition is governed by the stability of the carbocation-like transition state leading to the bromonium ion. Less substituted double bonds are often more kinetically reactive due to being less sterically hindered and having more accessible pi electrons. Therefore, the bromination of 4-vinylcyclohexene is expected to occur preferentially at the more reactive, terminal vinyl group.
Figure 2: Experimental Workflow for the Bromination of 4-Vinylcyclohexene.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.82 g (13.0 mL, 0.10 mol) of 4-vinylcyclohexene in 50 mL of carbon tetrachloride.
-
Cooling: Cool the flask in an ice bath to 0°C with stirring.
-
Addition of Bromine: Prepare a solution of 15.98 g (5.15 mL, 0.10 mol) of bromine in 50 mL of carbon tetrachloride and place it in the dropping funnel. Add the bromine solution dropwise to the stirred solution of 4-vinylcyclohexene over a period of approximately 30 minutes, maintaining the temperature below 5°C. The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature and stir for another hour.
-
Quenching: If the solution retains a reddish-brown color, add a 5% aqueous solution of sodium thiosulfate dropwise until the color is discharged.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with two 25 mL portions of saturated aqueous sodium bicarbonate solution and one 25 mL portion of saturated aqueous sodium chloride (brine).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purification (Optional): The crude product can be purified by vacuum distillation if necessary.
Data Presentation and Product Characterization
The expected major product of this reaction is 4-(1,2-dibromoethyl)cyclohexene. The structure can be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclohexene ring and the dibromoethyl side chain.
-
Cyclohexene Ring Protons: The olefinic protons of the cyclohexene ring will appear as a multiplet in the range of δ 5.5-5.8 ppm. The allylic and aliphatic protons on the ring will resonate as complex multiplets in the upfield region, typically between δ 1.5-2.5 ppm.
-
Dibromoethyl Side Chain Protons: The proton on the carbon adjacent to the cyclohexene ring (CH-Br) will likely appear as a doublet of doublets or a multiplet around δ 4.0-4.5 ppm. The two protons of the terminal CH₂Br group will be diastereotopic and are expected to appear as two distinct signals, likely doublets of doublets, in the range of δ 3.7-4.0 ppm.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
Table 2: Expected ¹³C NMR Chemical Shifts for 4-(1,2-dibromoethyl)cyclohexene
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Cyclohexene Olefinic Carbons | 125-130 |
| CH-Br | 50-55 |
| CH₂Br | 35-40 |
| Cyclohexene Aliphatic Carbons | 25-35 |
Safety Precautions
This experiment involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-Vinylcyclohexene: Flammable liquid and vapor. Causes skin irritation. Suspected of causing cancer.
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and eye damage. Fatal if inhaled. Handle with extreme care in a fume hood.
-
Carbon Tetrachloride: Toxic and a suspected carcinogen. Harmful if swallowed, inhaled, or absorbed through the skin.
All waste materials should be disposed of in accordance with institutional and local regulations.
References
- Agilent Technologies. (2019). 4-Vinylcyclohexene - Safety Data Sheet.
- SEASTAR CHEMICALS. (n.d.). SAFETY DATA SHEET (SDS) Bromine.
- SRF LIMITED. (2020). SAFETY DATA SHEET Carbon tetrachloride.
- Carl R
An In-depth Technical Guide to the Spectroscopic Data of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Foreword
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, a brominated flame retardant commonly known as TBECH, plays a critical role in enhancing the fire safety of various polymeric materials. Its efficacy, however, is intrinsically linked to its complex stereochemistry. Commercial TBECH is not a single entity but a mixture of diastereomers, primarily the α and β forms, which can further isomerize to γ and δ forms under thermal stress.[1] For researchers, scientists, and professionals in drug development and material science, a comprehensive understanding of the spectroscopic signature of TBECH is paramount for quality control, metabolic studies, and environmental monitoring. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for TBECH, grounded in fundamental principles and practical insights.
The Stereochemical Complexity of TBECH
The synthesis of TBECH via the bromination of 4-vinylcyclohexene results in a molecule with four chiral centers, leading to the potential for several stereoisomers. The technical mixture predominantly contains the α-TBECH (rac-(1R,2R)-1,2-dibromo-(4S)-4-((1S)-1,2-dibromoethyl)cyclohexane) and β-TBECH (rac-(1R,2R)-1,2-dibromo-(4S)-4-((1R)-1,2-dibromoethyl)cyclohexane) diastereomers in roughly equal amounts.[1]
The subtle differences in the spatial arrangement of the bromine atoms in these diastereomers lead to distinct spectroscopic properties, which can be leveraged for their identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Stereochemical Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between the diastereomers of TBECH. The chemical environment of each proton and carbon atom is highly sensitive to its stereochemical relationship with neighboring atoms and functional groups.
Predicted ¹H NMR Spectral Data
Due to the complexity of the overlapping signals in a mixture, obtaining and interpreting experimental spectra can be challenging. Here, we present predicted ¹H NMR data for the individual α and β diastereomers to aid in spectral assignment. These predictions are based on computational models that consider the influence of the electronegative bromine atoms and the conformational flexibility of the cyclohexane ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for α- and β-TBECH
| Proton Assignment | Predicted δ (α-TBECH) | Predicted Multiplicity | Predicted δ (β-TBECH) | Predicted Multiplicity |
| H on C1 & C2 (ring) | 4.5 - 4.8 | m | 4.6 - 4.9 | m |
| H on C7 (ethyl) | 4.2 - 4.4 | m | 4.3 - 4.5 | m |
| H on C8 (ethyl) | 3.8 - 4.1 | m | 3.9 - 4.2 | m |
| Cyclohexane Ring H's | 1.5 - 2.5 | m | 1.6 - 2.6 | m |
Note: These are predicted values and may vary from experimental results. 'm' denotes a complex multiplet.
Interpretation Insights:
-
Downfield Shifts: The protons on carbons bearing bromine atoms (C1, C2, C7, and C8) are significantly deshielded and appear at higher chemical shifts (downfield) due to the strong electron-withdrawing effect of bromine.
-
Signal Complexity: The cyclohexane ring protons exhibit complex splitting patterns due to both geminal and vicinal coupling. The conformational flexibility of the ring further complicates these signals.
-
Diastereomeric Differentiation: While the predicted spectra show significant overlap, subtle differences in the chemical shifts and coupling patterns of the methine protons on the cyclohexane ring and the dibromoethyl side chain are expected. Advanced NMR techniques like 2D COSY and NOESY would be invaluable in definitively assigning the stereochemistry by revealing through-bond and through-space correlations, respectively.
Predicted ¹³C NMR Spectral Data
¹³C NMR offers a simpler spectrum, with each unique carbon atom typically giving a single peak. This can be particularly useful for confirming the number of non-equivalent carbons in each diastereomer.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for α- and β-TBECH
| Carbon Assignment | Predicted δ (α-TBECH) | Predicted δ (β-TBECH) |
| C1 & C2 (ring) | 55 - 65 | 56 - 66 |
| C7 (ethyl) | 50 - 60 | 51 - 61 |
| C8 (ethyl) | 35 - 45 | 36 - 46 |
| C4 (ring) | 40 - 50 | 41 - 51 |
| Other Ring Carbons | 25 - 35 | 26 - 36 |
Note: These are predicted values and may vary from experimental results.
Interpretation Insights:
-
Carbons Bonded to Bromine: Similar to ¹H NMR, carbons directly attached to bromine (C1, C2, C7, and C8) are shifted downfield.
-
Stereochemical Effects: The different spatial arrangements of the bulky bromine atoms in the α and β diastereomers will cause slight variations in the chemical shifts of all carbon atoms due to steric and electronic effects.
Experimental Protocol for NMR Spectroscopy
A robust protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation:
-
Dissolve 5-10 mg of the TBECH sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Data Acquisition:
-
For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
For ¹³C NMR, proton decoupling is used to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (for ¹H-¹H correlations) and HSQC (for ¹H-¹³C one-bond correlations).
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. For TBECH, the key absorptions will be from the C-H and C-Br bonds.
Table 3: Expected Characteristic IR Absorption Bands for TBECH
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2850 - 3000 | C-H (alkane) stretch | Strong |
| 1440 - 1480 | C-H bend (CH₂) | Medium |
| 550 - 750 | C-Br stretch | Strong |
Interpretation Insights:
-
C-H Stretching: The strong absorption in the 2850-3000 cm⁻¹ region is characteristic of the sp³ C-H bonds in the cyclohexane ring and the ethyl side chain.
-
C-Br Stretching: The presence of multiple bromine atoms will result in strong absorptions in the lower frequency "fingerprint" region (550-750 cm⁻¹). The exact position and shape of these bands can be influenced by the stereochemistry of the molecule.
-
Absence of Other Groups: The absence of strong absorptions in other regions (e.g., no broad O-H stretch around 3300 cm⁻¹, no sharp C=O stretch around 1700 cm⁻¹) confirms the absence of hydroxyl or carbonyl functional groups.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
For solid samples like TBECH, the KBr pellet method is a common and reliable technique.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the TBECH sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. For TBECH, electron ionization (EI) is a common technique.
Expected Mass Spectrum of TBECH
-
Molecular Ion (M⁺): TBECH has a molecular formula of C₈H₁₂Br₄. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. The presence of four bromine atoms will result in a characteristic isotopic cluster for the molecular ion peak with a most abundant peak around m/z 428. The entire cluster will span a range of m/z values.
-
Fragmentation: The C-Br bonds are relatively weak and prone to cleavage. Common fragmentation pathways include the loss of bromine atoms (M-Br)⁺, the loss of HBr (M-HBr)⁺, and cleavage of the dibromoethyl side chain.
Table 4: Key Expected Fragments in the Mass Spectrum of TBECH
| m/z (approx.) | Proposed Fragment | Notes |
| 428 (cluster) | [C₈H₁₂Br₄]⁺˙ | Molecular ion with characteristic isotopic pattern for 4 Br atoms. |
| 349 (cluster) | [C₈H₁₂Br₃]⁺ | Loss of a bromine radical. |
| 347 (cluster) | [C₈H₁₁Br₃]⁺˙ | Loss of a neutral HBr molecule. |
| 267 (cluster) | [C₆H₉Br₂]⁺ | Cleavage and loss of the dibromoethyl side chain. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS). GC separation is highly recommended to resolve the different diastereomers before they enter the mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic characterization of this compound is a multifaceted task that requires a combination of NMR, IR, and MS techniques. The inherent stereochemical complexity of TBECH necessitates the use of high-resolution instrumentation and, ideally, advanced 2D NMR methods for unambiguous structural elucidation. This guide provides a foundational framework for understanding and interpreting the spectroscopic data of TBECH, empowering researchers to confidently identify and characterize this important flame retardant in various matrices. The provided protocols serve as a starting point for method development and can be adapted to specific instrumentation and research objectives.
References
- Arsenault, G., et al. (2008). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound. Chemosphere, 72(8), 1163-1170. [Link]
- PubChem. (n.d.). This compound.
- Burns, D. C., & Reynolds, W. F. (2018). Acquiring and Processing Routine ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]
- Shimadzu. (n.d.). KBr Pellet Method. [Link]
- University of Helsinki. (n.d.). Quick User Guide for FT-IR. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]
- ResearchGate. (n.d.). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound. [Link]
Sources
Thermal stability of TBECH isomers.
An In-Depth Technical Guide to the Thermal Stability of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) Isomers
Foreword
As a Senior Application Scientist, my experience in the field of analytical chemistry and material science has repeatedly demonstrated that a compound's utility and its environmental fate are intrinsically linked to its stability. The brominated flame retardant TBECH is a compelling case study. Its thermal behavior is not a simple matter of decomposition but a more nuanced interplay of isomer interconversion and degradation. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the thermal stability of TBECH isomers, moving beyond mere data points to explain the underlying chemical principles and the causality behind our analytical approaches. The protocols herein are presented not as rigid instructions, but as self-validating systems, encouraging a foundational understanding that allows for adaptation and troubleshooting.
TBECH: A Stereoisomeric Overview
This compound, commonly known as TBECH, is an additive brominated flame retardant (BFR) utilized in materials such as plastics, adhesives, and insulation foams to inhibit or delay combustion.[1][2] The molecule's structure, featuring four chiral carbon centers, gives rise to four distinct diastereomers, each existing as a pair of enantiomers. These are designated as α-, β-, γ-, and δ-TBECH based on their chromatographic elution order.[3]
A crucial point for any researcher is that commercial or "technical" TBECH mixtures are not composed of all four isomers. Instead, they consist almost exclusively of the α- and β-diastereomers in a roughly equimolar (1:1) ratio.[1][4] The γ- and δ-isomers are typically absent in the unheated technical product.[4] However, as we will explore, their absence in the initial mixture does not preclude their significance.
The Critical Factor: Thermal Interconversion
The most defining characteristic of TBECH's thermal behavior is the relatively low temperature at which its isomers interconvert. This is not a decomposition event but a reversible isomerization.
The Onset of Isomerization
Experimental evidence shows that TBECH isomers are thermally sensitive and begin to interconvert at temperatures as low as 123-125°C.[1][2] This has profound implications for manufacturing processes where TBECH is incorporated into polymers, as these processes often exceed this temperature threshold.[1] Consequently, a product manufactured with technical TBECH (α- and β-isomers) will likely contain all four isomers (α, β, γ, and δ) in its final state.[4]
Reaching Thermal Equilibrium
When heated, the isomer composition shifts until it reaches a state of thermal equilibrium. At this point, the mixture stabilizes at a predictable ratio. Studies have determined this equilibrium to be approximately:
This equilibrium state is critical for understanding the composition of TBECH in environmental samples and for conducting accurate toxicological assessments, as the biological activity of the γ- and δ-isomers may differ from the primary α- and β- forms.[5]
| Parameter | Value | Source(s) |
| Isomers in Technical Mixture | α-TBECH, β-TBECH | [1][4] |
| Approximate Ratio in Technical Mixture | 1:1 | [4] |
| Onset Temperature for Interconversion | 123-125 °C | [1][2] |
| Equilibrium Mixture Composition | ~33% α, ~33% β, ~17% γ, ~17% δ | [1][4] |
Methodologies for Assessing Thermal Stability and Isomer Distribution
To accurately characterize the thermal properties of TBECH, a multi-faceted analytical approach is required. The inherent instability of the isomers necessitates carefully designed experimental protocols.
Thermogravimetric Analysis (TGA) for Decomposition Profiling
TGA measures the change in mass of a sample as a function of temperature, providing a clear picture of when a material decomposes.[6][7] For TBECH, TGA is used to determine the onset temperature of thermal decomposition, which is distinct from the lower-temperature interconversion event.
-
Instrument Preparation: Ensure the TGA instrument, including the microbalance and furnace, is calibrated according to manufacturer specifications.[6]
-
Sample Preparation: Place 5-10 mg of the TBECH isomer or technical mixture into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.[6]
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a controlled rate of 10°C/min. This rate is a standard convention that allows for good resolution of thermal events while maintaining a reasonable experiment time.[8]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset of decomposition is typically calculated as the temperature at which 5% mass loss occurs (Td5%). The first derivative of this curve (DTG) shows the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC) for Energetic Events
While TGA tracks mass loss, DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] This technique is invaluable for detecting thermal events that do not involve a change in mass, such as melting or solid-state phase transitions. It also provides energetic data for decomposition.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of the TBECH sample in an aluminum pan to contain any volatiles released before decomposition.
-
Atmosphere: Maintain an inert nitrogen atmosphere at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 400°C at 10°C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and an empty reference pan.
-
Analysis: Analyze the resulting thermogram for endothermic (melting) or exothermic (decomposition) peaks. The peak area can be integrated to quantify the enthalpy of the transition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ACP - The atmospheric fate of this compound (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions [acp.copernicus.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. torontech.com [torontech.com]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
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Methodological & Application
Application Note & Synthesis Protocol: 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, a compound utilized as an additive flame retardant. The protocol is based on the electrophilic addition of elemental bromine to 4-vinylcyclohexene. This guide details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines methods for product characterization, and emphasizes critical safety and waste disposal protocols. It is intended for researchers and professionals in chemical synthesis and materials science.
Introduction and Scientific Context
This compound, often referred to as TBECH, is a brominated flame retardant (BFR) added to materials like polystyrene and polyurethane foams to inhibit or delay combustion.[1][2] The synthesis is a classic example of electrophilic addition, where both the endocyclic and exocyclic double bonds of the starting material, 4-vinylcyclohexene, react with elemental bromine (Br₂).[2]
The reaction proceeds readily under mild conditions but requires careful control due to its exothermic nature and the hazardous properties of the reagents. The structure of 4-vinylcyclohexene contains multiple chiral centers, and the addition of bromine creates additional stereocenters. Consequently, the synthesis yields a mixture of diastereomers. A technical mixture of TBECH primarily consists of two diastereomers, α-TBECH and β-TBECH, in roughly equal proportions.[1][2] This application note provides a robust and reproducible protocol for synthesizing this diastereomeric mixture.
Reaction Mechanism: Electrophilic Addition
The formation of TBECH occurs via a two-fold electrophilic addition of bromine across the two C=C double bonds of 4-vinylcyclohexene. The mechanism for each addition is identical and proceeds through a key intermediate, the cyclic bromonium ion, which dictates the stereochemical outcome of the reaction.
Causality of the Mechanism:
-
Polarization of Bromine: As a non-polar bromine molecule approaches the electron-rich π-bond of an alkene, the π-cloud repels the electrons in the Br-Br bond, inducing a temporary dipole (δ+ Br—Br δ-).[3][4][5] The polarized bromine molecule now acts as an electrophile.
-
Nucleophilic Attack and Bromonium Ion Formation: The alkene's π-bond attacks the slightly positive bromine atom. Simultaneously, the Br-Br bond breaks heterolytically, and a lone pair on the attacking bromine atom forms a bond with the other carbon of the original double bond. This results in a three-membered ring called a cyclic bromonium ion and a free bromide ion (Br⁻).[3][5][6] This intermediate prevents the formation of a simple carbocation and subsequent rearrangements.
-
Stereospecific Attack: The newly formed bromide ion (Br⁻) acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ring (a backside attack).[3][5][6]
-
Anti-Addition Product: This backside attack forces the two bromine atoms to be on opposite faces of the original double bond, a stereochemical outcome known as anti-addition. This process occurs at both the cyclohexene ring and the vinyl group to yield the final tetrabrominated product.
Caption: Mechanism of bromine addition to an alkene.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 4-vinylcyclohexene. All operations involving bromine must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |
| 4-Vinylcyclohexene | C₈H₁₂ | 108.18 | 100-40-3 | Flammable, Possible Carcinogen[7] |
| Bromine | Br₂ | 159.81 | 7726-95-6 | Highly Toxic, Corrosive, Oxidizer[8][9] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, Suspected Carcinogen |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | Low Hazard |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Low Hazard |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Low Hazard |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Dropping/addition funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Quantitative Data
| Reagent | Moles | Mass (g) | Volume (mL) | Notes |
| 4-Vinylcyclohexene | 0.05 mol | 5.41 g | 6.5 mL | Limiting Reagent |
| Bromine | 0.105 mol | 16.8 g | 5.4 mL | 5% molar excess |
| Dichloromethane | - | - | 100 mL | 50 mL for alkene, 50 mL for bromine |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a 100 mL dropping funnel. Place the entire apparatus in an ice-water bath on a magnetic stir plate.
-
Reagent Preparation:
-
In the reaction flask, dissolve 4-vinylcyclohexene (5.41 g, 0.05 mol) in 50 mL of dichloromethane (DCM).
-
CAUTION: In a fume hood, carefully measure bromine (16.8 g, 0.105 mol) and dissolve it in 50 mL of DCM in a separate flask. Transfer this bromine solution to the dropping funnel.
-
-
Bromine Addition:
-
Begin stirring the 4-vinylcyclohexene solution and allow it to cool to 0-5 °C.
-
Add the bromine solution dropwise from the addition funnel over a period of 60-90 minutes. The rate of addition must be controlled to maintain the reaction temperature below 10 °C.[10]
-
During the addition, the characteristic red-brown color of bromine should dissipate as it is consumed.[3][5]
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. A faint orange-brown color from the excess bromine may persist.
-
Workup and Quenching:
-
Slowly add 50 mL of a saturated aqueous solution of sodium thiosulfate to the flask to quench any unreacted bromine. The color of the mixture should turn colorless.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and then 50 mL of brine.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator. The final product will be a white to pale-yellow solid or a viscous oil, representing the diastereomeric mixture of TBECH.[11]
-
Caption: Experimental workflow for TBECH synthesis.
Product Characterization
Verifying the structure of the synthesized product is crucial. A combination of spectroscopic techniques should be employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum will be complex due to the presence of multiple diastereomers.[1] Expect to see a series of overlapping multiplets in the 1.5-3.0 ppm range for the cyclohexyl protons and in the 3.8-5.0 ppm range for the methine (CH-Br) and methylene (CH₂-Br) protons adjacent to bromine atoms.
-
¹³C NMR Spectroscopy: The carbon spectrum will also show multiple peaks for each carbon environment due to the diastereomeric mixture. Key signals will be the C-Br carbons, typically found in the 40-70 ppm range.
-
Mass Spectrometry (MS): Mass spectrometry is an excellent tool for confirmation. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing four bromine atoms (due to the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes), providing definitive evidence of successful tetrabromination.[12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the absence of the C=C stretching vibration (typically around 1650 cm⁻¹) from the starting material and the presence of C-Br stretching bands (typically in the 500-700 cm⁻¹ region).[12]
Critical Safety Precautions and Waste Management
Strict adherence to safety protocols is mandatory for this synthesis.
Reagent Hazards and Handling
-
Bromine (Br₂): Bromine is extremely toxic, corrosive, and volatile.[8] It can cause severe chemical burns upon skin contact and life-threatening respiratory damage if inhaled.[8][9] All handling of liquid bromine must be conducted within a certified chemical fume hood. [14][15] Wear heavy-duty chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[14][15]
-
4-Vinylcyclohexene: This compound is flammable and is classified by IARC as a Group 2B carcinogen ("possibly carcinogenic to humans").[7][16] Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.
Emergency Procedures
-
Bromine Spill: Have a container of sodium thiosulfate solution (1 M) readily available to neutralize any spills.[9][14] For larger spills, evacuate the area and follow institutional emergency procedures.
-
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[15][17]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[15]
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.[17]
-
Waste Disposal
-
Halogenated Waste: All liquid and solid waste containing bromine, dichloromethane, or the brominated product must be collected in a clearly labeled, sealed hazardous waste container designated for halogenated organic waste.[18][19]
-
Incompatible Materials: Do not mix brominated waste with incompatible materials such as alkali metals, strong reducing agents, or powdered metals.[18][19]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal environmental regulations.[20][21] Do not pour any chemical waste down the drain.
References
- Bromine handling and safety. (n.d.). Slideshare.
- Mechanism for the electrophilic addition reactions between bromine (and the other halogens). (n.d.). Docbrown.info.
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- Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. (2025-06-20). Save My Exams.
- Puah, M. (2018, June 21). How to describe Electrophilic Addition Mechanism for Alkenes.Medium.
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- Arsenault, G., et al. (2008). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound.PubMed.
- Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education.
- Bromine | Chemical Emergencies. (2024, September 6). CDC.
- Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
- Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound | Request PDF. (2025-08-10). ResearchGate.
- Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). EPA.
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- What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
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- Standard Operating Procedure: Bromine. (n.d.). Washington State University.
- This compound. (n.d.). SpectraBase.
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- This compound. (n.d.). PubChem - NIH.
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- Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. (2012). The Royal Society of Chemistry.
- Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
- Bromination of cyclohexene. (2019, August 26). YouTube.
- 4-Vinylcyclohexene. (n.d.). Some Industrial Chemicals - NCBI Bookshelf.
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Application Notes and Protocols for TBECH as an Additive Flame Retardant
Introduction to 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
This compound, commonly known as TBECH or by its former abbreviation DBE-DBCH, is a cycloaliphatic brominated flame retardant (BFR). As an additive flame retardant, it is physically blended into a polymer matrix rather than chemically bonded, offering formulation flexibility. TBECH is utilized in a range of materials to meet flammability standards, finding application in plastics, fabric adhesives, and notably in foam insulation products like expandable polystyrene (EPS) and polyurethane (PU).[1]
A critical aspect of TBECH for any researcher or formulator is its stereochemistry. The molecule contains four chiral carbons, resulting in four possible diastereomers: α-, β-, γ-, and δ-TBECH, each with its own pair of enantiomers.[1] Commercial technical mixtures of TBECH consist almost exclusively of the α- and β-diastereomers in approximately a 1:1 ratio.[1] However, TBECH is thermally sensitive. During polymer processing at temperatures exceeding 123-125 °C, the α- and β-isomers can thermally interconvert to the γ- and δ-isomers.[1][2] This thermal isomerization is a crucial consideration, as it can influence the final properties of the flame-retarded material and has toxicological implications, with the γ- and δ-isomers showing different biological activities.[3][4]
Physicochemical Properties of TBECH
Understanding the fundamental properties of TBECH is essential for its effective and safe application.
| Property | Value | Source |
| Chemical Formula | C₆H₈Br₄ | [5] |
| Molecular Weight | 399.74 g/mol | [5] |
| Bromine Content | ~80% by weight | Calculated |
| Physical Form | White to off-white solid | General Knowledge |
| Isomeric Composition | Technical grade: ~1:1 mixture of α- and β-diastereomers | [1] |
| Thermal Isomerization | α- and β-isomers convert to γ- and δ-isomers at T > 123-125 °C | [1] |
Mechanism of Flame Retardancy
TBECH, like most halogenated flame retardants, primarily functions through a gas-phase radical trapping mechanism, which interrupts the self-sustaining cycle of combustion.
Gas-Phase Action: The combustion of a polymer is a radical-driven process. When the polymer is heated, it undergoes pyrolysis, releasing flammable volatile gases. In the presence of an ignition source and oxygen, these gases combust, generating high-energy free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. These radicals propagate the fire by attacking the polymer chain, generating more fuel.
The effectiveness of TBECH lies in its ability to disrupt this cycle. At combustion temperatures, the relatively weak carbon-bromine (C-Br) bonds in the TBECH molecule cleave, releasing bromine radicals (Br•) into the gas phase (the flame). These bromine radicals are highly effective scavengers of the flame-propagating H• and OH• radicals.[4]
The key reactions are:
-
Initiation: Polymer + Heat → Flammable Volatiles
-
Propagation: H• + O₂ → OH• + O• and OH• + CO → CO₂ + H•
-
Inhibition by TBECH:
-
R-Br (TBECH) → R• + Br•
-
Br• + H• → HBr
-
Br• + OH• → HBr + O•
-
The hydrogen bromide (HBr) formed is also a potent flame inhibitor. It is less reactive than Br• but can participate in further radical scavenging cycles, effectively removing the key energy carriers from the flame. This process cools the flame front and dilutes the flammable gas mixture, ultimately extinguishing the fire.[4][6]
Condensed-Phase Action (Minor Contribution): While gas-phase inhibition is the dominant mechanism, some condensed-phase action may occur. The presence of the flame retardant can alter the thermal degradation pathway of the polymer, potentially promoting char formation. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and reducing the release of flammable volatiles. However, for non-aromatic, cycloaliphatic BFRs like TBECH, this effect is generally less pronounced compared to aromatic BFRs or phosphorus-based systems.
Applications in Polymer Systems
TBECH is primarily used in polymer systems where processing temperatures are compatible with its thermal stability profile (ideally below 180-200°C to minimize isomerization and degradation, although short excursions to higher temperatures may be tolerable).
-
Expandable Polystyrene (EPS): TBECH is a common flame retardant for EPS used in building insulation. It is incorporated during the polymerization or impregnation stage.
-
Polyurethane (PU) Foams: It can be added to the polyol component in the formulation of both rigid and flexible PU foams.[1][5]
-
Extruded Polystyrene (XPS): Similar to EPS, it is used for thermal insulation boards.
-
Adhesives and Coatings: TBECH can be formulated into adhesives and coatings for textiles and other materials to impart flame retardancy.[1]
A key consideration when using additive flame retardants is their potential impact on the polymer's mechanical properties. High loadings can lead to a plasticization effect, potentially reducing properties like tensile strength and modulus while sometimes increasing impact strength. It is imperative that researchers validate the mechanical performance of their final formulation.[7][8]
Experimental Protocols
Protocol for Incorporation of TBECH into Polystyrene via Melt Blending
This protocol describes a general procedure for incorporating TBECH into general-purpose polystyrene (GPPS) using a laboratory-scale twin-screw extruder.
Materials:
-
General-Purpose Polystyrene (GPPS) pellets (e.g., melt flow index 5-15 g/10 min)
-
TBECH powder (technical grade)
-
Nitrogen gas for inert atmosphere
Equipment:
-
Laboratory-scale co-rotating twin-screw extruder (e.g., 16-25 mm screw diameter)
-
Gravimetric feeders (one for polymer, one for TBECH)
-
Strand die, water bath, and pelletizer
-
Drying oven
-
Injection molding machine or compression molder for test specimen preparation
Procedure:
-
Pre-Drying: Dry GPPS pellets at 80°C for 4 hours to remove residual moisture. TBECH does not typically require drying but should be stored in a desiccator.
-
Feeder Calibration: Calibrate the gravimetric feeders to deliver the desired ratio of GPPS and TBECH. A typical starting loading range for evaluation is 3-10% TBECH by weight.
-
Extruder Setup:
-
Set the temperature profile for the extruder. A representative profile for GPPS is:
-
Zone 1 (Feed): 160°C
-
Zone 2: 170°C
-
Zone 3: 180°C
-
Zone 4: 180°C
-
Die: 175°C
-
-
Causality Note: The temperature profile is designed to be high enough to ensure complete melting and mixing but low enough to minimize the thermal isomerization and degradation of TBECH.
-
Set the screw speed to a moderate level (e.g., 150-250 RPM) to ensure good dispersive and distributive mixing without excessive shear heating.
-
-
Compounding:
-
Start the extruder and establish a stable flow of the GPPS polymer.
-
Simultaneously start the feeders for both GPPS and TBECH at the target ratio. The polymer is typically main-fed, and the TBECH can be main-fed or side-fed.
-
Ensure the extruder is purged with nitrogen at the feed throat to minimize oxidative degradation.
-
-
Pelletization:
-
The molten polymer strand exits the die, is cooled in the water bath, and is then cut into pellets by the pelletizer.
-
-
Post-Drying: Dry the resulting pellets at 80°C for 4 hours before subsequent processing (e.g., injection molding).
-
Specimen Preparation: Use an injection molding machine or compression molder to prepare standardized test specimens for flammability (UL-94), mechanical (ASTM D638, D256), and thermal (TGA) analysis.
Protocol for Evaluation of Flame Retardancy (UL-94 Vertical Burn Test)
The UL-94 test is a standard method for assessing the flammability of plastic materials. The vertical burn test (V-rating) is the most stringent.
Materials:
-
Set of 5 conditioned test specimens (typically 125 mm x 13 mm, with a specified thickness, e.g., 1.6 mm or 3.2 mm).
-
Control specimens (polymer without TBECH).
-
Surgical cotton.
Equipment:
-
UL-94 test chamber.
-
Tirrill or Bunsen burner with a 10 mm diameter barrel.
-
Methane gas supply (98% purity minimum).
-
Timer (accurate to 0.1 s).
-
Fume hood.
Procedure:
-
Conditioning: Condition all test specimens for 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Burner Setup: Adjust the burner to produce a 20 mm high blue flame.
-
Test Execution:
-
Mount one specimen vertically with its lower end 300 mm above a layer of dry surgical cotton.
-
Apply the flame to the center of the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Record whether any flaming drips ignited the cotton below.
-
-
Repeat: Test all 5 specimens.
-
Data Analysis & Classification: Classify the material based on the UL-94 criteria. For a V-0 rating (the highest), the following must be met for the set of 5 specimens:
-
No specimen has an afterflame time > 10 seconds.
-
The total afterflame time for all 5 specimens (Σ(t1+t2)) is not > 50 seconds.
-
No specimen burns up to the holding clamp.
-
No specimen drips flaming particles that ignite the cotton.
-
No specimen has an afterglow time > 30 seconds.
-
Protocol for Characterization by Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the material and observe the effect of TBECH on its decomposition profile.[2][9]
Equipment:
-
Thermogravimetric Analyzer (TGA).
Procedure:
-
Sample Preparation: Place a small, representative sample (5-10 mg) of the compounded polymer into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
Causality Note: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experiment time.[3]
-
-
Data Collection: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the weight percent vs. temperature.
-
Determine the onset of decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs (T5%).
-
Compare the TGA curves of the neat polymer and the TBECH-containing polymer. A flame retardant should ideally lower the decomposition temperature of the polymer to promote its action before the polymer fully pyrolyzes.
-
Analyze the derivative of the weight loss curve (DTG curve) to identify the temperature of maximum decomposition rate (Tmax).
-
Safety, Handling, and Environmental Considerations
Researcher safety and environmental stewardship are paramount.
-
Toxicology: TBECH has been identified as an endocrine disruptor. In vitro and in vivo studies have shown that it can act as a potent androgen receptor agonist.[3][10][11] The γ- and δ-isomers, which can be formed during thermal processing, may exhibit higher potency than the α- and β-isomers found in the commercial mixture.[4] Chronic exposure may pose health risks.
-
Handling:
-
Always handle TBECH powder in a well-ventilated area or fume hood to prevent inhalation of dust.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
During melt processing, ensure adequate ventilation and use local exhaust ventilation over the extruder die to capture any volatile organic compounds or thermal decomposition products.
-
-
Environmental Profile: TBECH is detected in various environmental compartments, including indoor air, sediment, and biota.[1] It is considered to be persistent and bioaccumulative.[12] Its widespread presence in the Canadian atmosphere, despite no known production or import, suggests it is released from consumer products.[2][12]
-
Disposal: Dispose of waste TBECH and TBECH-containing materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.
Conclusion
TBECH is an effective cycloaliphatic brominated flame retardant for polymers like polystyrene and polyurethane. Its primary mechanism of action is gas-phase radical scavenging, which efficiently interrupts the combustion cycle. However, its application requires careful control of processing temperatures to manage its thermal isomerization and potential degradation. Furthermore, significant health and environmental concerns related to its endocrine-disrupting activity and environmental persistence necessitate stringent safety protocols during handling and consideration of its lifecycle impact. Researchers must balance its flame-retardant efficacy with these important EHS considerations.
References
- PubChem. (n.d.). 1,2,3,4-Tetrabromocyclohexane. National Center for Biotechnology Information.
- Gauthier, L. T., He, K., Mabury, S. A., & Tomy, G. T. (2009). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound. Environmental Science & Technology, 43(13), 4789–4794.
- Lecocq, M., et al. (2021). The brominated flame retardants TBECH and DPTE alter prostate growth, histology and gene expression patterns in the mouse. Reproductive Toxicology, 102, 43-55.
- Oh, J., et al. (2023). The atmospheric fate of this compound (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions. Atmospheric Chemistry and Physics, 23(17), 9865–9881.
- EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.
- Marteinson, T. F., et al. (2021). Toxicologic effects of 28-day dietary exposure to the flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (TBECH) in Fischer rats. Food and Chemical Toxicology, 156, 112469.
- Intertek. (n.d.). Thermal Analysis of Polymers and Plastics.
- Lewin, M., & Weil, E. D. (2000). Mechanisms and modes of action in flame retardancy of polymers. Polymer Engineering & Science, 40(1), 1-24.
- Samuel, F., et al. (2018). Androgen receptor modulation following combination exposure to brominated flame-retardants. Chemosphere, 208, 91-101.
- DiVA portal. (2021). The brominated flame retardants TBECH and DPTE alter prostate growth, histology and gene expression patterns in the mouse.
- The Defender. (2026). Widely Used Flame Retardants Linked to 25% Higher Risk of Heart Disease.
- Alfa Chemistry. (2025). Understanding Chemical Flame Retardants in Materials Science. YouTube.
- Benachour, D., et al. (2012). Thermophysical and Mechanical Properties of Polystyrene: Influence of Free Quenching. ISRN Polymer Science, 2012, 1-6.
- ResearchGate. (2012). Thermophysical and Mechanical Properties of Polystyrene: Influence of Free Quenching.
- ResearchGate. (n.d.). Mechanisms and Modes of Action in Flame Retardancy of Polymers.
- MDPI. (2023). Ultrahigh-Strain-Rate Mechanical Properties of Polystyrene near the Glass Transition Temperature.
- Qin, Z., et al. (2017). Tetrabromoethylcyclohexane Affects Gonadal Differentiation and Development in the Frog Pelophylax Nigromaculatus. Aquatic Toxicology, 192, 124-131.
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- 12. azom.com [azom.com]
Application Notes & Protocols: Computational Modeling of TBECH Diastereomer Interactions with Androgen Receptors
For: Researchers, scientists, and drug development professionals in toxicology, endocrinology, and computational chemistry.
Abstract
The brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) is a chemical of emerging concern due to its potential endocrine-disrupting properties. TBECH exists as four distinct diastereomers (α, β, γ, and δ), each with unique stereochemistry that can significantly influence its interaction with biological targets.[1][2] A primary molecular initiating event for TBECH's endocrine activity is its binding to the androgen receptor (AR), a ligand-activated transcription factor crucial for male sexual development and other physiological processes.[2] Computational modeling, including molecular docking and molecular dynamics (MD) simulations, provides a powerful, cost-effective, and atomistic framework to investigate these interactions, predict binding affinities, and elucidate the structural basis for diastereomer-specific activity.[3][4] This guide offers a comprehensive set of protocols and expert insights for modeling the interactions between TBECH diastereomers and the human androgen receptor, designed to be a self-validating system for robust and reproducible results.
Introduction: The Scientific Rationale
The androgen receptor, like other nuclear receptors, possesses a ligand-binding domain (LBD) that accommodates its endogenous ligands, such as dihydrotestosterone (DHT).[5] The binding of a ligand induces a conformational change in the LBD, leading to the recruitment of co-regulators and the modulation of gene transcription.[5] Endocrine-disrupting chemicals (EDCs) can interfere with this process by mimicking natural hormones, thereby acting as agonists or antagonists.[3]
The four diastereomers of TBECH (Figure 1) exhibit differential potency in activating the AR, with the γ and δ forms being more potent than the α and β forms.[2] This highlights the critical role of stereochemistry in receptor binding and activation. Computational modeling allows us to dissect these differences by:
-
Predicting Binding Poses: Determining the most likely orientation and conformation of each diastereomer within the AR's ligand-binding pocket (LBP).
-
Estimating Binding Affinity: Calculating the theoretical binding energy, which can be correlated with experimental binding data.
-
Analyzing Intermolecular Interactions: Identifying the key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex.
-
Assessing Dynamic Stability: Evaluating the stability of the binding pose and the overall complex over time through molecular dynamics simulations.
This guide will walk you through a complete in silico workflow, from preparing the receptor and ligands to performing and analyzing docking and MD simulations, and finally, validating the computational model against experimental data.
Figure 1. The four diastereomers of TBECH (α, β, γ, and δ) differ in the stereochemical arrangement of the bromine atoms on the cyclohexane ring and the ethyl side chain.
The Computational Workflow: A Self-Validating Approach
A robust computational study is not a linear process but an iterative one, where each step is validated. The workflow presented here is designed to ensure the reliability of the generated models.
Phase 1: System Preparation - The Foundation of Accuracy
The quality of your input structures and parameters directly dictates the reliability of your results. Garbage in, garbage out.
Androgen Receptor Structure Preparation
The three-dimensional structure of the AR LBD is the starting point.
-
Protocol 1: Receptor Structure Acquisition and Preparation
-
Obtain the Crystal Structure: Download the crystal structure of the human androgen receptor LBD from the Protein Data Bank (PDB). A suitable starting point is PDB ID: 2AX6 , which is the AR LBD in complex with dihydrotestosterone.
-
Initial Cleaning: Open the PDB file in a molecular visualization program like UCSF Chimera or PyMOL. Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (DHT). If the structure contains multiple chains, retain only one for the simulation.
-
Add Hydrogens and Assign Charges: Use a tool like UCSF Chimera's Dock Prep or the pdb2gmx module in GROMACS. This step is crucial as it adds missing hydrogen atoms and assigns atomic partial charges according to a chosen force field (e.g., CHARMM36 for GROMACS, or ff14SB for AMBER).[6]
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the receptor structure to relieve any steric clashes introduced during the preparation steps.
-
-
Expert Insight: Homology Modeling If a high-quality crystal structure is unavailable, or if you are studying a mutated receptor, homology modeling is a viable alternative. Servers like SWISS-MODEL can automatically build a 3D model of your protein based on its amino acid sequence and a related known structure (a template).[3][7] The quality of the resulting model should be rigorously assessed using tools like Ramachandran plots and QMEAN scores provided by the server.
TBECH Diastereomer Preparation and Parameterization
Accurate representation of the ligands is equally critical.
-
Protocol 2: Ligand Structure Generation and Preparation
-
Generate 2D Structures: Draw the four TBECH diastereomers (α, β, γ, and δ) using a chemical drawing tool like ChemDraw or MarvinSketch, paying close attention to the stereochemistry at each chiral center.
-
Convert to 3D and Energy Minimize: Convert the 2D structures to 3D. It is imperative to perform a thorough conformational search and energy minimization using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field to obtain a low-energy starting conformation for each diastereomer.[8]
-
Assign Partial Charges: The electrostatic potential of the ligand is a key determinant of its interactions. Use a method like AM1-BCC with antechamber for the AMBER/GAFF force field or submit the structure to the CGenFF server for the CHARMM force field to obtain accurate partial charges.[9][10]
-
-
Expert Insight: Force Field Selection for Halogenated Compounds Standard force fields may not adequately describe the physics of halogen atoms, particularly the phenomenon of "halogen bonding," where the halogen acts as an electrophilic species. For high-accuracy studies, consider using force fields with specific parameters for halogenated compounds, such as recent extensions to CHARMM (CGenFF) and AMBER (GAFF) , or polarizable force fields like the Drude model.[6][11] The CGenFF server is a valuable resource as it provides not only charges but also all necessary bonded and non-bonded parameters for CHARMM, along with a "penalty score" that indicates the quality of the analogy-based parameter assignment.[10]
Phase 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4]
-
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligands for Vina: Using AutoDock Tools (ADT) or a similar program, convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information.[12]
-
Define the Binding Site (Grid Box): The search space for the docking algorithm needs to be defined. This is typically a cubic box centered on the known ligand-binding pocket of the AR. The size of the box should be large enough to accommodate the TBECH diastereomers and allow for rotational and translational sampling. A box size of 25x25x25 Å centered on the geometric center of the co-crystallized DHT in 2AX6 is a good starting point.
-
Run AutoDock Vina: Execute the docking calculation. Vina will generate a set of binding poses for each diastereomer, ranked by a scoring function that estimates the binding affinity (in kcal/mol).[13]
-
Analyze the Results:
-
Pose Clustering: The top-ranked poses should be visually inspected. Often, Vina will produce several poses clustered in a similar orientation. The lowest energy pose from the most populated cluster is often the most likely binding mode.
-
Interaction Analysis: For the best-ranked pose of each diastereomer, analyze the intermolecular interactions with the AR LBD. Identify key amino acid residues involved in hydrogen bonds, hydrophobic interactions, and any potential halogen bonds. Tools like PyMOL, Chimera, and LigPlot+ are excellent for this visualization.
-
-
Phase 3: Molecular Dynamics - Capturing the Dynamic Reality
While docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment.[14]
-
Protocol 4: Protein-Ligand MD Simulation with GROMACS
-
System Building:
-
Combine Protein and Ligand: Create a complex of the AR with the best-ranked docking pose of a TBECH diastereomer.
-
Define the Simulation Box: Place the complex in a simulation box (e.g., cubic or dodecahedron) and ensure a minimum distance (e.g., 1.0 nm) between the protein and the box edges.
-
Solvation: Fill the box with water molecules (e.g., TIP3P water model).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).[6]
-
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes, typically using a steepest descent algorithm.
-
Equilibration: Gradually bring the system to the desired temperature and pressure. This is a critical step and is usually performed in two phases:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the solute.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Continue the simulation at the target temperature and pressure (e.g., 1 bar), gradually releasing the restraints on the protein and ligand. This ensures the system reaches the correct density.[15]
-
-
Production MD: Run the simulation for a sufficient length of time (e.g., 100-200 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Protocol 5: Post-MD Trajectory Analysis The resulting trajectory is a treasure trove of information. Key analyses include:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time relative to the starting structure. A stable RMSD plot indicates that the system has reached equilibrium.[16]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue. This highlights flexible regions of the protein, such as loops, and can indicate which residues are most affected by ligand binding.[16]
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the TBECH diastereomer and the receptor throughout the simulation. This can reveal the most persistent and important hydrogen bonding interactions.[17]
-
Binding Free Energy Calculation (Optional): Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the MD trajectory. While computationally intensive, these methods can provide a more accurate ranking of binding affinities than docking scores alone.[18]
-
Phase 4: Validation and Interpretation
A computational model is only as good as its ability to reproduce experimental findings.
Validation Against Experimental Data
The ultimate test of your model is its predictive power. Fortunately, experimental data on the AR activity of TBECH diastereomers are available.[2]
| Diastereomer | Experimental EC₅₀ (nM)[2] | Experimental IC₅₀ (nM)[2] | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted Binding Free Energy (MM/PBSA, kcal/mol) | Key Interacting Residues (from MD) |
| DHT | 10.5 | 21.5 | Calculate | Calculate | Gln711, Arg752, Asn705, Thr877 |
| γ-TBECH | 14.9 (in γδ mix) | Not Isolated | Calculate | Calculate | Determine from simulation |
| δ-TBECH | 14.9 (in γδ mix) | Not Isolated | Calculate | Calculate | Determine from simulation |
| α-TBECH | 174 (in αβ mix) | Not Isolated | Calculate | Calculate | Determine from simulation |
| β-TBECH | 294 | >1000 | Calculate | Calculate | Determine from simulation |
-
Protocol 6: Model Validation
-
Perform Modeling for All Diastereomers: Run the entire computational workflow (docking and MD) for all four TBECH diastereomers and the endogenous ligand, DHT.
-
Correlate Computational and Experimental Data: Compare the ranking of the calculated binding affinities (from docking scores or MM/PBSA) with the ranking of the experimental potencies (EC₅₀ values). A good model should show a strong correlation, with the γ and δ diastereomers predicted to have stronger binding affinities than the α and β forms.
-
Structural Rationale: Use the detailed interaction data from your simulations to explain why certain diastereomers bind more strongly than others. For example, does the stereochemistry of γ-TBECH allow for an additional hydrogen bond or a more favorable hydrophobic contact that is not possible for β-TBECH?
-
Interpretation and Hypothesis Generation
Once validated, the model becomes a powerful tool for generating new hypotheses. For instance, you can investigate the effects of AR mutations associated with prostate cancer on TBECH binding, as some studies suggest that certain mutations can increase the receptor's sensitivity to environmental androgens.[19] You can also use the model to screen other brominated flame retardants for potential androgenic activity, prioritizing them for future experimental testing.
Conclusion
The computational protocols outlined in this guide provide a robust framework for investigating the interactions between TBECH diastereomers and the androgen receptor. By carefully preparing the system, employing validated software, and critically analyzing the results in the context of experimental data, researchers can gain valuable insights into the molecular mechanisms of endocrine disruption. This knowledge is essential for risk assessment and the development of safer alternatives to potentially harmful chemicals.
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- Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line. Environmental Health Perspectives. [Link][2]
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Application Notes and Protocols for Studying Androgen Receptor Activation Using TBECH
Introduction
The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Its signaling pathway is a primary target for therapeutic intervention. Understanding the molecular mechanisms of AR activation by various compounds is crucial for both toxicological assessment and drug development. TBECH (1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane), a brominated flame retardant, has been identified as a potent activator of the androgen receptor, making it a valuable tool for studying AR signaling pathways.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing TBECH to investigate androgen receptor activation. We will delve into the underlying principles of AR signaling, provide detailed, field-proven protocols for key experiments, and offer insights into data interpretation.
Understanding TBECH and the Androgen Receptor
TBECH is an additive brominated flame retardant that exists as four diastereomers: α, β, γ, and δ.[4][5] The technical mixture of TBECH primarily consists of the α and β diastereomers.[2] However, the γ and δ diastereomers, which can be formed at high temperatures, have been shown to be more potent activators of the androgen receptor.[3][6]
The classical or genomic androgen receptor signaling pathway is initiated by the binding of an androgen, or in this case, an AR agonist like TBECH, to the AR in the cytoplasm.[7] This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.[7][8] Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9] This leads to the expression of genes involved in various cellular processes, including proliferation and differentiation.[10] A well-known AR target gene is prostate-specific antigen (PSA), often used as a biomarker for AR activity.[11]
Mutations in the AR, such as the T877A mutation found in the LNCaP prostate cancer cell line, can alter its ligand specificity and increase its sensitivity to activation by non-canonical ligands like TBECH.[2][12]
Core Experimental Workflow
A typical workflow for studying TBECH-mediated AR activation involves several key stages:
Caption: A generalized workflow for investigating TBECH-mediated androgen receptor activation.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| LNCaP cells | ATCC | CRL-1740 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Charcoal-Stripped FBS | Gemini Bio-Products | 100-119 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| TBECH (α, β, γ, δ diastereomers) | Wellington Laboratories | TBECH |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| RNeasy Mini Kit | Qiagen | 74104 |
| iTaq Universal SYBR Green One-Step Kit | Bio-Rad | 1725150 |
| Primary Antibody: Anti-Androgen Receptor | Cell Signaling Technology | 5153 |
| Secondary Antibody: Alexa Fluor 488 | Invitrogen | A11008 |
| DAPI | Invitrogen | D1306 |
Experimental Protocols
Protocol 1: LNCaP Cell Culture and Maintenance
The LNCaP cell line, derived from a human prostate adenocarcinoma, is a widely used model for studying androgen receptor signaling.[11] These cells express a mutated androgen receptor (T877A) which makes them sensitive to androgens and other AR agonists.[10][13]
-
Cell Culture Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 150 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in complete growth medium and seed into a T-75 flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Cell Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells for seeding into new flasks at a 1:3 to 1:6 split ratio.[7][10]
Protocol 2: Preparation of TBECH Stock Solutions
Proper preparation of TBECH stock solutions is critical for accurate and reproducible results.[14][15]
-
Safety Precautions: TBECH is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a chemical fume hood.[9]
-
Stock Solution Preparation:
-
Calculate the amount of TBECH powder needed to prepare a 10 mM stock solution in DMSO.
-
Carefully weigh the TBECH powder and dissolve it in the calculated volume of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 3: Androgen Receptor Activation Luciferase Reporter Assay
This assay provides a quantitative measure of AR transcriptional activity.[16][17]
Caption: Workflow for the androgen receptor luciferase reporter assay.
-
Cell Seeding: Seed LNCaP cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in complete growth medium.
-
Transfection: After 24 hours, transfect the cells with an androgen response element (ARE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[18][19]
-
Androgen Deprivation: After 24 hours of transfection, replace the medium with RPMI-1640 supplemented with 10% charcoal-stripped FBS to remove any androgens. Incubate for another 24 hours.
-
TBECH Treatment: Prepare serial dilutions of TBECH diastereomers (e.g., 0.1 nM to 10 µM) in the charcoal-stripped serum medium. Include a vehicle control (DMSO) and a positive control (e.g., 1 nM dihydrotestosterone, DHT). Replace the medium in the wells with the treatment solutions.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the TBECH concentration to generate dose-response curves and determine EC50 values.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
This protocol measures the mRNA levels of AR-regulated genes to confirm AR activation.[20][21][22]
-
Cell Seeding and Treatment: Seed LNCaP cells in a 6-well plate and treat with TBECH as described in the luciferase assay protocol.
-
RNA Extraction: After the desired treatment period (e.g., 24 hours), lyse the cells and extract total RNA using a commercially available kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green chemistry with primers specific for AR target genes (e.g., PSA, FKBP5, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| PSA (KLK3) | AGGCCTTCCCTGTACACCAA | GACATACCAAAGCACACCATTACA |
| FKBP5 | TGGAGGAGAAGGGAGGAAAC | TCCAGAGGGAAGGAGTGGAT |
| TMPRSS2 | CCTCTGAACGGGATGTGATG | GCTGTAGCTTCCACACGGTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Protocol 5: Immunofluorescence for AR Nuclear Translocation
This method visualizes the movement of the androgen receptor from the cytoplasm to the nucleus upon activation.[23][24][25][26]
-
Cell Seeding: Seed LNCaP cells on glass coverslips in a 24-well plate.
-
Treatment: After reaching 50-60% confluency, treat the cells with TBECH or controls for a shorter duration (e.g., 1-2 hours) to capture the translocation event.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against the androgen receptor, followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of AR nuclear translocation.
Data Interpretation and Troubleshooting
-
Luciferase Assay: A dose-dependent increase in luciferase activity upon TBECH treatment indicates AR agonistic activity. The potency of different diastereomers can be compared by their EC50 values.
-
qRT-PCR: Increased mRNA levels of AR target genes in TBECH-treated cells confirm the activation of the AR signaling pathway at the transcriptional level.
-
Immunofluorescence: A clear shift in AR localization from predominantly cytoplasmic in control cells to predominantly nuclear in TBECH-treated cells provides visual evidence of AR activation and translocation.
Potential Issues and Solutions:
| Issue | Possible Cause | Solution |
| High background in luciferase assay | Endogenous androgens in serum | Use charcoal-stripped FBS for experiments. |
| Low transfection efficiency | Suboptimal transfection reagent or protocol | Optimize transfection conditions for LNCaP cells. |
| No induction of target genes | Inactive TBECH, incorrect concentration | Verify TBECH activity with a positive control, perform a dose-response experiment. |
| High cytoplasmic AR staining after treatment | Insufficient incubation time, inactive compound | Optimize treatment duration, confirm compound activity. |
Conclusion
TBECH serves as a potent chemical tool to dissect the intricacies of androgen receptor activation. The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of TBECH and other potential AR modulators. By combining reporter gene assays, gene expression analysis, and cellular imaging, a comprehensive understanding of a compound's impact on the AR signaling pathway can be achieved, contributing to advancements in both toxicology and the development of novel therapeutics for prostate cancer.
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Application Notes and Protocols for Studying the Effects of TBECH on Gene Regulation
Introduction: Unraveling the Genomic Impact of TBECH
1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) is a brominated flame retardant (BFR) utilized in a variety of consumer and industrial products to reduce flammability.[1] Its detection in environmental matrices and human tissues has raised concerns about its potential toxicological effects.[1][2] A growing body of evidence classifies TBECH as an endocrine-disrupting chemical (EDC), capable of interfering with the body's hormonal systems.[3][4] Specifically, in vitro and in vivo studies have demonstrated that TBECH isomers can act as agonists for the androgen receptor (AR) and may also interact with estrogen and thyroid hormone pathways.[1][5][6][7][8]
Endocrine disruptors can exert profound effects by altering gene expression patterns, leading to a cascade of adverse outcomes.[9][10] TBECH has been shown to alter the transcription of genes involved in multiple biological pathways, including inflammatory, apoptotic, and metabolic processes.[1] Understanding the precise mechanisms by which TBECH modulates gene regulation is critical for assessing its risk to human health and for the development of potential therapeutic or preventative strategies.
This guide provides a comprehensive, multi-faceted protocol for researchers, scientists, and drug development professionals to investigate the effects of TBECH on gene regulation. The workflow integrates global transcriptomic analysis with targeted mechanistic assays to provide a holistic view of TBECH's impact at the molecular level. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating study design.
Phase 1: Experimental Design - Laying the Foundation for Discovery
A meticulously planned experimental design is the cornerstone of reproducible and meaningful results. This phase focuses on selecting the appropriate biological model and defining the exposure parameters to accurately capture the gene regulatory effects of TBECH.
Model System Selection: Choosing the Right Cellular Context
The choice of cell line is critical and should be guided by the specific research question. Since TBECH is a known endocrine disruptor, cell lines expressing relevant hormone receptors are highly appropriate.
-
Hormone-Responsive Cancer Cell Lines:
-
LNCaP (Prostate Cancer): Expresses a mutated, highly sensitive androgen receptor (AR T877A) and is an excellent model for studying androgenic effects.[11]
-
T-47D (Breast Cancer): Expresses wild-type AR, estrogen receptor (ER), and progesterone receptor (PR), making it suitable for studying effects on multiple hormone pathways.[11]
-
-
Liver Cell Lines:
-
HepG2 (Hepatocellular Carcinoma): A widely used model in toxicology for studying xenobiotic metabolism and hepatotoxicity. These cells express various nuclear receptors and are relevant for assessing metabolic disruption.
-
-
Neuronal Cell Lines:
-
SH-SY5Y (Neuroblastoma): Useful for investigating potential neurotoxic effects and disruption of thyroid hormone signaling, which is crucial for brain development.[4]
-
Causality: The selected cell line dictates the biological context of your findings. Using a cell line like LNCaP allows for the direct investigation of TBECH's known androgenic activity, providing a clear, hypothesis-driven framework.[11]
Dose-Response and Time-Course Studies: Defining the Exposure Landscape
Prior to large-scale genomic analysis, it is essential to determine the appropriate concentration range and exposure duration for TBECH.
-
Cytotoxicity Assessment: Use a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range of TBECH in your chosen cell line. The goal is to identify sub-lethal concentrations that can induce gene expression changes without causing widespread cell death, which would confound the results.
-
Dose-Response: Treat cells with a range of non-cytotoxic TBECH concentrations (e.g., 0.1, 1, 10, 100 nM) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed, non-cytotoxic concentration of TBECH and harvest at multiple time points (e.g., 6, 12, 24, 48 hours).
-
Pilot qPCR: Analyze the expression of a few known hormone-responsive genes (e.g., PSA/KLK3 for AR, GREB1 for ER) using RT-qPCR to identify the optimal dose and time that elicit a robust transcriptional response.
Causality: This preliminary work prevents wasted resources on suboptimal conditions for large-scale sequencing experiments. It ensures that the observed gene expression changes are due to specific regulatory events rather than general cellular stress or toxicity.
Essential Experimental Controls
Every experiment must include a set of controls to ensure the validity and interpretation of the data.
| Control Type | Purpose | Example |
| Vehicle Control | To account for any effects of the solvent used to dissolve TBECH. | Cells treated with the same concentration of DMSO used for the TBECH-treated samples. |
| Positive Control | To confirm that the experimental system is responsive to known stimuli. | Dihydrotestosterone (DHT) for AR activity; Estradiol (E2) for ER activity. |
| Negative Control (for assays) | To establish a baseline and control for non-specific binding. | e.g., No-antibody or IgG isotype control in ChIP-Seq.[12] |
| No-RT Control (for qPCR) | To detect genomic DNA contamination in RNA samples.[13] | A reverse transcription reaction that omits the reverse transcriptase enzyme. |
| No Template Control (for qPCR) | To detect reagent contamination.[13] | A qPCR reaction containing all reagents except the cDNA template. |
Phase 2: Global Transcriptomic Analysis Protocol (RNA-Seq)
RNA-Sequencing (RNA-Seq) provides a comprehensive, unbiased snapshot of the entire transcriptome, allowing for the identification of all genes and pathways affected by TBECH exposure.[14][15]
Workflow for Global Transcriptomic Analysis
Caption: High-level workflow for RNA-Seq analysis of TBECH effects.
Protocol: Cell Culture, Treatment, and RNA Extraction
-
Materials: Chosen cell line, appropriate culture media, TBECH, vehicle (DMSO), positive control hormone, RNA extraction kit (e.g., Qiagen RNeasy), RNase-free reagents.
-
Procedure:
-
Culture cells to ~70-80% confluency in 6-well plates. Use at least three biological replicates for each condition.[16]
-
Prepare fresh dilutions of TBECH and control compounds in culture media.
-
Aspirate old media and replace with media containing the respective treatments (Vehicle, TBECH, Positive Control).
-
Incubate for the predetermined optimal time (from Phase 1.2).
-
Harvest cells and proceed immediately to RNA extraction following the manufacturer's protocol for your chosen kit.
-
Elute RNA in RNase-free water and store at -80°C.
-
Protocol: RNA Quality Control and Library Preparation
Trustworthiness: High-quality RNA is non-negotiable for reliable RNA-Seq data. Do not proceed with samples that do not meet quality standards.
-
Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Integrity Check: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended.
-
Library Preparation: Proceed with a commercial strand-specific RNA library preparation kit (e.g., Agilent SureSelect or Illumina TruSeq).[17] This typically involves:
-
mRNA isolation via poly(A) tail selection.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends and ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Library QC: Validate the final library size and concentration before sequencing.
Data Analysis Pipeline
-
Quality Control: Use tools like FastQC to assess raw sequencing read quality.
-
Alignment: Align reads to a reference genome (human, mouse, etc.) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated by TBECH compared to the vehicle control.
-
Functional Enrichment Analysis: Use the list of differentially expressed genes (DEGs) for pathway analysis (e.g., GO, KEGG, Reactome) to identify biological processes perturbed by TBECH.
Phase 3: Validation and Mechanistic Deep-Dive
This phase focuses on validating the findings from the global transcriptomic analysis and exploring the direct molecular mechanisms responsible for the observed changes in gene expression.
Protocol: RT-qPCR for Validation of Key Genes
Quantitative real-time PCR (RT-qPCR) is the gold standard for validating gene expression changes identified by RNA-Seq.[18]
-
Materials: cDNA synthesis kit, qPCR master mix (e.g., SYBR Green or TaqMan), qPCR instrument, gene-specific primers.
-
Procedure:
-
Primer Design: Design primers for a selection of up- and down-regulated genes from the RNA-Seq data, plus 2-3 stable housekeeping (reference) genes.
Primer Design Parameter Recommendation Length 18-30 bases[13] GC Content 35-65%[13] Melting Temp (Tm) ~60-62°C, with primer pairs within 2°C of each other[13] Amplicon Size 70-150 bp | Specificity | Verify using NCBI Primer-BLAST |
-
Reverse Transcription: Synthesize cDNA from the same RNA samples used for RNA-Seq using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions according to the master mix protocol. A typical reaction includes master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the expression of your gene of interest to the geometric mean of the reference genes.[18]
-
Causality: Validating RNA-Seq data with an orthogonal method like qPCR is a critical self-validating step that increases confidence in the global transcriptomic results.[18]
Protocol: Chromatin Immunoprecipitation (ChIP-Seq) for Mechanistic Insight
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a specific protein, such as a transcription factor (TF).[19][20][21] This is essential for determining if TBECH promotes the binding of a nuclear receptor (like the Androgen Receptor) to its target genes.
Hypothesized TBECH Signaling Pathway
Caption: Hypothesized pathway of TBECH-mediated gene regulation.
-
Materials: TBECH-treated and control cells, formaldehyde, glycine, cell lysis buffers, sonicator or micrococcal nuclease, ChIP-grade antibody against the target TF (e.g., anti-AR), Protein A/G magnetic beads, DNA purification kit, library preparation kit.
-
Procedure:
-
Cross-linking: Treat cells with TBECH as before. Add formaldehyde directly to the media to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis & Chromatin Shearing: Lyse cells and isolate nuclei. Shear chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.[22]
-
Immunoprecipitation (IP): Incubate sheared chromatin overnight with a specific antibody against the target TF (e.g., AR). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes & Elution: Wash beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-links: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation & Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence using a high-throughput platform.[21]
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome enriched for TF binding (peaks) in TBECH-treated samples compared to controls.[22]
-
Perform motif analysis on the peak regions to confirm the presence of the expected TF binding motif (e.g., an Androgen Response Element).
-
Correlate the locations of TF binding sites with the DEGs identified by RNA-Seq to find direct targets of TBECH-activated TFs.
-
Protocol: Transcription Factor Activity Assays
While ChIP-seq shows where a TF binds, it doesn't directly measure its transcriptional activity. Reporter gene assays or ELISA-based assays can provide this functional data.[23][24]
-
Reporter Gene Assay:
-
Co-transfect cells with a plasmid expressing the TF of interest (e.g., AR) and a reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of the TF's response element (e.g., an ARE-luciferase reporter).
-
Treat the transfected cells with TBECH and controls.
-
Measure luciferase activity using a luminometer. An increase in luminescence indicates activation of the TF.[25]
-
-
ELISA-Based TF Activity Assay:
-
These kits (available from various manufacturers) use a 96-well plate coated with an oligonucleotide containing the specific TF consensus binding site.[26]
-
Nuclear extracts from TBECH-treated cells are added to the wells, and the activated TF binds to the oligonucleotide.
-
A primary antibody specific to the TF is added, followed by a secondary HRP-conjugated antibody and colorimetric detection. The signal is proportional to the amount of active TF in the sample.[26]
-
Conclusion and Future Directions
By systematically applying this integrated protocol, researchers can move from a global, unbiased screen of TBECH-induced transcriptomic changes to a detailed, mechanistic understanding of how it regulates specific genes and pathways. The combination of RNA-Seq, RT-qPCR, ChIP-Seq, and TF activity assays provides a multi-layered, self-validating system. The resulting data can identify novel biomarkers of TBECH exposure, elucidate its mode of action as an endocrine disruptor, and provide critical information for human health risk assessment and regulatory decision-making.[15]
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Authors: Senior Application Scientist, Gemini Laboratories
An Application Note and Protocol for the Chromatographic Separation of TBECH Diastereomers
Date: January 9, 2026
Document ID: AN-TBECH-010926
Introduction: The Analytical Challenge of 1,2,5,6-Tetrabromocyclohexane (TBECH)
1,2,5,6-Tetrabromocyclohexane (TBECH) is a brominated flame retardant (BFR) that has been used as an additive in various consumer products to reduce their flammability. The technical TBECH mixture is composed of four primary diastereomers: α-TBECH, β-TBECH, γ-TBECH, and δ-TBECH. These stereoisomers exhibit different physical and chemical properties, which in turn influence their environmental fate, bioavailability, and toxicological profiles. For instance, studies have shown that the β- and γ-isomers are more resistant to degradation and may bioaccumulate more readily than the α- and δ-isomers. Therefore, the ability to accurately separate and quantify individual TBECH diastereomers is critical for environmental monitoring, risk assessment, and understanding their toxicological impact.
This document provides a detailed guide for the separation of TBECH diastereomers, primarily focusing on gas chromatography (GC) techniques, which are well-established for this application. We will explore the causality behind methodological choices and provide a robust, step-by-step protocol for achieving high-resolution separation.
Principle of Separation: Exploiting Stereochemical Differences
The primary challenge in separating TBECH diastereomers lies in their subtle structural differences. All four isomers share the same mass and elemental composition, differing only in the spatial arrangement of the bromine atoms around the cyclohexane ring. Chromatographic separation is therefore achieved by exploiting minor variations in their physicochemical properties, such as volatility and polarity, which arise from these stereochemical distinctions.
Gas chromatography is particularly effective for this purpose. The separation mechanism relies on the differential partitioning of the analytes between a stationary phase (a high-boiling liquid coated on the inside of a capillary column) and a mobile phase (an inert carrier gas). The choice of the stationary phase is paramount. For TBECH analysis, specialized mid-polarity to polar stationary phases are required to resolve the closely eluting isomers. For example, columns with a high content of phenyl- and cyanopropyl-groups in the stationary phase can induce dipole-dipole interactions that enhance the separation of these brominated compounds.
The elution order of the TBECH isomers is typically γ, δ, α, and finally β on many commonly used stationary phases. The β-isomer is often the most retained due to its specific stereochemistry, which allows for stronger interaction with the stationary phase.
Experimental Workflow for TBECH Diastereomer Separation
The following diagram illustrates the general workflow for the analysis of TBECH diastereomers in an environmental or biological sample.
Caption: General workflow for TBECH diastereomer analysis.
Protocol: High-Resolution Separation by Gas Chromatography
This protocol details the setup for a Gas Chromatograph coupled with an Electron Capture Detector (GC-ECD), a highly sensitive detector for halogenated compounds like TBECH. A mass spectrometer (MS) can also be used for definitive identification.
Required Materials and Reagents
-
Analytical Standards: Certified reference standards for α-, β-, γ-, and δ-TBECH.
-
Internal/Surrogate Standards: e.g., PCB-209, ε-HCH (for monitoring extraction efficiency).
-
Solvents: High-purity, pesticide-grade hexane, dichloromethane (DCM), and isooctane.
-
Gases: High-purity helium or hydrogen (carrier gas), nitrogen or argon/methane (makeup gas for ECD).
-
Sample Preparation: Solid Phase Extraction (SPE) or silica gel columns for sample cleanup.
Instrumentation and Conditions
The selection of the capillary column and temperature program is critical for achieving baseline separation.
| Parameter | Recommended Setting | Rationale / Expert Notes |
| Gas Chromatograph | Agilent 8890, Shimadzu GC-2030, or equivalent | Must have precise electronic pneumatic control for reproducible retention times. |
| Injector | Split/Splitless Inlet | Operate in splitless mode for trace analysis to maximize analyte transfer to the column. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of TBECH isomers without thermal degradation. |
| Injection Volume | 1 µL | Standard volume; may be adjusted based on sample concentration. |
| Carrier Gas | Helium | Provides good efficiency and is inert. Flow rate typically set to 1.0-1.5 mL/min. |
| Capillary Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column. For enhanced separation, a more polar column such as a 100% trifluoropropyl methyl polysiloxane phase may be beneficial. | The DB-5ms provides good general separation. For resolving closely eluting isomers like α- and δ-TBECH, a longer column (e.g., 60 m) or a more polar stationary phase can significantly improve resolution. |
| Oven Program | Initial: 100 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 5 °C/min to 280 °CHold: 10 min | A slow ramp rate in the elution window for TBECH is crucial. This program provides a good starting point and must be optimized for your specific column and instrument. |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD is highly sensitive to the bromine atoms in TBECH. MS in Negative Chemical Ionization (NCI) mode offers both high sensitivity and mass confirmation. |
| ECD Temperature | 300 °C | Prevents condensation of analytes in the detector. |
| Makeup Gas (ECD) | Nitrogen or 5% Methane in Argon | Flow rate typically 25-30 mL/min to optimize detector response. |
Sample Preparation and Cleanup
Effective sample cleanup is essential to prevent matrix interference and protect the analytical column.
-
Extraction: Use an appropriate method like Soxhlet or Accelerated Solvent Extraction (ASE) with a hexane/DCM mixture.
-
Lipid Removal: For biological tissues, perform gel permeation chromatography (GPC) or a multi-layer acid/base silica gel cleanup.
-
Fractionation: Use a deactivated silica gel or Florisil column to separate TBECH from other co-extracted compounds like PCBs. Elute TBECH with a solvent mixture of increasing polarity (e.g., hexane followed by a DCM/hexane mixture).
-
Concentration: Carefully concentrate the final extract under a gentle stream of nitrogen to a final volume of 100-500 µL in a solvent like isooctane.
Analysis and Data Interpretation
-
Calibration: Prepare a multi-level calibration curve (e.g., 1, 5, 10, 50, 100 pg/µL) using the certified TBECH diastereomer standards.
-
Sequence: Run a solvent blank, followed by the calibration standards, and then the samples. Inject a mid-level calibration standard every 10-15 samples to monitor instrument performance.
-
Peak Identification: Identify the diastereomer peaks in the sample chromatograms by comparing their retention times to those of the authentic standards. The typical elution order is γ < δ ≈ α < β.
-
Quantification: Integrate the peak area for each identified diastereomer. Calculate the concentration using the calibration curve and correct for the volume of the original sample and any recovery standards used.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; column contamination. | Deactivate the glass liner or use a liner with glass wool. Trim the first 10-20 cm of the column. Bake the column at its maximum rated temperature. |
| Co-elution of α and δ Isomers | Insufficient column resolution; oven ramp rate too fast. | Decrease the oven ramp rate (e.g., from 5 °C/min to 2 °C/min) during the elution window. Use a longer column (e.g., 60 m) or a more polar stationary phase. |
| Low Sensitivity | Detector contamination; leak in the system. | Clean the ECD cell (follow manufacturer's instructions). Perform a leak check on the GC system. |
| Shifting Retention Times | Fluctuation in carrier gas flow; column aging. | Check the gas supply and ensure the electronic pressure control is stable. Replace the column if performance degrades significantly. |
References
- Covaci, A., et al. (2009). Novel brominated flame retardants: A review of their analysis, environmental fate and behaviour.
- Law, K., Halldorson, T., & Tomy, G. T. (2006). A gas chromatographic/electron capture negative ion-mass spectrometric method for the analysis of α-, β-, γ-, and δ-tetrabromocyclohexanes in environmental samples. Environmental Science & Technology. [Link]
- Zegers, B. N., et al. (2003). Levels of α-, β-, γ-, and δ-hexabromocyclododecane in sediment and fish from the Netherlands. Environmental Science & Technology. [Link]
- Eljarrat, E., & Barceló, D. (2006). Gas chromatographic–mass spectrometric determination of polybrominated diphenyl ethers and other brominated flame retardants in environmental samples.
Handling and storage procedures for 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane.
Introduction: Understanding the Profile of a Novel Brominated Flame Retardant
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (DBE-DBCH), a notable member of the brominated flame retardant (BFR) family, is utilized as an additive in various materials to enhance their resistance to fire.[1] As a white crystalline powder, its application is prevalent in polymers such as plastics and foams to mitigate flammability.[1] The growing use of DBE-DBCH and its detection in environmental matrices necessitates a thorough understanding of its properties and the implementation of rigorous handling and storage protocols to ensure the safety of laboratory personnel and the integrity of research and development activities.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for DBE-DBCH, grounded in established safety principles for halogenated organic compounds.
Physicochemical and Toxicological Profile
A comprehensive understanding of the chemical's properties is the foundation of a robust safety protocol. The following table summarizes the key physicochemical and toxicological data for this compound. It is critical to note that specific occupational exposure limits (PELs, TLVs) have not been formally established for this compound. Therefore, a conservative approach to handling, assuming high toxicity, is strongly advised.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₂Br₄ | [2] |
| Molecular Weight | 427.8 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Solubility | Insoluble in water | [1] |
| Melting Point | 72-73 °C (from ethyl ether) | [4] |
| Boiling Point | 308.26 °C (rough estimate) | [4] |
| Density | 2.17 g/cm³ | [5] |
| Vapor Pressure | 2.23E-05 mmHg at 25°C | [4] |
| Reactivity | Moderately to very reactive. Incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides. | [1] |
| Toxicity | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). Limited data on acute toxicity (LD50/LC50). Studies suggest it is an endocrine disruptor. | [3][6][7] |
| Occupational Exposure Limits | Not established. Handle with a high degree of caution. | N/A |
Hazard Identification and Risk Mitigation
DBE-DBCH presents multiple health and physical hazards that necessitate stringent control measures. The primary routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion.
Health Hazards:
-
Acute Effects: Causes irritation to the skin, eyes, and respiratory tract.[3] Ingestion is harmful.[3]
-
Chronic Effects: Long-term exposure risks are not fully elucidated, but evidence suggests potential endocrine-disrupting effects.[6][7]
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to DBE-DBCH is through robust engineering controls. All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[8] The fume hood should have a verified face velocity to ensure containment. For procedures with a higher risk of dust generation, a glove box or other enclosed system should be considered.
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE is mandatory when handling DBE-DBCH. The following table outlines the minimum PPE requirements.
| Body Part | Required PPE | Specifications and Best Practices | Source(s) |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn over goggles to protect against splashes of any solutions containing the compound. | [9] |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Double-gloving is recommended for direct handling. Gloves must be inspected before use and changed immediately upon contamination. | [9][10] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. For larger quantities or significant splash risk, a chemical-resistant apron should be worn over the lab coat. | [9] |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of solid DBE-DBCH must be performed within a properly functioning chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge may be necessary. | [9] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet; porous shoes are not permitted in the laboratory. | [9] |
Protocols for Handling and Storage
Adherence to systematic procedures is crucial for minimizing risk. The following protocols outline the step-by-step process for the safe handling and storage of DBE-DBCH.
Receipt and Inspection Protocol
-
Verification: Upon receipt, verify that the container is the correct chemical and is clearly labeled.
-
Inspection: Visually inspect the container for any signs of damage or leakage. If the container is compromised, do not handle it directly. Follow emergency spill procedures.
-
Transport: Transport the container in a secondary, shatter-proof container to the designated storage area.
Laboratory Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment and reagents.
-
PPE Donning: Put on all required personal protective equipment as detailed in the PPE table.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Solution Preparation: If preparing a solution, add the solid DBE-DBCH slowly to the solvent to avoid splashing.
-
Post-Handling Decontamination: After handling, decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
PPE Doffing: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.
Storage Protocol
Proper storage is essential to maintain the chemical's integrity and prevent accidental release.
-
Location: Store this compound in a cool, dry, and well-ventilated area.[3] Some suppliers recommend refrigeration; always consult the supplier's specific storage recommendations.[3]
-
Container: Keep the container tightly sealed and in its original, labeled packaging.
-
Segregation: Store away from incompatible materials, including strong oxidizing and reducing agents, amines, and alkali metals.[1]
-
Inventory: Maintain an accurate inventory of the chemical, including the date of receipt and the amount used.
Workflow for Safe Handling and Storage
Caption: Logical workflow for the safe handling and storage of DBE-DBCH.
Emergency Procedures: Preparedness and Response
Spill Response
In the event of a spill, prompt and correct action is critical to prevent exposure and further contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is large or outside of a chemical fume hood, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Small Spill Cleanup (within a fume hood):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep the material to avoid generating dust and place it in a labeled, sealed container for hazardous waste disposal.[1]
-
For spills of solutions containing DBE-DBCH, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11]
-
Neutralize the area with a 5-10% solution of sodium thiosulfate, as this is a common neutralizing agent for bromine-containing compounds.[1][11][12]
-
Collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with soap and water.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Waste Disposal
All waste containing this compound, including contaminated labware, PPE, and cleanup materials, must be disposed of as hazardous waste.
-
Segregation: Collect all DBE-DBCH waste in a designated, properly labeled container for halogenated organic waste.[13][14] Do not mix with non-halogenated waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Disposal: Follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department for guidance and pickup.
Conclusion
This compound is a compound that requires careful and informed handling due to its irritant properties and potential for long-term health effects. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can significantly mitigate the risks associated with its use. The causality behind these procedures is rooted in the precautionary principle, especially given the lack of established occupational exposure limits. A proactive and diligent approach to safety is paramount when working with this and other novel chemical entities.
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- ICL Group. (n.d.). BROMINE SAFETY HANDBOOK.
- National Institutes of Health. (n.d.). Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line.
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- LANXESS. (2018, July 17). Bromine Safety Handling Guide.
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A Comprehensive Guide to the Safe Handling of Brominated Compounds
Introduction:
Brominated compounds are a cornerstone of modern chemistry, playing a pivotal role in pharmaceuticals, flame retardants, and various industrial applications. However, their utility is matched by a range of potential hazards, including toxicity, reactivity, and environmental persistence. This guide provides a detailed framework for the safe handling of brominated compounds, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for mitigating risks and ensuring a safe laboratory environment.
Section 1: Understanding the Hazards
A thorough understanding of the potential dangers is the first step toward safe handling. Brominated compounds present a multifaceted risk profile that demands careful consideration.
1.1 Health Hazards:
Many brominated compounds are toxic and can cause significant harm upon exposure.[1]
-
Acute Toxicity: Inhalation of vapors can lead to severe irritation of the respiratory tract, while skin contact can cause burns.[2][3][4] Some brominated compounds are classified as lachrymators, meaning they induce tearing and intense eye irritation.[5][6][7][8]
-
Chronic Toxicity: Long-term exposure to certain brominated compounds has been linked to a range of health issues, including diabetes, neurobehavioral disorders, and cancer.[9] Some brominated flame retardants, for example, are known to have endocrine-disrupting effects.[10][11]
1.2 Reactivity Hazards:
The carbon-bromine bond in these compounds is often a site of reactivity, making them valuable in synthesis but also potentially hazardous.[12][13]
-
Violent Reactions: Bromine and its compounds can react violently with a wide range of substances, including combustibles, reducing materials, alkali metals, and powdered metals, posing a significant fire and explosion hazard.[2][14]
-
Incompatibility: It is crucial to store brominated compounds away from incompatible materials to prevent dangerous reactions.[15]
1.3 Environmental Hazards:
Many brominated compounds are persistent in the environment and can accumulate in the food chain.[16][17][18]
-
Bioaccumulation: Brominated flame retardants, in particular, have been found to bioaccumulate in wildlife and humans.[19][20]
-
Contamination: Improper disposal can lead to the contamination of soil and water, with long-lasting ecological consequences.[21]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A robust safety strategy relies on a combination of engineering controls to minimize exposure and personal protective equipment (PPE) as a final line of defense.
2.1 Engineering Controls:
-
Fume Hoods: All work with brominated compounds should be conducted in a certified chemical fume hood to prevent the inhalation of hazardous vapors.[22]
-
Ventilation: Adequate laboratory ventilation is essential to dilute and remove any fugitive emissions.
-
Dedicated Storage: A dedicated, well-ventilated storage area should be used for brominated compounds, away from incompatible materials.[14]
2.2 Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical for personal safety.[23]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal. A face shield offers additional protection against splashes.[24] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are often recommended.[2][3] Always check glove compatibility charts. |
| Body | Chemical-Resistant Lab Coat | A fully buttoned lab coat protects against skin contact.[24] |
| Respiratory | Respirator (if necessary) | If engineering controls are insufficient, a respirator may be required.[5] |
Section 3: Safe Handling, Storage, and Disposal
Strict protocols for handling, storage, and disposal are essential for minimizing risk.
3.1 Handling:
-
Review Safety Data Sheets (SDS): Before working with any brominated compound, thoroughly review the SDS for specific hazard information and handling procedures.[2]
-
Work in a Fume Hood: Always handle brominated compounds within a properly functioning fume hood.[22]
-
Avoid Ingestion and Inhalation: Never eat or drink in the laboratory.[25] Avoid inhaling vapors by working in a well-ventilated area.[3]
3.2 Storage:
-
Segregation: Store brominated compounds separately from incompatible materials.[15] OSHA provides specific guidelines for the storage of hazardous chemicals.[26][27]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[15]
-
Container Integrity: Use appropriate, chemically resistant containers and ensure they are tightly sealed when not in use.[15][25]
3.3 Waste Disposal:
-
Segregation: Halogenated waste should be collected separately from non-halogenated waste.[28]
-
Labeling: All waste containers must be clearly labeled as hazardous waste.[24]
-
Licensed Disposal: Dispose of all chemical waste through a licensed hazardous waste disposal facility.[29] Neutralization with a reducing agent like sodium thiosulfate may be necessary before disposal.[30]
Section 4: Emergency Procedures
In the event of an accident, a swift and appropriate response is crucial.
4.1 Spills:
-
Small Spills: For small spills within a fume hood, use an inert absorbent material for cleanup.[31]
-
Large Spills: In the case of a large spill, evacuate the area immediately and call for emergency assistance.[5][31]
-
Neutralization: Spills can be neutralized with a 5-10% solution of sodium thiosulfate.[31][32]
4.2 Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.[5]
Section 5: Visualizations
Workflow for Safe Handling of Brominated Compounds:
Caption: A generalized workflow for the safe handling of brominated compounds.
Emergency Response Decision Tree:
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Application Notes and Protocols for the Disposal of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane Waste
Foreword
This document provides a comprehensive guide for the safe and compliant disposal of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (DBE-DBCH), a polybrominated aliphatic flame retardant. The protocols and application notes detailed herein are intended for researchers, scientists, and drug development professionals who may generate waste containing this compound. As a halogenated organic compound, DBE-DBCH requires special handling and disposal procedures to mitigate potential environmental and health risks. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a thorough understanding of the waste management process.
Compound Profile and Hazard Analysis
This compound is a white crystalline solid with an ester-like odor.[1][2] It is primarily used as an additive flame retardant.[1][3][4][5][6][7] Due to its chemical structure, containing multiple carbon-bromine bonds, it is classified as a halogenated organic compound. Halogenated organic compounds are of environmental concern due to their potential for persistence and, in some cases, bioaccumulation and toxicity.[8][9][10][11]
Physical and Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Br₄ | [1] |
| Molecular Weight | 427.8 g/mol | [1] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 68-90 °C (154-194 °F) | [1] |
| Solubility | < 1 mg/mL at 21 °C (69.8 °F) | [1] |
| Vapor Pressure | 0.000105 mmHg | [1] |
| Log Kow | 5.24 | [1] |
Hazard Identification
DBE-DBCH is associated with the following hazards:
-
Harmful if swallowed.[12]
-
Causes skin irritation.[12]
-
Causes serious eye irritation.[12]
-
May cause respiratory irritation.[12]
As a polybrominated compound, its thermal decomposition can release hazardous substances such as hydrogen bromide (HBr) and potentially polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs) under certain conditions.[13]
Regulatory Framework and Waste Classification
The disposal of DBE-DBCH waste is governed by stringent regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous wastes under the Resource Conservation and Recovery Act (RCRA).
Waste containing DBE-DBCH would likely be classified as a hazardous waste. If it is a spent solvent waste from a non-specific source, it could fall under the "F-listed" wastes. Specifically, it could be classified under:
-
F001: The following spent halogenated solvents used in degreasing: tetrachloroethylene, trichloroethylene, methylene chloride, 1,1,1-trichloroethane, carbon tetrachloride, and chlorinated fluorocarbons; all spent solvent mixtures/blends used in degreasing containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F002, F004, and F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[14]
-
F002: The following spent halogenated solvents: tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those listed in F001, F004, or F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[15]
In the European Union, the classification, labeling, and packaging (CLP) regulation and the Waste Framework Directive would apply. The European Chemicals Agency (ECHA) has identified aromatic brominated flame retardants as candidates for restriction and emphasizes assessing the waste stage to prevent the release of hazardous substances.[8][9][10][11][16]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and local regulatory authorities to ensure full compliance.
On-site Waste Management and Segregation Protocol
Proper segregation of halogenated organic waste is critical for both safety and cost-effective disposal.
Protocol for Waste Segregation:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically resistant container for DBE-DBCH waste. The container should be made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).
-
Labeling: The container must be labeled "HAZARDOUS WASTE," "HALOGENATED ORGANIC WASTE," and list "this compound" as a constituent. Include the accumulation start date.
-
Segregation: Do NOT mix halogenated waste with non-halogenated organic waste.[17][18][19] This is crucial as co-mingling can significantly increase disposal costs and complicate the disposal process.
-
Incompatible Materials: Do not mix DBE-DBCH waste with strong acids, bases, or oxidizing agents.
-
Container Management: Keep the waste container securely closed when not in use. Store it in a well-ventilated area, away from heat sources and direct sunlight.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Disposal Methodologies
Several methods are available for the final disposal of DBE-DBCH waste. The selection of the most appropriate method will depend on the quantity of waste, available facilities, and local regulations.
High-Temperature Incineration
High-temperature incineration in a hazardous waste incinerator is a common and effective method for the destruction of halogenated organic compounds.[17]
Causality of Experimental Choices:
-
High Temperature (typically >1100 °C): Ensures complete thermal decomposition of the complex DBE-DBCH molecule.[20]
-
Sufficient Residence Time (typically >2 seconds): Allows for the complete destruction of the organic material and any hazardous intermediates.[20]
-
Excess Air: Promotes complete combustion and minimizes the formation of products of incomplete combustion, such as carbon monoxide and polybrominated dioxins/furans.
-
Scrubbing Systems: Incinerators equipped for halogenated waste have sophisticated flue gas cleaning systems (scrubbers) to neutralize and remove acidic gases like hydrogen bromide (HBr) that are formed during combustion.[17]
General Protocol for Preparing Waste for Incineration:
-
Ensure the waste is properly segregated and labeled as described in Section 3.
-
Package the waste in containers approved by the licensed hazardous waste disposal facility.
-
Complete all necessary waste manifest documentation as required by your institution and regulatory agencies.
-
Arrange for pickup and transport by a certified hazardous waste hauler.
Chemical Degradation (Dehalogenation)
Chemical degradation, specifically dehalogenation, aims to break the carbon-bromine bonds, rendering the molecule less hazardous. While no specific protocol for DBE-DBCH is widely established, methods for similar polybrominated compounds can be adapted. These methods should be performed by trained personnel in a controlled laboratory setting.
A. Reductive Dehalogenation
This method involves the use of a reducing agent to replace the bromine atoms with hydrogen.
Causality of Experimental Choices:
-
Reducing Agent (e.g., Sodium Borohydride with a catalyst, or a metal like Zinc): Provides the electrons necessary to cleave the C-Br bond.
-
Solvent (e.g., an alcohol or aprotic polar solvent): Facilitates the reaction and solubilizes the reactants.
-
Catalyst (e.g., a transition metal complex): Can lower the activation energy for the dehalogenation reaction.
Illustrative Protocol for Reductive Dehalogenation (Adaptation):
Disclaimer: This is an illustrative protocol and must be optimized and validated for DBE-DBCH before use on a large scale. Perform a risk assessment before proceeding.
-
In a well-ventilated fume hood, dissolve the DBE-DBCH waste in a suitable solvent (e.g., isopropanol) in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Add a reducing agent, such as sodium borohydride, in stoichiometric excess.
-
If required, add a catalytic amount of a transition metal salt (e.g., nickel(II) chloride).
-
The reaction may be heated to reflux to increase the rate of dehalogenation.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS) to confirm the disappearance of DBE-DBCH.
-
Upon completion, quench the reaction carefully by slowly adding a proton source (e.g., water or dilute acid).
-
The resulting dehalogenated organic compounds may be less hazardous and potentially suitable for disposal as non-halogenated organic waste, pending analytical verification. The aqueous phase will contain bromide salts.
B. Oxidative Degradation (Fenton's Reagent)
Advanced oxidation processes (AOPs) using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can degrade a wide range of organic pollutants.[21][22][23][24][25]
Causality of Experimental Choices:
-
Fenton's Reagent (Fe²⁺ + H₂O₂): Generates highly reactive hydroxyl radicals (•OH) which are powerful oxidizing agents capable of breaking down organic molecules.
-
Acidic pH (typically 2-3): Optimizes the generation of hydroxyl radicals and keeps the iron catalyst in solution.
Illustrative Protocol for Oxidative Degradation (Adaptation):
Disclaimer: This is an illustrative protocol and must be optimized and validated for DBE-DBCH before use on a large scale. Perform a risk assessment before proceeding.
-
In a fume hood, dissolve the DBE-DBCH waste in a suitable solvent that is miscible with water (e.g., acetone).
-
Transfer the solution to a reaction vessel and dilute with water.
-
Adjust the pH of the solution to 2-3 using sulfuric acid.
-
Add a catalytic amount of an iron(II) salt (e.g., ferrous sulfate).
-
Slowly add hydrogen peroxide (30% solution) to the reaction mixture with vigorous stirring. The reaction is exothermic and may require cooling.
-
Allow the reaction to proceed for several hours, monitoring the temperature.
-
Monitor the degradation of DBE-DBCH by a suitable analytical method.
-
After the reaction is complete, neutralize the solution and precipitate the iron catalyst by raising the pH.
-
The treated solution should be analyzed to ensure complete degradation of the hazardous compound before disposal.
Landfilling
Direct landfilling of untreated halogenated organic waste is highly restricted.[26] However, if the waste is in a solid matrix and passes the Toxicity Characteristic Leaching Procedure (TCLP), it may be permissible for disposal in a licensed hazardous waste landfill.[27][28] The TCLP is an analytical method designed to simulate the leaching of waste in a landfill and determine the mobility of contaminants.[14][26][27][28][29]
TCLP Considerations:
-
DBE-DBCH has low water solubility, which may limit its leachability.[4][17][18][30]
-
However, the presence of other organic compounds in the waste matrix can enhance its mobility.
-
It is essential to have a certified laboratory perform a TCLP test on a representative sample of the waste to determine if it meets the regulatory limits for landfill disposal.
Personal Protective Equipment (PPE) and Safety Precautions
When handling DBE-DBCH waste, the following minimum PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge should be used.
All handling of DBE-DBCH waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[17][18][19][31]
Spill and Emergency Procedures
In the event of a spill of DBE-DBCH waste:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation, but avoid creating strong drafts that could disperse the material.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as described in Section 5.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the liquid.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and then soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, PPE) must be disposed of as hazardous waste in the same manner as the original DBE-DBCH waste.
-
Report the Spill: Report the incident to your institution's EHS department.
References
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- Chemistry Department Sustainability Committee, University of British Columbia. (2023, February 8). Standard Operating Procedure- Laboratory Waste Disposal (Chemistry).
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- U.S. Environmental Protection Agency. (1994, September). Method 9020B: Total Organic Halides (TOX). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- U.S. Environmental Protection Agency. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography: SW-846 Methods 8010A and 8020A or Method 8021A.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- Marteinson, S. C., et al. (2021). A review of this compound in the environment and assessment of its persistence, bioaccumulation and toxicity.
- Wikipedia. (n.d.). Toxicity characteristic leaching procedure.
- Enviropass. (n.d.). TCLP – Understanding the Toxicity Characteristic Leaching Procedure.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure.
- The Acta Group. (2023, March 21). ECHA Identifies Certain Brominated Flame Retardants as Candidates for Restriction.
- U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Investigation of the Total Organic Halogen Analytical Method at the Waste Sampling and Characterization Facility.
- Loughborough University. (2021, August 4). Standard Operating Procedure SOP039.
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- U.S. Environmental Protection Agency. (n.d.). Method 1311: Toxicity Characteristic Leaching Procedure. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
- PARC. (n.d.). ECHA publishes investigation report on flame retardants.
- Foresight. (2024, December 19). ECHA's New Report Highlights Environmental Risks of Aromatic Brominated Flame Retardants.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Sunstream Global. (2025, March 11). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants.
- Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
- Hunsinger, H., et al. (2000). Bromine and waste incineration. Organohalogen Compounds, 46, 33-36.
- Marteinson, S. C., et al. (2021). A review of this compound in the environment and assessment of its persistence, bioaccumulation and toxicity.
- Oh, J., et al. (2023). The atmospheric fate of this compound (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions. Atmospheric Chemistry and Physics, 23(17), 10191-10205.
- Marteinson, S. C., et al. (2021). A review of this compound in the environment and assessment of its persistence, bioaccumulation and toxicity.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- van der Veen, I., & de Boer, J. (2012). Electrochemical Reductive Dehalogenation of Brominated Organic Compounds in Water-methanol Media on a Boron Doped Diamond Electrode: Bulk Electrolysis. International Journal of Electrochemical Science, 7, 11926-11934.
- SIELC Technologies. (2018, May 16). This compound.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- Prządo, D., et al. (2012). Studies on Degradation of Polychlorinated Biphenyls by Means of Fenton's Reagent. Polish Journal of Environmental Studies, 21(4), 977-983.
- Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
- He, X., et al. (2005). Study on the treatment of flame retardants wastewater by electro-Fenton method.
- Lucas, M. S., & Peres, J. A. (2010). Fenton's oxidation process for phenolic wastewater remediation and biodegradability enhancement.
- Pignatello, J. J., et al. (2006). Advanced Oxidation Processes for Organic Contaminant Destruction Based on Fenton Reaction and Related Chemistry. Critical Reviews in Environmental Science and Technology, 36(1), 1-84.
- Vehlow, J., et al. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. The International Journal of Life Cycle Assessment, 8(5), 295-302.
- Soldán, M., & Vargová, M. (2020). The effect of Fenton's reagent in combination with ozone to the biodegradability of metalworking fluids. Journal of Chemical Technology and Metallurgy, 55(6), 1236-1241.
- U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
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Troubleshooting & Optimization
Technical Support Guide: Improving Yield in the Synthesis of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (also known as Tetrabromoethylcyclohexane or TBECH). The synthesis, which involves the electrophilic addition of bromine to 4-vinylcyclohexene, presents several challenges that can impact yield and purity. This document offers troubleshooting advice and optimized protocols to address these common issues.
Reaction Overview and Mechanism
The synthesis of TBECH is achieved through the electrophilic addition of two equivalents of molecular bromine (Br₂) to the two double bonds of 4-vinylcyclohexene.[1] The starting material, 4-vinylcyclohexene, is produced via a Diels-Alder dimerization of 1,3-butadiene.[2]
The reaction proceeds via a two-step mechanism for each double bond. The π-electrons of the alkene attack a bromine molecule, forming a cyclic bromonium ion intermediate and displacing a bromide ion.[3][4] In the second step, the bromide ion acts as a nucleophile, attacking one of the carbons of the bromonium ion in an SN2-like fashion.[5] This backside attack results in anti-addition, where the two bromine atoms are added to opposite faces of the original double bond.[4][6]
Caption: General mechanism for the electrophilic addition of bromine to an alkene.
Since 4-vinylcyclohexene has two distinct double bonds (an endocyclic and a vinylic one), the reaction occurs twice to yield the tetrabrominated product. The process results in a mixture of diastereomers, primarily the α-TBECH and β-TBECH isomers in approximately a 1:1 ratio in technical mixtures.[1][7]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the common causes?
Low yield is the most frequent issue and can be attributed to several factors:
-
Side Reactions due to Temperature: The most critical parameter to control is temperature. Bromination is highly exothermic. If the temperature rises above 0°C, substitution reactions, particularly allylic bromination, can compete with the desired addition reaction, consuming reagents and forming unwanted byproducts.[8]
-
Incomplete Reaction: This can result from insufficient bromine or premature termination of the reaction. Ensure accurate stoichiometry. A slight excess of the alkene can sometimes be used to ensure all the bromine is consumed, which simplifies purification.[8]
-
Bromine Loss: Bromine is volatile. If the reaction is run in an open or poorly sealed vessel, bromine can evaporate, leading to an incomplete reaction. Perform the reaction in a well-sealed flask, preferably under an inert atmosphere (e.g., Nitrogen or Argon).
-
Polymerization: Alkenes, especially vinyl groups, can be susceptible to polymerization under certain conditions, although this is less common with bromination if conditions are controlled.
-
Loss During Workup: The product, TBECH, is a solid crystalline powder.[9] Significant mechanical losses can occur during transfers, filtration, and washing steps. Ensure quantitative transfers by rinsing glassware with the solvent.
Caption: Decision tree for troubleshooting low reaction yield.
Q2: The reaction mixture or final product has a dark brown/black color. How can I fix this?
Product discoloration is a sign of decomposition or impurities.
-
Cause: Dibromides, including the target product, can decompose upon exposure to air, light, or heat, releasing bromine and forming colored byproducts.[8] This is often observed if the product is left standing for extended periods before purification.
-
Prevention:
-
Purification Protocol: A highly effective method for removing colored impurities is described in Organic Syntheses. The crude, dark product can be shaken with a 20% solution of potassium hydroxide (KOH) in ethanol. This is followed by dilution with water, separation of the organic layer, washing to remove excess alkali, drying, and distillation under reduced pressure or recrystallization.[8] This treatment effectively removes decomposition products, yielding a clear, stable product.
Q3: My characterization data (e.g., NMR) suggests a mixture of isomers. Is this normal?
Yes, the formation of multiple diastereomers is expected.
-
Diastereomers: The addition of bromine to the two double bonds creates several new stereocenters. The technical product is known to consist mainly of two diastereomers, α-TBECH and β-TBECH.[7] At temperatures above 125°C, these can interconvert to two other isomers, γ- and δ-TBECH, though these are not typically formed under standard synthesis conditions.[1][7]
-
1,4-Addition Products: Electrophilic addition to conjugated diene systems can sometimes yield 1,4-addition products alongside the expected 1,2-addition products.[11][12] While 4-vinylcyclohexene is a non-conjugated diene, complex rearrangements via allylic carbocations could theoretically lead to minor isomeric byproducts, especially under conditions that favor carbocation stability (e.g., higher temperatures, protic solvents).[13][14] Careful temperature control is the best way to minimize these alternative pathways.
Optimized Synthesis Protocol
This protocol is designed to maximize yield and purity by carefully controlling reaction parameters.
Materials & Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
4-vinylcyclohexene
-
Bromine (Br₂)
-
Inert solvent (e.g., Carbon Tetrachloride, Dichloromethane)
Experimental Workflow:
Caption: Step-by-step workflow for the optimized synthesis of TBECH.
Step-by-Step Procedure:
-
Setup: In a fume hood, equip a three-necked flask with a mechanical stirrer, a low-temperature thermometer, and a pressure-equalizing dropping funnel. Ensure the system is under a slight positive pressure of an inert gas like nitrogen.
-
Charging the Flask: Dissolve 1.0 equivalent of 4-vinylcyclohexene in an inert solvent like carbon tetrachloride or dichloromethane.
-
Cooling: Cool the flask to between -5°C and 0°C using an ice-salt bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of 2.0 equivalents of bromine in the same solvent. Add this solution dropwise to the stirred reaction mixture. The rate of addition must be controlled to maintain the internal temperature below 0°C.[8] The characteristic reddish-brown color of bromine should disappear as it is consumed.
-
Reaction Completion: After the addition is complete (typically 2-3 hours), allow the mixture to stir for an additional hour at low temperature.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.
-
Wash sequentially with water and then a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol). If the product is colored, use the alcoholic KOH wash procedure described in the troubleshooting section.[8]
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Temperature | -5°C to 0°C | Critical. Prevents exothermic runaway and minimizes side reactions like allylic substitution, maximizing yield of the desired addition product.[8] |
| Solvent | Inert (CCl₄, CH₂Cl₂, Chloroform) | An inert solvent prevents participation in the reaction. Using nucleophilic solvents like water or alcohols would lead to halohydrin formation.[3][15] |
| Rate of Addition | Slow, dropwise (2-3 hours) | Maintains low temperature and prevents localized high concentrations of bromine, which can promote side reactions.[8] |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidation and minimizes loss of volatile bromine. |
| Light | Exclude (Dark or foil wrap) | Prevents light-induced radical chain reactions, which lead to undesirable byproducts.[4] |
Frequently Asked Questions (FAQs)
-
Q: Can I use a different halogen, like chlorine? A: Yes, chlorination follows a similar electrophilic addition mechanism. However, chlorine is a gas and more reactive, making temperature control even more critical. The resulting tetrachloro- product would have different physical and chemical properties.
-
Q: How do I know which double bond reacts first? A: In general, more substituted (more electron-rich) double bonds react faster in electrophilic additions. However, in 4-vinylcyclohexene, both are disubstituted. Steric hindrance can also play a role. For practical purposes in this synthesis, an excess of bromine is used to ensure both double bonds react completely.
-
Q: What are the primary safety concerns? A: Bromine is highly toxic, corrosive, and volatile. It can cause severe chemical burns. Always handle bromine in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The solvents used (e.g., carbon tetrachloride, dichloromethane) are also hazardous and should be handled with care.
-
Q: What is the expected melting point of the product? A: The physical properties can vary depending on the isomeric mixture. One source lists a melting point of -93°C, while another describes the technical mixture as a white crystalline powder, which implies a higher melting point.[9][16] It is crucial to compare the obtained melting point with a reliable reference standard for the specific diastereomeric mixture being targeted.
References
- Organic Syntheses Procedure, 1,2-dibromocyclohexane.
- Arsenault, G., et al. (2008). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound. Chemosphere.
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18765, this compound.
- ResearchGate. Request PDF: Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound.
- ResearchGate. Request PDF: A review of this compound in the environment and assessment of its persistence, bioaccumulation and toxicity.
- Pliego, J. R., & De Almeida, W. B. (2007). New insights into the bromination reaction for a series of alkenes--a computational study. The Journal of organic chemistry.
- Chemistry LibreTexts. 14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations.
- Chemistry LibreTexts. 7.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations.
- ResearchGate. New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study.
- SIELC Technologies. This compound.
- Chemistry LibreTexts. 15.6: Electrophilic Attack on Conjugated Dienes: Kinetic and Thermodynamic Control.
- Chemistry Steps. Reaction of Alkenes with Bromine.
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- Master Organic Chemistry. Bromination of Alkenes – The Mechanism.
- ChemTube3D. Electrophilic addition to butadiene.
- Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution.
- Chemistry Stack Exchange. Elimination reaction with 1,2-dibromo-4-methylcyclohexane.
- YouTube. Stereoselectivity of bromination in cyclohexane system || CSIR-NET.
- Wikipedia. 4-Vinylcyclohexene.
- OpenStax. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations.
- Royal Society of Chemistry. Controlling the regioselectivity of the bromolactonization reaction in HFIP.
- PubMed Central (PMC). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Chemistry Stack Exchange. Bromination of cyclohexene.
- Journal of the Chemical Society, Perkin Transactions 1. Regio- and stereo-selectivity issues in radical brominations...
- YouTube. Bromination of cyclohexene.
- Pearson+. Draw the products of the following reactions, including their con...
- Homework.Study.com. Bromination of 4-t-butylcyclohexene gives two products. Why is the diaxial-dibromide the major...
- Journal of Organic Chemistry. Control of the regioselectivity of oxidative free-radical cyclizations by addition to haloalkenes.
- Royal Society of Chemistry. Control of regioselectivity in the Diels–Alder reactions...
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Technical Support Center: Bromination of 4-Vinylcyclohexene
Welcome to the technical support resource for the bromination of 4-vinylcyclohexene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reaction in their synthetic workflows. Here, we will address common challenges and frequently asked questions, providing in-depth, mechanistically-grounded explanations and practical, field-tested advice to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of 4-vinylcyclohexene, offering explanations and actionable solutions.
Question 1: I'm getting a complex, inseparable mixture of products. What's going wrong?
Answer:
This is a common issue stemming from the presence of two reactive double bonds with different electronic properties, as well as multiple allylic positions susceptible to radical substitution. The formation of a complex mixture indicates a lack of selectivity in your reaction conditions.
Likely Causes and Solutions:
-
Lack of Chemoselectivity: You are likely getting addition across both the endocyclic (cyclohexene) and exocyclic (vinyl) double bonds. The cyclohexene double bond is generally more electron-rich and thus more nucleophilic than the vinyl group, making it more reactive towards electrophilic bromine.[1][2] To favor addition to the cyclohexene double bond, ensure you are using just one equivalent of bromine at a low temperature.
-
Competing Reaction Mechanisms: Standard bromination with Br₂ proceeds via an electrophilic addition mechanism. However, if your reaction is exposed to light or contains radical initiators, a competing radical allylic bromination can occur.[3][4] 4-Vinylcyclohexene has three allylic positions, which can lead to a variety of substituted products.
| Problem | Likely Cause | Recommended Solution |
| Mixture of dibromo- and tetrabromo- products | Excess bromine used. | Use 1.0 equivalent of bromine for monobromination. |
| Products indicating bromination at positions 3, 6, or the carbon adjacent to the vinyl group. | Radical conditions (light, heat, peroxides). | Conduct the reaction in the dark and use a solvent free of peroxides. Consider adding a radical inhibitor if necessary. |
| A mixture of 1,2- and 1,4-addition products on the vinyl moiety. | Reaction run at elevated temperatures. | For selective 1,2-addition, maintain a low reaction temperature (e.g., -78 °C to 0 °C). |
Experimental Protocol for Selective Electrophilic Bromination of the Cyclohexene Double Bond:
-
Dissolve 4-vinylcyclohexene (1 equivalent) in a suitable anhydrous, non-polar solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light.
-
Cool the solution to 0 °C or lower in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Proceed with standard aqueous workup and purification.
Question 2: My main product seems to be the result of addition to the vinyl group, but I wanted to functionalize the cyclohexene ring. How can I reverse this selectivity?
Answer:
While the endocyclic double bond is generally more reactive towards electrophiles, certain conditions can favor reaction at the vinyl group. If you are observing preferential reaction at the vinyl group, consider the following:
-
Steric Hindrance: If your 4-vinylcyclohexene substrate is substituted in a way that sterically hinders the approach to the cyclohexene double bond, the bromine may react preferentially with the more accessible vinyl group.
-
Reaction Temperature: At higher temperatures, the reaction may be under thermodynamic control, potentially favoring the formation of a more stable product derived from addition to the vinyl group, especially if 1,4-addition occurs.
To enhance selectivity for the cyclohexene double bond:
-
Low Temperature: Ensure your reaction is run at a sufficiently low temperature (e.g., 0 °C or below) to operate under kinetic control, which favors the reaction at the more nucleophilic site.
-
Solvent Choice: Using a non-polar solvent like dichloromethane or carbon tetrachloride will favor the electrophilic addition mechanism.
Question 3: I am trying to perform an allylic bromination with NBS, but I am still getting a significant amount of dibromo-addition product. How can I improve the yield of the allylic product?
Answer:
The key to a successful allylic bromination with N-bromosuccinimide (NBS) is to maintain a very low concentration of molecular bromine (Br₂) in the reaction mixture.[3][4] If the concentration of Br₂ is too high, electrophilic addition will compete with the desired radical substitution.
Troubleshooting your NBS reaction:
-
Purity of NBS: Ensure your NBS is pure. Old or impure NBS can contain excess bromine. It can be recrystallized from water.
-
Radical Initiator: Use a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or irradiate the reaction with a sunlamp to ensure the radical chain reaction is efficiently initiated.
-
Solvent: Carbon tetrachloride (CCl₄) is the traditional solvent for this reaction, as its density allows the insoluble succinimide byproduct to float, providing a visual indication of reaction progress. However, due to its toxicity, other solvents like cyclohexane or benzene can be used. Ensure the solvent is anhydrous and free of peroxides.
-
Slow Generation of Bromine: The reaction of NBS with the HBr generated during the radical chain process produces the low concentration of Br₂ needed to sustain the chain.[5] Running the reaction at a moderate temperature (e.g., reflux in CCl₄) is often necessary to facilitate this.
Frequently Asked Questions (FAQs)
Q1: Which of the two double bonds in 4-vinylcyclohexene is more reactive towards electrophilic bromination?
A1: The endocyclic double bond within the cyclohexene ring is generally more reactive towards electrophilic bromination. This is because it is a disubstituted double bond, making it more electron-rich and thus a better nucleophile compared to the monosubstituted exocyclic vinyl group. Electrophilic attack will preferentially occur at the site of higher electron density.
Q2: What are the main products and side products I can expect from the electrophilic addition of one equivalent of bromine to 4-vinylcyclohexene?
A2:
-
Major Product: The expected major product is trans-4,5-dibromocyclohexene, resulting from the anti-addition of bromine across the more reactive endocyclic double bond.[1][2] The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by the bromide ion from the opposite face.
-
Primary Side Product: The main side product will be 1,2-dibromo-4-vinylcyclohexane, formed from the addition of bromine across the less reactive exocyclic vinyl group.
-
Other Potential Side Products:
-
Tetrabromide: If more than one equivalent of bromine is used, 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane will be formed.[6]
-
Rearrangement Products: While less common in electrophilic addition, minor amounts of products from carbocation rearrangement could be observed, especially if the reaction is not kept cold.
-
Q3: How does temperature control the product distribution in the bromination of the vinyl group?
A3: The bromination of a conjugated diene system, which the vinyl group can be considered part of in a broader sense, is a classic example of kinetic versus thermodynamic control.
-
Low Temperature (Kinetic Control): At lower temperatures, the reaction is irreversible, and the product that is formed fastest will predominate. This is the kinetic product . For the vinyl group, this would be the 1,2-addition product (1,2-dibromo-4-vinylcyclohexane), as the bromide ion attacks the carbon atom closest to the initial site of bromine addition in the intermediate allylic carbocation.
-
High Temperature (Thermodynamic Control): At higher temperatures, the initial addition becomes reversible, allowing an equilibrium to be established. The most stable product, the thermodynamic product , will be the major component of the mixture. This is often the 1,4-addition product , which typically has a more substituted (and thus more stable) double bond.
| Condition | Control | Major Product Type | Reason |
| Low Temperature | Kinetic | 1,2-Addition | Product forms faster due to proximity effect in the intermediate. |
| High Temperature | Thermodynamic | 1,4-Addition | More stable product with a more substituted double bond is favored at equilibrium. |
Q4: Can I achieve selective bromination at an allylic position without using NBS?
A4: While NBS is the reagent of choice for allylic bromination due to its ability to maintain a low Br₂ concentration, it is possible to achieve this with molecular bromine under specific conditions. This involves using a very low concentration of Br₂ and initiating a radical reaction with light or a radical initiator. However, it is much more difficult to control and often leads to a higher proportion of electrophilic addition side products. For selective and high-yielding allylic bromination, NBS is strongly recommended.[3][5]
References
- Master Organic Chemistry. (2013, March 15).
- Master Organic Chemistry. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. [Link]
- Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. [Link]
- Master Organic Chemistry. (2013, November 25).
- Chemistry LibreTexts. (2023, October 13). 5.
- PubChem.this compound. [Link]
- Chemistry Steps.Allylic Bromination by NBS with Practice Problems. [Link]
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- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. This compound | C8H12Br4 | CID 18728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing radical formation during bromination reactions.
Welcome to the technical support center for bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bromination, with a specific focus on preventing and troubleshooting unwanted radical side reactions. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you in your experimental design.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each entry details the problem, its likely cause rooted in reaction mechanisms, and actionable solutions.
Issue 1: My reaction mixture is thickening, turning into a solid, or polymerizing.
Q: I'm performing a bromination on an alkene, and the reaction mixture is becoming viscous and difficult to stir. What is happening and how can I stop it?
A: The thickening or solidification of your reaction mixture is a strong indicator of polymerization, where your starting material or product molecules react with each other to form long-chain polymers.[1] This is a common issue when working with sensitive substrates and can be triggered by two primary mechanisms: radical polymerization and acid-catalyzed polymerization.[1]
Root Cause Analysis & Solutions:
-
Radical Polymerization: This pathway is often initiated by heat, light, or trace impurities that can generate radical species.[1]
-
Mechanism: A bromine radical (Br•), instead of abstracting an allylic or benzylic hydrogen, can add across the double bond of your starting material. This new carbon-centered radical can then add to another alkene molecule, initiating a chain polymerization reaction.
-
Solution 1: Temperature Control: Maintain a low reaction temperature, typically between 0–5 °C, using an ice bath.[1] Higher temperatures promote the homolytic cleavage of bromine (Br-Br) into bromine radicals, initiating the unwanted pathway.[1]
-
Solution 2: Exclusion of Light: Conduct the reaction in the dark. Light, particularly UV light, provides the energy for the homolytic cleavage of Br-Br bonds, which is the initiation step for radical reactions.[2] A simple and effective method is to wrap the entire reaction vessel in aluminum foil.[1][3]
-
Solution 3: Use of Radical Inhibitors: Add a small amount of a radical inhibitor to the reaction mixture before introducing the brominating agent.[1] These compounds are designed to scavenge free radicals as they form, effectively terminating the radical chain reaction before it can lead to polymerization.[1][4]
-
-
Acid-Catalyzed Polymerization: Hydrogen bromide (HBr) is a common byproduct of many bromination reactions, especially radical substitution.[5] HBr is a strong acid that can protonate an alkene, generating a carbocation. This carbocation can then be attacked by another alkene molecule, leading to polymerization.
-
Solution 1: Use of an Acid Scavenger: Add a non-nucleophilic base, such as powdered sodium carbonate (Na₂CO₃) or barium carbonate (BaCO₃), to the reaction mixture.[1] This will neutralize the HBr as it is formed, preventing the pH of the reaction from dropping and initiating acid-catalyzed side reactions.[1]
-
Solution 2: Slow Addition of Bromine: Add the bromine solution dropwise over an extended period.[1] This prevents a localized buildup of HBr and helps to control the reaction's exothermicity, which can also contribute to side reactions.[1]
-
Issue 2: My yield is low, and I'm observing multiple unexpected products.
Q: My reaction is not going to completion, or I'm getting a complex mixture of brominated products instead of the single desired compound. What are the likely causes?
A: Low yields and product mixtures often stem from competing reaction pathways and the formation of isomeric products. The stability of the radical intermediate is a key factor.[6]
Root Cause Analysis & Solutions:
-
Competing Electrophilic Addition: When using molecular bromine (Br₂) with alkenes, a common side reaction is the electrophilic addition of bromine across the double bond to form a vicinal dibromide.[6][7] This pathway competes directly with the desired radical substitution at an allylic or benzylic position.
-
Solution: Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic and benzylic brominations.[7][8][9] It acts as a source of a constant, but very low, concentration of Br₂ by reacting with the HBr byproduct formed during the propagation step.[5][10] This low concentration of Br₂ is immediately consumed in the radical pathway, which is much faster than the electrophilic addition, thus suppressing the formation of the dibromide byproduct.[10]
-
-
Formation of Isomeric Products: If you are brominating a substrate that forms an unsymmetrical allylic or benzylic radical, you will likely obtain a mixture of products.[5][10] The intermediate radical is often resonance-stabilized, meaning the unpaired electron is delocalized over multiple carbon atoms.[5][6] The bromine can then add to any of these positions.
-
Mechanism Insight: An unsymmetrical allylic radical has multiple resonance structures. The subsequent reaction with Br₂ can occur at either carbon atom that shares the radical character, leading to constitutional isomers.[10]
-
Solution: Substrate Design & Purification: This is an inherent mechanistic feature, not a side reaction to be prevented. The product ratio is determined by the relative stabilities of the possible products and steric hindrance.[5] Your strategy should focus on efficient purification of the desired isomer from the mixture, for example, by column chromatography.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and best practices for controlling bromination reactions.
Q1: How do radical inhibitors work, and which one should I choose?
A1: Radical inhibitors, also known as radical scavengers, function by reacting with highly reactive radical species to form a much more stable, non-reactive radical.[4][11] This new radical is often stabilized by resonance or steric hindrance and is unable to propagate the radical chain, effectively terminating the reaction.[4][11] The inhibitor is consumed in this process.[4]
| Inhibitor | Typical Concentration (% w/w) | Mechanism of Action & Notes |
| Hydroquinone | 0.01 - 0.1% | A phenolic inhibitor that readily donates a hydrogen atom to a reactive radical, forming a stable semiquinone radical that does not propagate the chain.[1][12] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A sterically hindered phenol that functions similarly to hydroquinone. The bulky tert-butyl groups further stabilize the resulting radical, preventing it from reacting further.[1][4] |
| Phenothiazine | 0.01 - 0.1% | A heterocyclic compound that can be more effective than phenolic inhibitors in certain systems.[1] |
| TEMPO | Varies | A stable radical that effectively traps and terminates growing polymer chains or other reactive radicals.[1] |
Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for allylic and benzylic bromination?
A2: The key advantage of NBS is its ability to maintain a very low, controlled concentration of molecular bromine (Br₂) throughout the reaction.[5][9] Free-radical substitution at the allylic or benzylic position is a very fast reaction.[6] However, if a high concentration of Br₂ is present (as when adding it directly), the slower electrophilic addition across the double bond becomes a significant competing reaction, leading to unwanted dibrominated byproducts.[6][7] NBS ensures that the Br₂ concentration is always low, favoring the desired radical pathway. This specific application of NBS is known as the Wohl-Ziegler reaction.[8][13][14]
Q3: What is the role of a radical initiator, and do I always need one?
A3: A radical initiator is a substance that helps to start the radical chain reaction by providing the initial source of radicals.[2] In bromination, the initiation step is the homolytic cleavage of a Br-Br bond to form two bromine radicals (2 Br•).[2] This requires an input of energy, which can be supplied by:
-
Light (hν): UV or even visible light can provide the energy to break the Br-Br bond.[2]
-
Heat (Δ): High temperatures can also initiate the reaction.[6]
-
Chemical Initiators: Compounds with weak bonds, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, are often used.[8][15] They decompose upon heating to form radicals, which then start the chain reaction.
You always need some form of initiation for a radical reaction to begin.[2] Using a chemical initiator like AIBN with NBS at reflux is a very common and reliable method for allylic and benzylic brominations.[8][15]
Q4: Can my solvent choice influence the formation of radical byproducts?
A4: Yes, the solvent can play a significant role. For radical brominations, especially with NBS, it is crucial to use anhydrous, non-polar solvents.[1][8]
-
Recommended Solvents: Carbon tetrachloride (CCl₄) is the traditional solvent because it is inert and the succinimide byproduct is insoluble in it, allowing for easy removal by filtration.[8][16] However, due to its toxicity and environmental impact, safer alternatives like chloroform (CHCl₃), dichloroethane, or trifluorotoluene are now often used.[14][16][17]
-
Solvents to Avoid: Protic or aqueous solvents are detrimental. The presence of water can lead to the formation of bromohydrins as byproducts and can also hydrolyze NBS.[8][18]
Visualized Mechanisms & Workflows
The Free-Radical Bromination Chain Reaction
The following diagram illustrates the three key stages of a free-radical chain reaction. Understanding this sequence is critical for identifying points of intervention.
Caption: The three stages of a free-radical bromination reaction.[2][19]
Workflow for Preventing Radical-Induced Side Reactions
This diagram outlines the decision-making process and key control points for minimizing unwanted radical pathways during a bromination experiment.
Caption: A decision workflow for setting up a bromination reaction.
Experimental Protocol: Selective Allylic Bromination of Cyclohexene
This protocol provides a detailed methodology for the selective bromination of cyclohexene at the allylic position using NBS, incorporating best practices to prevent radical side reactions.
Objective: To synthesize 3-bromocyclohexene with minimal formation of 1,2-dibromocyclohexane and polymeric byproducts.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), recrystallized[8]
-
Azobisisobutyronitrile (AIBN)
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous Sodium Carbonate (Na₂CO₃), powdered
-
Anhydrous Carbon Tetrachloride (CCl₄) or Dichloroethane
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Aluminum foil
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried. Wrap the entire apparatus in aluminum foil to exclude light.[1]
-
Reagent Preparation:
-
In the round-bottom flask, combine cyclohexene (1.0 eq), anhydrous CCl₄ (or alternative solvent), BHT (0.01% w/w relative to cyclohexene), and powdered anhydrous sodium carbonate (0.2 eq).[1]
-
Add recrystallized NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq).
-
-
Reaction:
-
With gentle stirring, heat the mixture to reflux using a heating mantle. The reaction is typically initiated by the decomposition of AIBN at this temperature.[8]
-
Monitor the reaction progress by TLC or GC. A key visual indicator is that the dense NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which will float.[14]
-
-
Work-up:
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the insoluble succinimide and sodium carbonate.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude 3-bromocyclohexene by vacuum distillation or column chromatography to obtain the final product.
References
- Title: Mechanism of Free Radical Bromin
- Title: 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.[6] Source: Chemistry LibreTexts URL:[Link]
- Title: Allylic Bromination by NBS with Practice Problems.[11] Source: Chemistry Steps URL:[Link]
- Title: What is Allylic Bromination?[7] Source: Master Organic Chemistry URL:[Link]
- Title: Bromination - Common Conditions.[16] Source: Common Organic Chemistry URL:[Link]
- Title: 10.3 Allylic and Benzylic Bromination with NBS.[8] Source: Chad's Prep URL:[Link]
- Title: N-Bromosuccinimide.[9] Source: Wikipedia URL:[Link]
- Title: Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition).[21] Source: YouTube URL:[Link]
- Title: Allylic Substitution Reaction: Mechanism, Examples & Tips.[14] Source: Vedantu URL:[Link]
- Title: N-Bromosuccinimide.[19] Source: Wikipedia (PDF version) URL:[Link]
- Title: Benzylic Bromination.[22] Source: Chemistry Steps URL:[Link]
- Title: Bromination via a Free Radical Mechanism.[20] Source: BYJU'S URL:[Link]
- Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation.[18] Source: Master Organic Chemistry URL:[Link]
- Title: Ch 10 : Radical halogenation of allylic systems.[3] Source: University of Calgary URL:[Link]
- Title: Organic Mechanism - Benzylic Bromination NBS Radical 001.[23] Source: YouTube URL:[Link]
- Title: Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.[24] Source: National Institutes of Health (PMC) URL:[Link]
- Title: Preventing a bromination reaction from going radical.[25] Source: Science Forums URL:[Link]
- Title: 10.2 The Free Radical Halogenation Mechanism.[26] Source: YouTube URL:[Link]
- Title: What are Radical inhibitors and their role in a reaction?[5] Source: CurlyArrows Organic Chemistry URL:[Link]
- Title: Radical Initiators and Inhibitors; Radical Bromination of Alkanes.[13] Source: YouTube URL:[Link]
- Title: Why do radical inhibitors inhibit a reaction by creating a "more stable" radical, but for monohalogenation, we WANT to form the most stable radical?[12] Source: Chemistry Stack Exchange URL:[Link]
- Title: Bromination of alkenes with Br2 to give dibromides.[4] Source: Master Organic Chemistry URL:[Link]
Sources
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- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
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Technical Support Center: Temperature Control in Electrophilic Addition of Bromine
Welcome to the Technical Support Center for Temperature Control in Electrophilic Addition of Bromine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for one of the most critical parameters in this widely used reaction class. The electrophilic addition of bromine is a powerful tool in organic synthesis, but its exothermic nature demands precise temperature management to ensure safety, selectivity, and reproducibility.[1] This guide provides field-proven insights and practical solutions to common challenges encountered during these procedures.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your bromination experiments in a direct question-and-answer format.
Issue 1: Runaway Exothermic Reaction
Question: My bromination reaction is showing a rapid, uncontrolled temperature increase. What is happening and how can I regain control?
Answer:
You are likely experiencing a runaway reaction, an extremely hazardous situation where the rate of heat generation from the exothermic reaction exceeds the rate of heat removal.[2] This creates a dangerous positive feedback loop: the increasing temperature accelerates the reaction, which in turn generates even more heat.[2] Immediate and calm action is required.
Immediate Steps to Mitigate a Runaway Reaction:
-
Stop Reagent Addition: Immediately cease the addition of the brominating agent (e.g., molecular bromine or NBS).
-
Enhance Cooling: If it is safe to do so, increase the efficiency of your cooling bath. For an ice bath, ensure good contact with the flask and add more ice and a salt (like NaCl or CaCl₂) to lower the bath temperature.
-
Dilution: If possible and safe, add a cold, inert solvent to dilute the reaction mixture, which can help to slow the reaction rate and absorb heat.
Root Cause Analysis and Prevention:
-
Rapid Reagent Addition: Adding the brominating agent too quickly is a primary cause of thermal runaway.[2]
-
Inadequate Cooling: An undersized or inefficient cooling system cannot dissipate the heat generated by the reaction.[2]
-
High Reactant Concentration: Overly concentrated solutions lead to a faster reaction rate and more intense heat generation.[2]
Best Practices for Prevention:
-
Controlled Addition: Always add the brominating agent slowly and portion-wise, or as a solution via a dropping funnel.[3] This allows the cooling system to keep pace with heat generation.
-
Efficient Cooling: Utilize a well-maintained cooling bath (ice/water, cryostat) and ensure vigorous stirring for even heat distribution.[3]
-
Temperature Monitoring: Place a thermometer directly in the reaction vessel, not the cooling bath, to get an accurate reading of the internal temperature.[2]
Issue 2: Poor Product Selectivity (e.g., 1,2- vs. 1,4-Addition)
Question: I am performing a bromination on a conjugated diene and obtaining an undesired ratio of 1,2- and 1,4-addition products. How can I control the selectivity?
Answer:
The regioselectivity in the electrophilic addition to conjugated dienes is a classic example of kinetic versus thermodynamic control, which is highly dependent on temperature.[4]
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., 0 °C or below), the reaction is under kinetic control, favoring the product that is formed fastest.[4] For the addition of HBr to 1,3-butadiene, the 1,2-adduct is the predominant kinetic product.[4]
-
Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., 40 °C), the reaction can reach equilibrium, favoring the most stable product.[4] In the case of 1,3-butadiene, the 1,4-adduct is the more stable thermodynamic product.[4]
Troubleshooting Steps:
-
For the 1,2-Adduct (Kinetic Product):
-
Maintain a low reaction temperature (e.g., -15 °C to 0 °C).
-
Ensure the reaction is quenched at low temperature and not allowed to warm, as this could lead to equilibration to the thermodynamic product.
-
-
For the 1,4-Adduct (Thermodynamic Product):
| Product Type | Control Pathway | Recommended Temperature | Key Consideration |
| 1,2-Adduct | Kinetic | Low (e.g., 0 °C) | Favors the fastest-formed product.[4] |
| 1,4-Adduct | Thermodynamic | High (e.g., 40 °C) | Favors the most stable product.[4] |
Issue 3: Low Conversion or Incomplete Reaction
Question: My bromination reaction has stalled, and a significant amount of starting material remains. What temperature adjustments should I consider?
Answer:
A low conversion rate often indicates that the reaction temperature is too low, resulting in slow kinetics.[3]
Troubleshooting Steps:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 10 °C at a time).[3]
-
Reaction Monitoring: Closely monitor the reaction progress at each new temperature using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to avoid over-bromination or the formation of side products.[3]
-
Consider Reflux: For particularly unreactive substrates, running the reaction at the reflux temperature of the solvent may be necessary.[3][5]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is low temperature generally recommended for the electrophilic addition of bromine to alkenes?
A1: The electrophilic addition of bromine to an alkene is a highly exothermic reaction.[1] Running the reaction at low temperatures (e.g., 0 °C) offers several advantages:
-
Safety: It helps to control the reaction rate and prevent a dangerous temperature spike or runaway reaction.[6]
-
Selectivity: It can suppress side reactions. For instance, in allylic bromination, using a reagent like N-bromosuccinimide (NBS) at a controlled temperature favors the desired radical substitution over competing ionic addition across the double bond.[7]
-
Stereoselectivity: The reaction often proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms.[8][9] Maintaining a low temperature helps preserve this stereospecific pathway.
Q2: How does temperature affect the bromination of aromatic compounds like phenol?
A2: The effect of temperature on the bromination of phenols depends on the desired outcome and the reagents used. Phenols are highly activated aromatic rings and react readily with bromine.[10][11]
-
Low Temperature with a Non-polar Solvent: When phenol is treated with bromine in a non-polar solvent like carbon disulfide (CS₂) at low temperatures, mono-bromination occurs, yielding a mixture of o-bromophenol and p-bromophenol.[12]
-
Room Temperature with Bromine Water: Due to the high reactivity of phenol, reacting it with bromine water at room temperature leads to the rapid formation of a white precipitate of 2,4,6-tribromophenol.[13]
Q3: What are safer alternatives to molecular bromine (Br₂), and how does temperature control differ?
A3: Due to the hazardous nature of molecular bromine, several alternative brominating agents are commonly used.[14]
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is safer and easier to handle than liquid bromine.[7][15] It is often used for allylic and benzylic bromination.[11] Temperature control is still crucial, as these reactions can be exothermic.[16] NBS provides a low, constant concentration of Br₂, which helps to favor the desired radical pathway.[7]
-
In situ Generation of Bromine: Bromine can be generated in situ from the reaction of a bromide salt (like KBr or HBr) with an oxidizing agent (like NaOCl or H₂O₂).[14] This approach avoids the storage and transport of molecular bromine but still requires careful temperature control as the generation and subsequent bromination can be exothermic.[14]
Q4: How can I monitor the temperature of my reaction effectively?
A4: Effective temperature monitoring is critical for both safety and reproducibility.
-
Direct Measurement: Always place the thermometer or temperature probe directly into the reaction mixture.[2] The temperature of the cooling bath does not reflect the internal temperature of the reaction, especially during a strong exotherm.
-
Continuous Monitoring: For larger scale or highly exothermic reactions, continuous temperature logging is recommended.
-
Visual and Analytical Monitoring: In addition to temperature, monitor the reaction visually (e.g., the disappearance of bromine's red-orange color) and analytically (e.g., TLC, GC-MS) to correlate temperature changes with reaction progress.[2]
Section 3: Experimental Protocols and Visual Guides
Protocol: Controlled Bromination of an Alkene
This protocol provides a general workflow for the controlled electrophilic addition of Br₂ to an alkene.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the alkene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Cooling: Place the flask in an efficient cooling bath (e.g., an ice-salt bath) and cool the solution to the desired temperature (e.g., 0 °C).
-
Reagent Preparation: Prepare a solution of molecular bromine in the same solvent in the dropping funnel.
-
Slow Addition: Add the bromine solution dropwise to the stirred alkene solution, ensuring the internal temperature does not rise significantly above the set point.
-
Monitoring: Monitor the reaction by observing the disappearance of the characteristic bromine color.
-
Quenching: Once the reaction is complete (as indicated by TLC or the persistence of a faint bromine color), quench any excess bromine by adding a few drops of a sodium thiosulfate solution.
-
Workup: Proceed with the appropriate aqueous workup and purification of the dibrominated product.
Diagrams
Caption: Decision tree for troubleshooting a runaway exothermic reaction.
Caption: Temperature influence on kinetic vs. thermodynamic product formation.
References
- Managing exothermic reactions during chalcone bromination. (n.d.). Benchchem.
- Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024, August 19). Interscan Corporation.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). MDPI.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, September 30). Chemistry LibreTexts.
- Reactions of Alkenes with Bromine. (2023, January 22). Chemistry LibreTexts.
- Calculate ∆H° for the following alkene addition reaction. (n.d.). Pearson.
- Phenol reacts with bromine in at low temperature. (n.d.). Vedantu.
- managing reaction temperature for selective benzylic bromination. (n.d.). Benchchem.
- Process for brominating phenols. (n.d.). Google Patents.
- Addition Reactions of Alkenes. (n.d.). MSU chemistry.
- Reaction of Alkenes with Bromine. (n.d.). Chemistry Steps.
- Nitration & Bromination of Phenol. (2025, January 4). Save My Exams.
- Bromination of alkenes with Br2 to give dibromides. (n.d.). Master Organic Chemistry.
- Phenol Bromination. (2025, January 7). Save My Exams.
- electrophilic addition - symmetrical alkenes and bromine. (n.d.). Chemguide.
- N-Bromosuccinimide (NBS) vs. Bromine for Allylic Bromination: A Comparative Guide. (n.d.). Benchchem.
- N-Bromosuccinimide. (n.d.). Wikipedia.
- Mechanism for the electrophilic addition reactions between bromine (and the other halogens). (n.d.).
- Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry.
- Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.
Sources
- 1. Alkene Reactivity [www2.chemistry.msu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. savemyexams.com [savemyexams.com]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. Phenol reacts with bromine in at low temperature to class 12 chemistry CBSE [vedantu.com]
- 13. savemyexams.com [savemyexams.com]
- 14. mdpi.com [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing HPLC Separation of TBECH Isomers
Welcome to the technical support center for the analysis of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) isomers. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of these structurally similar flame retardants. Here, we synthesize technical protocols with field-proven insights to help you troubleshoot and optimize your High-Performance Liquid Chromatography (HPLC) methods.
Frequently Asked Questions (FAQs)
Q1: What are the TBECH isomers and why are they difficult to separate?
A1: TBECH is an additive flame retardant that exists as four primary diastereomers: α-, β-, γ-, and δ-TBECH. Commercial technical mixtures consist mainly of α- and β-TBECH in roughly a 1:1 ratio.[1] The γ- and δ-isomers can be formed through thermal processes, making their detection relevant for environmental and safety monitoring.[1][2] The isomers possess the same mass and elemental composition, and their structural similarity results in very close physicochemical properties, such as polarity and hydrophobicity. This makes achieving baseline separation a significant chromatographic challenge, often resulting in co-elution on standard HPLC columns.[3]
Q2: What is a recommended starting HPLC method for TBECH isomer analysis?
A2: A robust starting point for method development is a reversed-phase HPLC system coupled with a mass spectrometer (LC-MS/MS).[3][4] A C18 column is a conventional choice, but columns with alternative selectivities, like C30 or Phenyl-Hexyl, often provide better resolution for isomers.[5][6]
Table 1: Recommended Starting HPLC-MS/MS Conditions
| Parameter | Recommendation | Rationale |
| Column | C30 or PFP (Pentafluorophenyl), 2.1-4.6 mm i.d., 100-150 mm length, <3 µm particle size | C30 offers enhanced shape selectivity for hydrophobic isomers, while PFP provides alternative π-π and dipole-dipole interactions beneficial for aromatic compounds.[5][7][8] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification ensures protonation of silanols, improving peak shape.[6] |
| Mobile Phase B | Acetonitrile or Methanol | The choice of organic modifier can significantly alter selectivity.[6] Acetonitrile often provides sharper peaks, but methanol can offer a different selectivity profile. |
| Gradient | Start with a 5-10 minute linear gradient from ~50% B to 95% B. | A gradient is necessary to elute the highly hydrophobic TBECH isomers in a reasonable time with good peak shape.[9] |
| Flow Rate | 0.2 - 0.6 mL/min | Adjusted based on column internal diameter. |
| Column Temp. | 30 - 40 °C | Temperature affects viscosity and can influence selectivity.[5][10] |
| Detector | Tandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI) | MS/MS provides the necessary selectivity and sensitivity for detecting TBECH in complex matrices.[3][4] |
Q3: Why is LC-MS/MS the preferred detection method over UV?
A3: TBECH lacks a strong chromophore, making UV detection insufficiently sensitive for the low concentrations typically found in environmental or biological samples. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[4] It allows for the use of techniques like Multiple Reaction Monitoring (MRM), which can distinguish the isomers from matrix interferences and confirm their identity, a task difficult for UV detectors alone.[3]
In-Depth Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem: Poor Resolution Between Isomer Pairs (e.g., α- and β-TBECH or γ- and δ-TBECH)
This is the most common issue in TBECH analysis. When initial method conditions fail, a systematic approach is required.
Q: My isomers are co-eluting on a standard C18 column. What is the first parameter I should change?
A: The first and most impactful change is to switch the stationary phase. While C18 is a workhorse for general reversed-phase separations, its selectivity is often insufficient for structurally similar isomers.
-
Expert Recommendation:
-
Change the Stationary Phase: Switch to a column with a different separation mechanism.
-
C30 Columns: These columns, with their longer alkyl chains, provide enhanced shape selectivity. They are particularly effective at resolving rigid, hydrophobic isomers where small differences in molecular shape can be exploited.[10]
-
Pentafluorophenyl (PFP) Columns: PFP phases offer a unique combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions.[7][8] This alternative selectivity can often resolve isomers that co-elute on C18 or C30 phases.
-
Phenyl-Hexyl Columns: These columns provide aromatic selectivity and can be a good alternative to PFP.[6][8]
-
-
Optimize the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties alter the interaction between the analytes and the stationary phase, which can significantly change selectivity and improve resolution.[6][11]
-
Adjust the Temperature: Lowering the column temperature can sometimes increase the separation factor for isomers on a C30 column, leading to better resolution.[5][10] Conversely, increasing the temperature can improve efficiency, so it's a parameter worth screening.
-
Problem: Poor Peak Shape (Tailing or Fronting)
Peak asymmetry can compromise resolution and integration accuracy.
Q: My TBECH isomer peaks are tailing. What are the likely causes and solutions?
A: Peak tailing for relatively non-polar compounds like TBECH is often due to secondary interactions with the column packing or issues with the sample solvent.
-
Causality & Solution Workflow:
-
Cause 1: Secondary Silanol Interactions. Even on well-end-capped columns, residual silanols on the silica surface can interact with any slight polarity in the TBECH molecule, causing tailing.
-
Solution: Ensure your mobile phase is acidified. Using 0.1% formic acid is standard practice to suppress silanol activity and improve peak shape.[6]
-
-
Cause 2: Sample Solvent Mismatch. Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Dissolve your standards and samples in a solvent that is as close as possible to the initial mobile phase composition (e.g., 50:50 acetonitrile:water). This ensures the analytes are properly focused at the head of the column upon injection.
-
-
Cause 3: Column Contamination. Accumulation of matrix components from previous injections can create active sites that lead to tailing.
-
Problem: Irreproducible Retention Times
Shifting retention times make peak identification and quantification unreliable.
Q: My retention times are drifting from one injection to the next. How can I improve reproducibility?
A: Retention time instability usually points to insufficient system equilibration or issues with the mobile phase preparation.
-
Expert Recommendation:
-
Ensure Adequate Column Equilibration: This is the most common cause. Before the first injection and between each run, the column must be fully re-equilibrated to the initial mobile phase conditions. For gradient elution, a post-time equilibration of at least 10 column volumes is recommended. Insufficient equilibration will lead to drifting retention times, especially in the early part of the chromatogram.[12]
-
Verify Mobile Phase Stability: Ensure your mobile phase is fresh and properly degassed. If you are using buffered mobile phases, be aware of potential precipitation when mixing with high percentages of organic solvent.[13] Inconsistent mobile phase preparation can lead to significant shifts.[12]
-
Check for Leaks: A small leak in the pump, injector, or fittings can cause pressure fluctuations and, consequently, retention time variability.
-
Thermostat the Column: Fluctuations in ambient laboratory temperature can affect retention times. A stable column temperature compartment ensures consistent chromatography.[10]
-
Experimental Protocols & Workflows
Protocol 1: Systematic Column and Mobile Phase Screening
This protocol outlines a structured approach to finding the optimal column and mobile phase for your TBECH isomer separation.
Objective: To identify the best combination of stationary phase and organic modifier for resolving the four TBECH isomers.
Methodology:
-
Prepare Stock Solution: Prepare a mixed standard containing all four TBECH isomers (α, β, γ, δ) in a suitable solvent like methanol or acetonitrile.
-
Select Columns for Screening: Choose a minimum of three columns with orthogonal selectivities.
-
Column A: High-quality C18 (as a baseline).
-
Column B: C30.
-
Column C: PFP or Phenyl-Hexyl.
-
-
Screening with Acetonitrile:
-
Install Column A. Equilibrate thoroughly with a mobile phase of 50:50 Water (0.1% Formic Acid) : Acetonitrile.
-
Run a generic gradient (e.g., 50% to 95% Acetonitrile over 10 minutes).
-
Inject the mixed standard.
-
Repeat the analysis for Columns B and C using the same gradient conditions.
-
-
Screening with Methanol:
-
Repeat step 3 for all three columns, but replace Acetonitrile with Methanol as the organic modifier.
-
-
Data Analysis:
-
Compare the chromatograms from all six runs.
-
Calculate the resolution between the critical isomer pairs for each condition.
-
Select the column/solvent combination that provides the highest overall resolution for further optimization.
-
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting poor isomer resolution.
Caption: A decision tree for troubleshooting poor resolution of TBECH isomers.
References
- Gouteux, B., et al. (2009). Liquid Chromatography/Tandem Mass Spectrometry for Analysis of this compound (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO). ResearchGate.
- Arsenault, G., et al. (2008). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound. ResearchGate.
- Berkland, H. (n.d.). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. Restek Corporation.
- Arsenault, G., et al. (2008). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound. PubMed.
- Covaci, A., et al. (2007). A new LC-MS method for the detection and quantification of hexabromocyclododecane diasteroisomers and tetrabromobisphenol - a flame retardants in environmental samples. ResearchGate.
- Kero, F., et al. (2010). The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants. Spectroscopy Online.
- S.A. (n.d.). Separation of 1,2-Bis(2,4,6-tribromophenoxy)ethane on Newcrom R1 HPLC column. Newcrom.
- Tomy, G. T., et al. (2012). Alpha and beta isomers of tetrabromoethylcyclohexane (TBECH) flame retardant: depletion and metabolite formation in vitro using a model rat microsomal assay. PubMed.
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Drawell.
- The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
- BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI.
- Welch Materials, Inc. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials, Inc.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Gumustas, M., et al. (2012). Optimization of mobile phase in the separation of beta-blockers by HPLC. PubMed.
- Hichrom. (n.d.). HPLC Troubleshooting Guide. Hichrom.
- Welch Materials, Inc. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials, Inc.
Sources
- 1. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. welch-us.com [welch-us.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. welch-us.com [welch-us.com]
Technical Support Center: Troubleshooting Low Yield in TBECH Synthesis
Welcome to the technical support center for the synthesis of N,N,N',N'-Tetrakis(2-benzimidazolylmethyl)-1,2-ethanediamine (TBECH). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile ligand. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable solutions to improve your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: I followed a standard protocol for TBECH synthesis, but my yield is significantly lower than expected. What are the most common reasons for this?
Low yields in TBECH synthesis can often be attributed to a few critical factors. These include the purity of your starting materials, the reaction conditions, and the efficiency of your purification process. Specifically, the quality of 1,2-diaminobenzene is crucial, as impurities can interfere with the cyclization reaction.[1][2] Additionally, the reaction is sensitive to moisture, and the high temperature required for the reaction can lead to side reactions if not properly controlled.
Q2: How does the purity of 1,2-diaminobenzene affect the synthesis?
1,2-diaminobenzene is susceptible to oxidation, which can result in the formation of colored impurities.[1] These impurities can participate in side reactions, leading to a complex mixture of products and a lower yield of the desired TBECH. It is recommended to use high-purity, colorless 1,2-diaminobenzene. If your reagent has darkened, it may be necessary to purify it by recrystallization or sublimation before use.
Q3: Can the choice between EDTA and its disodium salt impact the reaction?
While both ethylenediaminetetraacetic acid (EDTA) and its disodium salt can be used, the disodium salt is often preferred due to its higher solubility in the ethylene glycol solvent.[3] Using the disodium salt can lead to a more homogenous reaction mixture, which can improve reaction rates and yields.
Q4: My reaction mixture turned very dark during reflux. Is this normal, and could it be a reason for low yield?
A darkening of the reaction mixture is not uncommon due to the high temperatures involved. However, excessive darkening can indicate the formation of polymeric or degradation byproducts, which will lower the yield of TBECH. This can be caused by impurities in the starting materials or localized overheating.
Q5: I'm struggling with the purification of the crude TBECH product. What are some common issues and how can I resolve them?
The most common method for purifying crude TBECH is recrystallization from ethanol.[3] Challenges during this step often include the product "oiling out" instead of crystallizing, or low recovery of the purified product. "Oiling out" can occur if the hot solution is supersaturated or if the cooling rate is too rapid. To avoid this, ensure you are using the minimum amount of hot ethanol to dissolve the crude product and allow the solution to cool slowly.[4][5] Low recovery can result from using too much solvent or washing the crystals with solvent that is not sufficiently cold.[6]
Troubleshooting Guide
Problem 1: Low Conversion of Starting Materials
Symptoms:
-
Significant amounts of starting materials (EDTA and/or 1,2-diaminobenzene) are observed in the crude product analysis (e.g., by TLC or NMR).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reaction Time or Temperature | The condensation and cyclization reactions to form the benzimidazole rings require high temperatures and prolonged heating to go to completion. The standard protocol calls for reflux in ethylene glycol (boiling point ~197 °C) for 16 hours.[3] | Ensure the reaction is maintained at a steady reflux for the entire duration. Use a heating mantle with a temperature controller to avoid fluctuations. Monitor the reaction progress by TLC until the starting materials are consumed. |
| Poor Solubility of EDTA | If using EDTA free acid, its lower solubility in ethylene glycol compared to the disodium salt can lead to a heterogeneous reaction mixture and incomplete reaction. | Consider using the disodium salt of EDTA for improved solubility. If using EDTA, ensure vigorous stirring throughout the reaction to maximize its interaction with the solvent and other reactant. |
| Presence of Water in the Reaction | The condensation reaction that forms the benzimidazole rings produces water as a byproduct. The presence of excess water at the start of the reaction can inhibit the forward reaction according to Le Chatelier's principle. | Use anhydrous ethylene glycol and ensure all glassware is thoroughly dried before use. While the reaction is typically run open to the atmosphere (with a condenser), performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the introduction of atmospheric moisture. |
Problem 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots are observed on the TLC of the crude reaction mixture.
-
The isolated product is difficult to purify, and the yield of pure TBECH is low.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Impure 1,2-Diaminobenzene | As mentioned in the FAQs, oxidized 1,2-diaminobenzene can lead to a variety of colored byproducts. | Use high-purity, colorless 1,2-diaminobenzene. If the purity is questionable, purify it before use. |
| Side Reactions of 1,2-Diaminobenzene | At high temperatures, 1,2-diaminobenzene can potentially undergo self-condensation or other side reactions, although the primary reaction to form the benzimidazole is generally favored. | Ensure the stoichiometry of the reactants is accurate. Adding the 1,2-diaminobenzene portion-wise to the hot solution of EDTA in ethylene glycol might help to control the initial reaction rate and minimize side reactions. |
| Thermal Decomposition of Ethylene Glycol | Although ethylene glycol is relatively stable at its boiling point, prolonged heating at very high temperatures can lead to decomposition, which may introduce impurities into the reaction.[7][8][9][10] | Maintain a controlled reflux temperature and avoid excessive heating. Ensure the heating mantle is appropriately sized for the reaction flask to ensure even heating. |
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The crude product does not precipitate completely upon addition of water.
-
The product "oils out" during recrystallization.
-
Low recovery of pure product after recrystallization.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Precipitation | If the product does not fully precipitate, it may be due to the presence of soluble impurities or an insufficient volume of water being added. | Ensure a sufficient volume of water is added to the cooled reaction mixture to induce complete precipitation. Stirring the mixture overnight can also aid in maximizing the recovery of the crude product.[3] |
| "Oiling Out" During Recrystallization | This occurs when the solute is insoluble in the solvent at a temperature above its melting point. It can also be caused by a solution that is too concentrated or cooled too quickly. | To prevent "oiling out," use the minimum amount of hot ethanol to dissolve the crude product. If the solution is too concentrated, add a small amount of additional hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][5] |
| Low Recovery After Recrystallization | This is often due to using an excessive amount of solvent for recrystallization or washing the collected crystals with a solvent that is not cold enough, leading to the loss of product in the filtrate.[6] | Use the minimum amount of hot ethanol necessary for dissolution. After crystallization, cool the flask in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold ethanol. |
Experimental Workflows
Standard TBECH Synthesis Protocol
A detailed step-by-step methodology for the synthesis of TBECH is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethylenediaminetetraacetic acid (EDTA) or its disodium salt (0.01 mol) and 1,2-diaminobenzene (0.04 mol) in 100 mL of ethylene glycol.[3]
-
Reaction: Heat the mixture to reflux and maintain the reflux for 16 hours.[3]
-
Precipitation: After cooling the reaction mixture to room temperature, add approximately 400 mL of water and stir overnight to precipitate the crude product.[3]
-
Isolation of Crude Product: Collect the crude product by filtration and wash it with water.
-
Purification: Purify the crude product by recrystallization from a minimal amount of hot ethanol.[3]
-
Drying: Dry the purified crystals in air or in a vacuum oven at a moderate temperature.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in TBECH synthesis.
Reaction Mechanism Overview
The synthesis of TBECH involves a series of condensation reactions between the four carboxylic acid groups of EDTA and the four amino groups of four equivalents of 1,2-diaminobenzene, followed by intramolecular cyclization to form the four benzimidazole rings.
Caption: Simplified reaction pathway for the synthesis of TBECH.
References
- Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie.
- Tong, S., Wu, Y., Tian, Z. and Yan, Y. (2012) Preparation of N, N, N′, N′-tetrakis-(2-benzimidazolylmethyl)-1,2-ethanediamine and crystal assemblies of the relative complexes. Open Journal of Inorganic Chemistry, 2, 75-80.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH.
- Synthesis of Benimidazole from o- Phynylenediamine.pptx - Slideshare.
- Synthesis of Magnetic Nanocrystals by Thermal Decomposition in Glycol Media: Effect of Process Variables and Mechanistic Study | Request PDF - ResearchGate.
- N′-Tetrakis-(2-Benzimidazolylmethyl)-1,2-Ethanediamine and Crystal Assemblies of the Relative Complexes - Amanote Research.
- Thermal and catalytic decomposition of aqueous ethylene glycol mixtures by film boiling.
- Ethylene glycol - Wikipedia.
- TGA thermal decomposition of (a) citric acid, (b) ethylene glycol and (c) mixture of citric acid and ethylene glycol. - ResearchGate.
- Recrystallization.
- Preparation of N, N, N′, N′-tetrakis-(2-benzimidazolylmethyl)-1,2-ethanediamine and crystal assemblies of the relative complexes - ResearchGate.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- JC2.2.3.2 purification of crude product using recrystallisation - YouTube.
- Impact of Water Content on the Superlubricity of Ethylene Glycol Solutions - MDPI.
- Tris(2-benzimidazolyl)amine (NTB)-Modified Metal-Organic Framework: Preparation, Characterization, and Mercury Ion Removal Studies - MDPI.
- Recrystallization - Single Solvent.
- Effect of water content of ethylene glycol as electrolyte for synthesis of ordered titania nanotubes - ResearchGate.
- 1,2-Benzenediamine: Human health tier II assessment CAS Number: 95-54-5 Preface - Australian Industrial Chemicals Introduction Scheme (AICIS).
- o-Phenylenediamine - Wikipedia.
- 1,2-Diaminobenzene - Ab Enterprises.
- Effect of different solvent ratio (ethylene glycol/water) on the preparation of Pt/C catalyst and its activity toward oxygen reduction reaction - RSC Publishing.
- The impact of water, BTEX compounds and ethylene glycol on the performance of perfluoro(butenyl vinyl ether) based membranes for CO2 capture from natural gas | Request PDF - ResearchGate.
- Synthesis of ethylene glycol by catalytic hydration - Nanjing Tech University.
Sources
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- 3. Preparation of N, N, N′, N′-tetrakis-(2-benzimidazolylmethyl)-1,2-ethanediamine and crystal assemblies of the relative complexes [scirp.org]
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Technical Support Center: Interconversion of TBECH Isomers at High Temperatures
Prepared by: Senior Application Scientist, Advanced Analytics Division
This guide is designed for researchers, analytical chemists, and toxicologists studying the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH). The thermal lability of TBECH presents significant analytical challenges and has important implications for environmental and toxicological assessments. This document provides in-depth FAQs, troubleshooting protocols, and validated experimental methods to navigate the complexities of TBECH isomer interconversion.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding TBECH and its thermal behavior.
Question 1: What is TBECH and what are its primary isomers?
Answer: TBECH is an additive brominated flame retardant (BFR) used in a variety of consumer and industrial products.[1] Due to four chiral carbons in its structure, TBECH can exist as four distinct diastereomers (each being a pair of enantiomers): α-TBECH, β-TBECH, γ-TBECH, and δ-TBECH.[2] Commercially produced technical TBECH mixtures consist almost exclusively of the α- and β-isomers in a roughly 1:1 molar ratio.[1][2] The γ- and δ-isomers are generally not found in these technical products.[1]
Question 2: At what temperature does the interconversion of TBECH isomers occur?
Answer: TBECH isomers are known to be thermally sensitive. The interconversion process, where the α- and β-isomers rearrange to form γ- and δ-isomers, begins at temperatures as low as 120-125°C.[1][2][3][4] This thermal isomerization is a critical consideration during the manufacturing of products containing TBECH, as well as during analytical procedures that involve heat, such as gas chromatography (GC).[2][5]
Question 3: What is the composition of the TBECH isomer mixture at thermal equilibrium?
Answer: When a technical mixture of TBECH is heated for a sufficient duration (e.g., at 150°C), it will reach a state of thermal equilibrium.[2] At this point, all four diastereomers are present in a stable, predictable ratio. The approximate composition of this equilibrium mixture is detailed in Table 1.
Data Presentation
Table 1: TBECH Isomer Composition at Thermal Equilibrium
| Isomer Name | Approximate Composition (%) |
| α-TBECH | 33% |
| β-TBECH | 33% |
| γ-TBECH | 17% |
| δ-TBECH | 17% |
| Source: Data synthesized from Arsenault et al. (2008).[1][2] |
Question 4: Why is it critical to distinguish between the γ/δ isomers and the α/β isomers?
Answer: The distinction is crucial for two primary reasons:
-
Toxicological Potency: The different diastereomers exhibit varying biological activities. Studies have shown that the γ- and δ-isomers can be more potent androgen receptor agonists than the parent α- and β-isomers found in the technical mixture.[6][7] Inaccurate quantification of the isomer profile could lead to a mischaracterization of the toxicological risk.
-
Source Apportionment: The presence of significant amounts of γ- and δ-TBECH in environmental or biological samples is a strong indicator that the parent technical mixture has been subjected to thermal processes.[1][2] This can help trace the contamination source to manufacturing processes or high-temperature applications.
Section 2: Troubleshooting Guide for Experimental Analysis
This section provides solutions to common problems encountered during the analysis of TBECH isomers, particularly using Gas Chromatography-Mass Spectrometry (GC-MS).
Problem 1: Inconsistent Isomer Ratios & Appearance of Unexpected Isomers in Standards
-
Question: "I am injecting a pure α/β-TBECH standard into my GC-MS, but I am seeing peaks for γ- and δ-TBECH. Furthermore, the relative ratios of all four peaks are inconsistent between replicate injections. What is the likely cause?"
-
Answer: This is a classic and well-documented artifact of TBECH analysis caused by thermally induced isomerization within the hot GC injector . The high temperature required to volatilize the sample is sufficient to cause the on-column conversion of α- and β-isomers into the full equilibrium mixture.[2] The inconsistency arises from minor variations in injector temperature, residence time, or the catalytic activity of the injector liner.
Causality: The energy supplied in a standard hot split/splitless injector (often set at ≥250°C) far exceeds the activation energy required for TBECH isomerization (~120-125°C). This results in an analytical result that reflects the instrument conditions rather than the true composition of the original sample.
Follow the troubleshooting workflow below to resolve this issue.
Mandatory Visualization
Caption: Troubleshooting workflow for GC-induced TBECH isomerization.
Problem 2: Poor Chromatographic Separation of All Four Isomers
-
Question: "Even after resolving my in-port isomerization issue by using a low-temperature injection, I cannot achieve baseline separation of the α, β, γ, and δ peaks. How can I improve my chromatographic resolution?"
-
Answer: Achieving separation of all four diastereomers requires careful optimization of the chromatographic conditions, as the isomers have very similar physicochemical properties.
Causality: Co-elution occurs when the stationary phase of the GC column and the temperature program do not provide sufficient differential interaction to resolve the isomers as they travel through the column.
Troubleshooting Steps:
-
Optimize the GC Temperature Program: A slow, controlled temperature ramp is essential. Rapid heating will not provide the necessary time for separation. An effective starting point is an initial oven temperature of 120°C with a hold, followed by a slow ramp of 2°C per minute.[3]
-
Assess the GC Column: The choice of column is critical. A thin-film, mid-polarity column is often effective. For example, a 30-meter BPX-5 column (or equivalent 5% phenyl-polysiloxane) with a 0.1 µm film thickness has been successfully used.[3] The column length is a key parameter; ensure it is sufficient for resolving complex isomers.[1]
-
Check Carrier Gas Flow Rate: Ensure the linear velocity of your carrier gas (typically Helium) is optimized for your column's internal diameter. Sub-optimal flow rates can significantly decrease column efficiency and peak resolution.
-
Problem 3: Suspected Thermal Degradation vs. Isomerization
-
Question: "In my high-temperature experiments (e.g., >200°C), I observe a significant loss of the total TBECH signal and the appearance of many new, unidentified peaks. Is this related to isomerization?"
-
Answer: No, this is indicative of thermal degradation , a distinct process from isomerization. While isomerization is a rearrangement of the existing molecule, degradation involves the breaking of chemical bonds to form new, smaller compounds.[8][9]
Causality: At sufficiently high temperatures, the energy input is enough to cause C-Br and C-H bond scission, leading to the elimination of hydrogen bromide (HBr) and the formation of various hydrocarbon and brominated hydrocarbon products.[8]
Troubleshooting Steps:
-
Differentiate the Processes: Understand that isomerization studies should be conducted within the ~125-180°C range. Experiments at higher temperatures are studying thermal decomposition pathways.[1][8]
-
Characterize Degradation Products: If degradation is your focus, use MS scan mode to identify the mass spectra of the byproducts. The primary gaseous product is HBr, with a complex mixture of volatile-condensable products also forming.[8]
-
Control the Atmosphere: The degradation pathway can be influenced by the surrounding atmosphere (e.g., inert vs. oxidative).[8] Ensure your experimental setup provides the correct, controlled atmosphere for your research question.
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for conducting thermal interconversion experiments and subsequent analysis.
Protocol 1: Controlled Bench-Top Thermal Isomerization Study
This protocol describes a method to generate a thermal equilibrium mixture of TBECH isomers from an α/β standard.
-
Preparation: Dissolve a known quantity of a technical TBECH standard (containing α- and β-isomers) in a high-boiling, inert solvent (e.g., dodecane) in a 2 mL amber glass vial.
-
Inert Atmosphere: Purge the vial headspace with dry nitrogen or argon for 1-2 minutes to displace oxygen.
-
Sealing: Immediately seal the vial with a PTFE-lined screw cap to prevent loss of volatile components and ingress of air.
-
Heating: Place the sealed vial in a calibrated laboratory oven or a metal heating block set to a constant temperature (e.g., 150°C).[2]
-
Incubation: Heat the sample for a predetermined time course (e.g., with time points at 0, 30, 60, 120, and 240 minutes) to observe the approach to equilibrium. A single 4-hour incubation is typically sufficient to reach equilibrium.
-
Quenching: After the desired heating time, remove the vial and immediately place it in an ice-water bath to quench the isomerization reaction.
-
Analysis: Once cooled to room temperature, dilute the sample in a suitable solvent (e.g., hexane) to the appropriate concentration for GC-MS analysis using the optimized method in Protocol 2.
Mandatory Visualization
Caption: Thermal interconversion pathway of TBECH diastereomers.
Protocol 2: Optimized GC-MS Method for Analysis of Four TBECH Isomers
This method is designed to prevent in-port isomerization and achieve chromatographic separation.
| Parameter | Recommended Setting | Rationale |
| GC System | High-Resolution Gas Chromatograph | Required for resolving closely eluting isomers. |
| Column | BPX-5 (or equivalent), 30 m x 0.25 mm ID, 0.1 µm film thickness[3] | Provides good selectivity for brominated compounds with minimal bleed. |
| Injection Mode | On-Column Injection or Programmed Temperature Vaporization (PTV)[3] | Introduces the sample to the column at a low temperature, preventing thermal isomerization in the injector. |
| Injector Temp | If using PTV, start at a low temperature (e.g., 100°C) and ramp quickly after injection. | Minimizes thermal stress on the analytes. |
| Oven Program | 120°C (hold 2 min), ramp 2°C/min to 181°C, then ramp 35°C/min to 300°C (hold 6 min)[3] | The initial slow ramp is critical for separating the four diastereomers. |
| Carrier Gas | Helium, Constant Flow (e.g., 1.0 mL/min) | Provides optimal column efficiency. |
| MS System | Quadrupole or High-Resolution Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method for these compounds. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes. |
| SIM Ions | m/z 264.9 and 266.9 (corresponding to [M-HBr₂]⁺ fragment ions)[3] | These are high-intensity, characteristic fragment ions for TBECH. |
References
- Arsenault, G., et al. (2008). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound. Chemosphere, 72(8), 1163–1170.
- Guerra, P., et al. (2008). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound. ResearchGate.
- Nyström, A. (2011). Development and evaluation of methods for analysis of TBECH and HBCD using HRGC/HRMS and UPLC/MS/MS. Diva-portal.org.
- MacInnis, J. J., et al. (2023). The atmospheric fate of this compound (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions. Atmospheric Chemistry and Physics.
- MacInnis, J. J., et al. (2023). The atmospheric fate of this compound (TBECH): spatial patterns. Atmospheric Chemistry and Physics.
- Alajbeg, A. (1988). Thermal Decomposition of Tetrabromoethylcyclohexane. Hrčak.
- Larsson, M., et al. (2006). Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line. Environmental Health Perspectives.
- Wong, F., et al. (2021). The brominated flame retardants TBECH and DPTE alter prostate growth, histology and gene expression patterns in the mouse. Reproductive Toxicology.
- Alajbeg, A. (1987). Thermal Decomposition of Tetrabromoethylcyclohexane. SciSpace.
Sources
- 1. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. ACP - The atmospheric fate of this compound (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions [acp.copernicus.org]
- 6. Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The brominated flame retardants TBECH and DPTE alter prostate growth, histology and gene expression patterns in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Thermal Decomposition of Tetrabromoethylcyclohexane [hrcak.srce.hr]
Technical Support Center: Characterization of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (DBE-DBCH)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, a widely used additive flame retardant also known by the technical abbreviation TBECH or DBE-DBCH. The characterization of this molecule presents significant challenges primarily due to its complex stereochemistry and thermal lability. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate these complexities, providing field-proven insights and troubleshooting solutions.
The core analytical difficulty arises from the molecule's structure: it possesses four chiral centers, which gives rise to four pairs of enantiomers, resulting in four unique diastereomers (α, β, γ, and δ).[1] Commercial technical mixtures consist almost exclusively of the α- and β-diastereomers in a roughly equimolar ratio.[1][2] However, thermal stress during synthesis, processing, or analysis can cause interconversion to the γ- and δ-isomers, complicating analysis and interpretation.[2]
This document provides a structured question-and-answer guide to address specific issues encountered during experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic and spectroscopic analysis of DBE-DBCH.
Chromatography & Separation
Question 1: My GC analysis of a technical DBE-DBCH standard shows poor peak shape and inconsistent ratios between the α and β isomers. Sometimes I even see extra peaks. What is causing this?
Answer: This is a classic and frequently encountered problem stemming from the thermal lability of DBE-DBCH.[2] The high temperatures typically used in a Gas Chromatography (GC) injector port (>200°C) can provide enough energy to cause on-column isomerization of the α- and β-diastereomers into the more stable thermal equilibrium mixture, which includes the γ- and δ-isomers.[2]
Causality & Solution:
-
Problem: Thermal Interconversion. At temperatures exceeding 125°C, the isomers can interconvert. A standard GC injector is often set to 250°C, which will readily induce this process, altering the true isomeric ratio of your sample and potentially generating the γ and δ forms.[2]
-
Solution: The key is to minimize the thermal stress on the analyte.
-
Lower the Injector Temperature: Reduce the injector temperature significantly. Start at 150°C and increase incrementally only if you observe poor peak shape due to slow volatilization. A careful balance is required.
-
Use a Shorter Capillary Column: A shorter column reduces the residence time of the analyte at high temperatures during the chromatographic run.[2]
-
Employ a Cool On-Column or PTV Injector: If available, these injection techniques introduce the sample into the column at a lower temperature, which is then ramped up. This is the most effective way to prevent thermal degradation.
-
Here is a workflow to troubleshoot this issue:
Caption: Workflow for optimizing GC analysis of DBE-DBCH.
Question 2: I'm unable to achieve baseline separation of the DBE-DBCH diastereomers using reverse-phase HPLC. Can you recommend a starting method?
Answer: Yes, Liquid Chromatography (LC) is an excellent alternative to GC as it avoids high temperatures. Achieving separation of these closely related, non-polar diastereomers requires a high-efficiency column and an optimized mobile phase.
Expertise & Rationale: The diastereomers of DBE-DBCH have very similar hydrophobic properties, making them challenging to separate on standard C18 columns. A column with a different selectivity or higher surface area is often necessary.
Recommended Starting Protocol (LC-MS/MS): This protocol is adapted from established methods for analyzing DBE-DBCH and similar flame retardants.[3]
-
Column: Use a high-resolution reverse-phase column. A column with low silanol activity, such as a Newcrom R1, has been reported to be effective.[4] Alternatively, a modern C18 column with high surface area (e.g., 1.8 µm particle size) can provide the necessary resolution.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (for MS compatibility).[5]
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Elution: A simple isocratic elution is often sufficient and provides robust separation.[3]
-
Starting Condition: Try a 70:30 ratio of Acetonitrile:Water.
-
Optimization: Adjust the acetonitrile percentage by ±5% to fine-tune the separation. A gradient can be used if co-elution with matrix components is an issue.
-
-
Flow Rate: 0.3 - 0.5 mL/min for a standard analytical column.
-
Detection (MS/MS): Tandem mass spectrometry provides excellent selectivity and sensitivity. A selective and proven method involves negative mode electrospray ionization (ESI) monitoring the transition of the superoxide adduct to a bromide ion.[3]
-
Transition: [M+O₂]⁻ → Br⁻ (m/z 459.8 → 78.9)
-
| Parameter | Recommended Setting | Rationale |
| Column | Newcrom R1 or equivalent high-res C18 | Provides necessary selectivity for non-polar diastereomers.[4] |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Standard reverse-phase conditions, MS-compatible.[3][5] |
| Elution | Isocratic (~70% Acetonitrile) | Simple, robust, and often sufficient for baseline separation.[3] |
| Detection | ESI- with transition m/z 459.8 → 78.9 | Highly selective and sensitive for DBE-DBCH isomers.[3] |
Spectroscopy & Structure
Question 3: My ¹H NMR spectrum of a DBE-DBCH technical mixture is extremely crowded and difficult to interpret. How can I begin to assign signals?
Answer: This is expected. You are observing a superposition of spectra from at least two diastereomers (α and β), each of which exists in a dynamic equilibrium of different chair conformations. This results in a complex forest of overlapping multiplets, particularly in the 1.0-2.5 ppm region (cyclohexyl protons) and the 3.5-5.0 ppm region (protons adjacent to bromine atoms).
Expertise & Solution:
-
Focus on Key Regions: Do not try to resolve every single proton initially. The protons on carbons bearing bromine atoms (CH-Br) are the most downfield and often the most informative.
-
Use 2D NMR: Standard 1D ¹H NMR is insufficient. You must use two-dimensional techniques to establish connectivity.
-
COSY (Correlation Spectroscopy): This will reveal which protons are coupled to each other (i.e., on adjacent carbons). It is essential for tracing the spin systems of the cyclohexane ring and the dibromoethyl side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. This is invaluable for confirming assignments and separating overlapping proton signals based on the more resolved ¹³C spectrum.
-
-
Conformational Considerations: The coupling constants (³J values) between adjacent protons on the cyclohexane ring are highly dependent on their dihedral angle. Protons in a trans-diaxial arrangement will exhibit a large coupling constant (8-13 Hz), while axial-equatorial or equatorial-equatorial couplings will be much smaller (2-5 Hz). Analyzing these couplings can provide clues about the dominant chair conformation.[6]
Question 4: What are the characteristic fragmentation patterns for DBE-DBCH in mass spectrometry?
Answer: In standard Electron Ionization (EI) as used in GC-MS, DBE-DBCH does not typically show a strong molecular ion peak due to its instability. The fragmentation is dominated by the loss of bromine and hydrobromic acid.
Trustworthiness & Self-Validation: The fragmentation pattern is a direct consequence of the molecule's structure. The C-Br bonds are the weakest and will cleave first. The presence of multiple bromine atoms gives rise to a characteristic isotopic pattern for each fragment, which serves as a built-in validation of your analysis.
Common Fragments in EI-MS:
-
[M-Br]⁺: Loss of a single bromine atom. This is often the highest mass fragment observed.
-
[M-HBr]⁺: Loss of hydrobromic acid.
-
[M-2Br]⁺ or [M-Br-HBr]⁺: Subsequent losses leading to further fragmentation.
-
Brominated Cyclohexyl/Ethyl Fragments: The molecule will break apart, leading to smaller brominated ions.
For Liquid Chromatography-Mass Spectrometry (LC-MS), as mentioned previously, using a soft ionization technique like ESI is preferred. It minimizes fragmentation and allows for the observation of adduct ions, such as the superoxide adduct [M+O₂]⁻, which can then be selectively fragmented in an MS/MS experiment for highly specific quantification.[3]
Frequently Asked Questions (FAQs)
Q1: What are the specific stereoisomers of DBE-DBCH and how are they defined?
A1: DBE-DBCH has four chiral carbons, leading to four diastereomers: α, β, γ, and δ. Each of these exists as a pair of enantiomers (a racemic mixture). The technical product is a ~1:1 mixture of the α and β isomers.[2] The nomenclature is based on the relative stereochemistry between the bromine atoms on the cyclohexane ring and those on the dibromoethyl side chain.
-
alpha (α)-DBE-DBCH: rac-(1R,2R)-1,2-dibromo-(4S)-4-((1S)-1,2-dibromoethyl)cyclohexane[2]
-
beta (β)-DBE-DBCH: rac-(1R,2R)-1,2-dibromo-(4S)-4-((1R)-1,2-dibromoethyl)cyclohexane[2]
-
gamma (γ)- and delta (δ)-DBE-DBCH: These isomers are formed via thermal isomerization and are generally present in much lower amounts unless the sample has been heated.[2]
Caption: Relationship between DBE-DBCH diastereomers.
Q2: What is the most stable conformation of the DBE-DBCH cyclohexane ring?
A2: Like most substituted cyclohexanes, the chair conformation is by far the most stable.[7] To minimize steric strain, bulky substituents strongly prefer to occupy the equatorial positions rather than the more crowded axial positions.[8] Both the bromine atoms and the large 1,2-dibromoethyl group are bulky. Therefore, the most stable conformation for any diastereomer will be the chair form that allows the maximum number of these bulky groups to be in equatorial positions. The steric hindrance caused by a bulky group in an axial position clashing with the other axial hydrogens on the same side of the ring is called a 1,3-diaxial interaction, and it is highly destabilizing.[6]
Q3: Why is it important to separate and quantify the individual diastereomers?
A3: This is critically important for toxicological, environmental, and metabolic studies because different diastereomers can have vastly different biological activities. For example, studies have shown that the γ- and δ-diastereomers of DBE-DBCH are significantly more potent activators of the human androgen receptor than the more common α- and β-diastereomers.[9][10] Therefore, analyzing only the total DBE-DBCH concentration without isomeric separation could lead to a significant underestimation of the potential endocrine-disrupting risk of a sample. Accurate characterization requires isomer-specific separation and quantification.
References
- Qiu, X., & Hites, R. A. (2008). Liquid Chromatography/Tandem Mass Spectrometry for Analysis of this compound (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 18728.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Arsenault, G., et al. (2008). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound. PubMed.
- SIELC Technologies. (2018). This compound.
- Wiley-VCH GmbH. (n.d.). This compound. SpectraBase.
- ResearchGate. (n.d.). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound | Request PDF.
- Organic Syntheses. (n.d.). 1,2-dibromocyclohexane.
- NIST. (n.d.). Cyclohexane,1,2-dibromo-,trans-. NIST Chemistry WebBook.
- National Institute of Environmental Health Sciences. (2009). Diastereomers of the Brominated Flame Retardant 1,2-Dibromo-4-(1,2 dibromoethyl)cyclohexane Induce Androgen Receptor Activation in the HepG2 Hepatocellular Carcinoma Cell Line and the LNCaP Prostate Cancer Cell Line.
- ResearchGate. (n.d.). A review of this compound in the environment and assessment of its persistence, bioaccumulation and toxicity | Request PDF.
- The Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media.
- LibreTexts Chemistry. (2021). 3.3: Conformational analysis of cyclohexanes.
- University of Calgary. (n.d.). Cyclohexane Conformational Analysis.
- OpenOChem Learn. (n.d.). Conformational Analysis.
- ResearchGate. (n.d.). Fig. 3. Analytical gas-chromatographic stereoisomeric separation of...
- StuDocu. (n.d.). Exercise 8: - Conformational analysis and nomenclature of cyclohexanes 1. The axial conformation of fluorocyclohexane is 1.05 kJ.
- KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Organic Chemistry I.
- PubMed. (2009). Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)cyclohexane induce androgen receptor activation in the hepg2 hepatocellular carcinoma cell line and the lncap prostate cancer cell line.
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- 10. Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)cyclohexane induce androgen receptor activation in the hepg2 hepatocellular carcinoma cell line and the lncap prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane
Welcome to the technical support center for 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this compound. As a key additive flame retardant, obtaining high-purity TBECH is crucial for consistent performance and safety profiling.[1] This document provides field-proven insights to overcome common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, stability, and purification strategy for TBECH.
Q1: What are the typical impurities found in crude this compound?
A1: Crude TBECH often contains a variety of impurities stemming from its synthesis, which is typically the electrophilic addition of bromine to 4-vinylcyclohexene. Common impurities include:
-
Residual Bromine: Excess elemental bromine from the reaction can persist, often imparting a yellow or brown color to the crude product.[2]
-
Side-Reaction Products: Incomplete control of reaction temperature can lead to substitution reactions instead of the desired addition, creating brominated byproducts.[3]
-
Stereoisomers: The technical mixture of TBECH is primarily composed of α- and β-diastereomers. However, thermal stress (temperatures >125°C) can cause isomerization, leading to the formation of γ- and δ-isomers, which may have different physical and toxicological properties.[4]
-
Unreacted Starting Materials: Residual 4-vinylcyclohexene may be present.
-
Reaction Solvents: Trace amounts of the solvent used during the bromination (e.g., carbon tetrachloride, chloroform) may remain.
Q2: My crude product is a yellow or brown solid. What is the cause and is it a concern?
A2: A yellow to brown discoloration is almost always due to the presence of residual elemental bromine (Br₂) trapped in the solid matrix.[2] While it indicates an impure product, it is a common issue that can be easily rectified with a pre-purification chemical wash. See Protocol 1 for a detailed method using a reducing agent wash.
Q3: How stable is this compound, particularly concerning heat?
A3: This compound is thermally sensitive. While stable at room temperature, it can undergo stereoisomerization at temperatures exceeding 125°C.[4] This is a critical consideration during purification techniques that involve heating, such as recrystallization or distillation. Prolonged exposure to high temperatures should be minimized to maintain the isomeric integrity of the material. Similarly, many polybrominated alkanes can decompose upon extended exposure to air and light, often resulting in darkening.[3] Therefore, prompt purification after synthesis is recommended.
Q4: What are the recommended storage conditions for purified TBECH?
A4: To ensure long-term stability, purified TBECH should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3][5] For high-purity reference standards, storage in a refrigerator is often recommended.[6]
Troubleshooting Purification Workflows
This section provides direct solutions to specific problems you may encounter during purification.
Guide 1: Recrystallization Issues
Recrystallization is a powerful technique for purifying solids, but success depends on precise control of solubility and cooling rates.[7] TBECH has a melting point of 70-76°C, which must be considered when selecting a solvent.[8]
Problem: My compound "oils out" instead of forming crystals.
-
Causality: Oiling out occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common if the solvent's boiling point is significantly higher than the solute's melting point.[9][10] The resulting oil is often an impure liquid phase that traps impurities.
-
Solutions:
-
Re-dissolve and Dilute: Heat the solution until the oil fully dissolves. Add a small amount (1-5% of total volume) of additional hot solvent to prevent premature saturation upon cooling.[9]
-
Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask (e.g., by placing it in a warm water bath that cools to room temperature) can promote the formation of crystals instead of oil.[11]
-
Change Solvent: If the problem persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point or use a two-solvent system where the primary solvent has a boiling point below the compound's melting point (70°C).
-
Problem: No crystals form, even after the solution has cooled to room temperature.
-
Causality: This is most frequently caused by using too much solvent, preventing the solution from becoming saturated upon cooling.[11][12] Less commonly, the solution may be supersaturated and requires a nucleation point to initiate crystallization.[13]
-
Solutions:
-
Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the product to precipitate out too quickly.[9][14]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic sharp edges of the scratch can serve as nucleation sites.[12][13]
-
Seed Crystals: If available, add a single, tiny crystal of pure TBECH to the cooled solution. This provides a template for crystal growth.[12]
-
-
Cool Further: Place the solution in an ice-water bath to further decrease the compound's solubility. Do this only after the solution has cooled to room temperature, as rapid cooling can trap impurities.[14]
-
Problem: The final product is still colored after recrystallization.
-
Causality: The colored impurity (likely residual bromine) has a similar solubility profile to TBECH in the chosen solvent, or it was adsorbed onto the crystal surface.
-
Solutions:
-
Pre-Purification Wash: Before recrystallization, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and perform a wash as described in Protocol 1 .[2]
-
Charcoal Treatment: During the recrystallization process, after dissolving the crude solid in the hot solvent, you can add a small amount of activated charcoal. The charcoal adsorbs colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[14] Note: Use charcoal sparingly, as it can also adsorb your desired product and reduce yield.
-
Guide 2: Column Chromatography Issues
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[15] For TBECH, a non-polar compound, normal-phase chromatography (e.g., silica gel) is standard.[16]
Problem: The compound does not move from the loading band (Rf ≈ 0).
-
Causality: The mobile phase (eluent) is not polar enough to displace the compound from the polar stationary phase (silica gel).[17]
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using 100% hexane, begin adding small percentages of a more polar solvent like ethyl acetate or dichloromethane (e.g., start with 1% ethyl acetate in hexane, then increase to 2%, 5%, etc.).[18] The ideal solvent system should place your compound at an Rf of ~0.3-0.4 on a TLC plate for good separation.[17]
Problem: The separation between my product and an impurity is poor.
-
Causality: This can be due to several factors including an improper solvent system, overloading the column, or too fast a flow rate.[2]
-
Solutions:
-
Optimize the Solvent System: Use TLC to find a solvent system that maximizes the separation between the spots of your product and the impurity. A shallower polarity gradient during elution can significantly improve resolution.[2]
-
Reduce Column Loading: Overloading is a common cause of band broadening and poor separation.[2] As a rule of thumb, use a mass ratio of stationary phase to crude product of at least 30:1.
-
Control the Flow Rate: A slower flow rate allows more time for equilibrium between the mobile and stationary phases, leading to sharper bands and better separation. For flash chromatography, reduce the applied pressure.[2]
-
Problem: The compound appears to be decomposing on the column.
-
Causality: Silica gel is acidic and can catalyze the degradation of sensitive compounds.[2] Polybrominated compounds can be susceptible to elimination reactions (loss of HBr) on acidic surfaces.
-
Solutions:
-
Test Stability: Before running a column, spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the product spot diminishes, it indicates instability on silica.[17]
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: This is a good alternative for compounds that are sensitive to acid.[17]
-
Deactivated Silica: "Deactivate" silica gel by pre-treating it with a small percentage of a polar modifier, like triethylamine (for basic compounds) or water, mixed into the eluent or the slurry itself.
-
-
Visualized Workflows and Data
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines the initial steps to decide on a purification strategy for crude TBECH.
Caption: Decision tree for purifying crude TBECH.
Table 1: Potential Solvents for Recrystallization of TBECH
| Solvent | Boiling Point (°C) | Comments |
| Ethanol | 78 | Good potential. Polarity may be suitable for creating a large solubility differential between hot and cold. |
| Methanol | 65 | Lower boiling point is advantageous as it's below the M.P. of TBECH.[8] |
| Isopropanol | 82 | Boiling point is slightly above the M.P. of TBECH; use with caution to avoid oiling out.[9][10] |
| Hexane | 69 | Non-polar solvent. Its boiling point is just below the M.P. of TBECH, making it a strong candidate.[19] |
| Ethyl Acetate | 77 | Medium polarity solvent. Boiling point is in the range of the M.P., risk of oiling out.[19] |
| Acetonitrile | 82 | Polar aprotic solvent. Boiling point is slightly high. |
| Solvent Mixtures | Variable | A mixture (e.g., Ethanol/Water, Hexane/Ethyl Acetate) can be used to fine-tune solubility.[11] |
Detailed Experimental Protocols
Safety Precaution: this compound and its precursors are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]
Protocol 1: Pre-Purification Wash to Remove Residual Bromine
This protocol is for crude TBECH that is yellow or brown, indicating the presence of elemental bromine.[2]
-
Dissolution: Dissolve the crude TBECH solid in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer: Transfer the solution to a separatory funnel.
-
Wash: Add an equal volume of a 5% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. The color in the organic layer should fade.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water.
-
Dry: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Isolate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the decolorized crude product, which is now ready for further purification.
Protocol 2: Purification by Recrystallization
This protocol assumes a suitable solvent has been identified from solubility tests (see Table 1).
-
Dissolve the Solid: Place the crude TBECH in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid at the solvent's boiling point. Add the solvent in small portions, bringing the solution back to a boil after each addition.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[14]
-
Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[14]
-
Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[20]
-
Wash Crystals: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry Crystals: Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum desiccator.
-
Assess Purity: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
Protocol 3: Purification by Flash Column Chromatography
This protocol is for separating TBECH from impurities with different polarities.
-
Select Solvent System: Using Thin-Layer Chromatography (TLC), determine a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product a retention factor (Rf) of approximately 0.3-0.4 and provides good separation from impurities.[17]
-
Pack the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[2]
-
Allow the solvent to drain until it is just above the silica bed, then add another thin layer of sand on top.
-
-
Load the Sample: Dissolve the crude TBECH in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the column. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add the resulting powder to the top of the column.
-
Elute the Column: Carefully add the eluent to the top of the column. Apply gentle air pressure to force the solvent through the column at a steady rate. Maintain a constant level of solvent above the silica bed at all times to prevent the column from running dry.
-
Collect and Analyze Fractions: Collect the eluting solvent in a series of labeled test tubes or vials. Monitor the composition of the fractions by TLC to identify which ones contain the pure product.[15][21]
-
Combine and Isolate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Organic Syntheses Procedure. 1,2-dibromocyclohexane.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- UCLA Chemistry. Recrystallization - Single Solvent.
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- Chemistry LibreTexts. 3.6F: Troubleshooting (Recrystallization).
- Wired Chemist. Recrystallization.
- Recrystallization1. Recrystallization Summary.
- Journal of Chromatographic Science. Liquid Chromatography Problem Solving and Troubleshooting.
- Reddit. troubleshooting column chromatography : r/chemistry.
- SIELC Technologies. This compound.
- University of Colorado Boulder, Organic Chemistry. Column Chromatography.
- Columbia University. Column chromatography.
- Recrystallization. Recrystallization Procedure.
- Recrystallization. Recrystallization of an Unknown.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 18780, this compound.
- ChemHelp ASAP. column chromatography & purification of organic compounds.
- Google Patents. US3145084A - Purification of liquid bromine contaminated with organic impurities.
- Chemistry LibreTexts. 2.1: RECRYSTALLIZATION.
- Chemistry LibreTexts. B. Column Chromatography.
- Professor Dave Explains. Recrystallization.
- Chemistry LibreTexts. Recrystallization.
- ResearchGate. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound.
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Minimizing by-product formation in the synthesis of TBECH
A Guide to Minimizing By-product Formation for Researchers and Drug Development Professionals
Understanding the Core Synthesis and Potential Pitfalls
The synthesis of TBECH is achieved through the electrophilic addition of bromine (Br₂) to 4-vinylcyclohexene. This reaction, while seemingly straightforward, is nuanced. A firm grasp of the underlying mechanism is paramount to controlling the outcome and minimizing the generation of undesirable impurities. The reaction proceeds via a cyclic bromonium ion intermediate, which is susceptible to attack by various nucleophiles present in the reaction mixture.
The primary goal is the formation of the α- and β-diastereomers of TBECH. However, several side reactions and suboptimal conditions can lead to a complex product mixture, complicating purification and compromising the integrity of your research. This guide will walk you through common challenges and their solutions.
Troubleshooting Guide: A Proactive Approach to Purity
This section addresses specific issues that may arise during the synthesis of TBECH, providing explanations grounded in reaction kinetics and thermodynamics, along with actionable solutions.
Problem 1: Low Yield of TBECH and Presence of Low-Boiling Point Impurities
Possible Cause A: Incomplete Reaction
-
Causality: Insufficient reaction time or temperatures that are too low can lead to unreacted 4-vinylcyclohexene remaining in the product mixture.
-
Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A simple visual cue is the persistence of the reddish-brown color of bromine. The reaction is typically complete when this color dissipates. If the reaction stalls, a slight, controlled increase in temperature may be necessary, but this should be done with caution to avoid other side reactions.
Possible Cause B: Competing Substitution Reactions
-
Causality: At higher temperatures or in the presence of UV light, radical substitution reactions can compete with the desired electrophilic addition. This leads to the formation of brominated by-products where a C-H bond is substituted with a bromine atom, often at an allylic position, while the double bond remains.
-
Suggested Solution:
-
Temperature Control: Maintain a low reaction temperature, typically between -5°C and 0°C, using an ice-salt bath. This significantly favors the electrophilic addition pathway.
-
Exclusion of Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil) to prevent photo-initiated radical chain reactions.
-
Problem 2: Presence of Oxygenated Impurities (e.g., Bromoalcohols)
Possible Cause: Nucleophilic Attack by Water or Alcohol
-
Causality: The cyclic bromonium ion intermediate is highly electrophilic. If water or an alcohol is present in the solvent or on the glassware, it can act as a nucleophile, attacking the bromonium ion. This results in the formation of halohydrins (bromoalcohols) or bromoethers, respectively.
-
Suggested Solution:
-
Anhydrous Conditions: Use a dry, non-nucleophilic solvent such as dichloromethane or carbon tetrachloride (with appropriate safety precautions). Ensure all glassware is thoroughly dried in an oven before use.
-
Solvent Purity: Use a high-purity, anhydrous grade of solvent. If necessary, the solvent can be dried over a suitable drying agent like calcium chloride or molecular sieves prior to use.
-
Problem 3: Formation of Unexpected Brominated By-products
Possible Cause: Impurities in the Starting Material
-
Causality: The starting material, 4-vinylcyclohexene, is commercially produced by the dimerization of butadiene. This process can yield by-products, with 1,5-cyclooctadiene being a common impurity.[1][2] This cyclic diene will also undergo electrophilic addition with bromine, leading to the formation of its corresponding dibromo- and tetrabromo-adducts.
-
Suggested Solution:
-
Starting Material Purity: Analyze the purity of the 4-vinylcyclohexene before use, for instance by GC-MS. If significant impurities are present, purification by distillation may be necessary.
-
Purification Strategy: Post-synthesis, these higher molecular weight by-products can often be separated from TBECH by fractional vacuum distillation or column chromatography.
-
Problem 4: Product Discoloration (Yellow or Brown)
Possible Cause A: Residual Bromine
-
Causality: An excess of bromine used in the reaction will remain in the crude product, imparting a yellow to brown color.
-
Suggested Solution: During the work-up, wash the organic layer with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), until the color is discharged.
Possible Cause B: Product Decomposition
-
Causality: TBECH, like many heavily halogenated compounds, can be thermally unstable. High temperatures during distillation or prolonged exposure to air and light can cause decomposition, which may involve the elimination of hydrogen bromide (HBr), leading to colored by-products.
-
Suggested Solution:
-
Vacuum Distillation: If distillation is used for purification, perform it under high vacuum to lower the boiling point and minimize thermal stress on the product.
-
Storage: Store the purified TBECH at a low temperature, protected from light and under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What are the expected diastereomers of TBECH, and how can their formation be controlled?
A1: The primary products of the synthesis are the α- and β-diastereomers, which typically form in roughly equimolar amounts. The formation of the γ- and δ-diastereomers is primarily due to thermal isomerization of the α- and β-forms at temperatures exceeding 120°C. To minimize the formation of γ- and δ-TBECH during synthesis, it is crucial to maintain low reaction and purification temperatures.
Q2: How can I effectively monitor the progress of the TBECH synthesis?
A2: The most straightforward method is to observe the disappearance of the bromine color. For more precise monitoring, Thin Layer Chromatography (TLC) can be used. A spot for 4-vinylcyclohexene should be seen to diminish as a new, lower Rf spot for TBECH appears. Gas Chromatography (GC) provides a quantitative measure of the conversion of the starting material.
Q3: What is the best work-up procedure for the crude TBECH reaction mixture?
A3: A standard work-up involves transferring the reaction mixture to a separatory funnel and washing sequentially with:
-
A dilute solution of sodium bisulfite or sodium thiosulfate to remove unreacted bromine.
-
A saturated solution of sodium bicarbonate to neutralize any acidic by-products like HBr.
-
Brine (saturated aqueous NaCl) to aid in the separation of the aqueous and organic layers. Finally, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Q4: What are the recommended purification techniques for technical-grade TBECH?
A4: For laboratory-scale purification to a high degree of purity, two main methods are recommended:
-
Low-Temperature Crystallization: This involves dissolving the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or hexane) and allowing it to cool slowly. The TBECH will crystallize out, leaving many impurities in the mother liquor.
-
Flash Column Chromatography: For smaller quantities or when very high purity is required, silica gel column chromatography can be effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is a good starting point.
Data Summary and Experimental Protocols
Table 1: Key Reaction Parameters and Their Impact on By-product Formation
| Parameter | Recommended Condition | Rationale | Potential By-products if Deviated |
| Temperature | -5°C to 0°C | Favors electrophilic addition over substitution. | Allylic substitution products, increased decomposition. |
| Solvent | Anhydrous, non-nucleophilic (e.g., CH₂Cl₂) | Prevents nucleophilic attack on the bromonium ion. | Bromoalcohols, bromoethers. |
| Light | Excluded (dark conditions) | Prevents photo-initiated radical reactions. | Radical substitution by-products. |
| Atmosphere | Inert (e.g., N₂ or Ar) | Minimizes oxidation and decomposition. | Unspecified decomposition products. |
Experimental Protocol: Synthesis of TBECH
Materials:
-
4-Vinylcyclohexene (purified by distillation if necessary)
-
Bromine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
5% Aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-vinylcyclohexene in anhydrous dichloromethane.
-
Cool the flask to -5°C using an ice-salt bath.
-
Slowly add a solution of bromine in anhydrous dichloromethane from the dropping funnel to the stirred solution of 4-vinylcyclohexene. Maintain the temperature below 0°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 1-2 hours, or until the reddish-brown color of bromine has faded.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with the 5% NaHSO₃ solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TBECH.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis of TBECH and Formation of a Bromoalcohol By-product
Caption: Electrophilic addition of bromine to 4-vinylcyclohexene leading to TBECH and a bromoalcohol by-product in the presence of water.
Diagram 2: Troubleshooting Logic for TBECH Synthesis
Caption: A decision-making flowchart for troubleshooting common issues in TBECH synthesis.
References
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- Powers, E. L. (1951). Method of making dipentene and vinylcyclohexene resin. U.S. Patent 2,567,916.
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- National Industrial Chemicals Notification and Assessment Scheme. (2000). Polybrominated Flame Retardants (PBFRs) Priority Existing Chemical Assessment Report No. 20.
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- Wikipedia. (2023). 4-Vinylcyclohexene.
- Hoff, M. C. (1994). Separating vinylcyclohexene from a butadiene extracting solvent. U.S. Patent 5,382,745.
- Wikipedia. (2023). Brominated flame retardant.
- Sakai, S., et al. (2001). Combustion of brominated flame retardants and behavior of its byproducts. Chemosphere, 42(5-7), 519-531.
- Phillips, B., & Starcher, P. S. (1951). Copolymers of 4-vinylcyclohexene dioxide. U.S. Patent 2,555,500.
- Mishra, A., et al. (2012). Process for the preparation of benzodithiophenes. German Patent DE102010046674A1.
- Wang, Y., et al. (2008). Epoxidation of 4 - vinyl - cyclohexene from byproducts of butadiene production. Fandian Ji Shu, 36(4), 48-50.
- Jackson, A., et al. (2000). Organic compounds and processes for their manufacture. U.S. Patent 6,090,986.
- Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution.
- Pearson+. (n.d.). Predict the major products of the following reactions, and give the IUPAC name of each product. Show the stereochemistry of the products where appropriate. Study Prep.
Sources
Overcoming poor solubility of TBECH in aqueous solutions
Technical Support Center: TBECH Experimental Solutions
Introduction: The Challenge of TBECH in Aqueous Systems
1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) is a brominated flame retardant of significant interest in environmental and toxicological research. Commercially, TBECH is often a mixture of its α- and β-diastereomers, with γ- and δ-isomers forming at higher temperatures[1][2]. A primary challenge for researchers is the compound's extremely low aqueous solubility, estimated at just 0.0692 mg/L[3]. This inherent hydrophobicity (log Kow ≈ 5.24) presents a significant hurdle for in vitro and in vivo studies, often leading to compound precipitation, inaccurate dosing, and unreliable experimental outcomes[3][4].
This guide provides a series of troubleshooting steps and validated protocols designed to help researchers overcome the poor solubility of TBECH, ensuring the integrity and reproducibility of their experimental results.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: I added TBECH powder directly to my aqueous buffer, but it won't dissolve. What went wrong?
A: This is expected behavior. TBECH is a highly lipophilic (hydrophobic) molecule, meaning it is essentially insoluble in water and aqueous buffers[3]. Direct dissolution is not a viable method. To work with TBECH in aqueous-based assays, it must first be dissolved in a suitable organic solvent to create a concentrated stock solution, which can then be carefully diluted into your experimental medium.
Q2: How do I properly prepare a high-concentration stock solution of TBECH?
A: Preparing a concentrated stock in a 100% organic solvent is the mandatory first step. Dimethyl sulfoxide (DMSO) is the most common choice for biological experiments due to its high solubilizing power and miscibility with water[5].
Protocol 1: Preparation of a TBECH Master Stock Solution
-
Safety First: TBECH is an endocrine disruptor and requires careful handling[1][4][6]. Always consult the Safety Data Sheet (SDS) before use. Handle solid TBECH and concentrated solutions inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses[7].
-
Weighing: Accurately weigh the desired amount of TBECH powder using a calibrated analytical balance.
-
Dissolution: Add a minimal volume of high-purity, anhydrous DMSO to the TBECH powder to achieve a high target concentration (e.g., 10-50 mM).
-
Solubilization: Vortex vigorously. If needed, briefly sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. The final solution should be clear and free of any visible particulates.
-
Storage: Aliquot the master stock solution into smaller, single-use volumes in amber glass or polypropylene vials. Store tightly sealed at -20°C or -80°C to prevent degradation and solvent absorption of water. Avoid repeated freeze-thaw cycles.
Q3: My experiment failed because the TBECH precipitated when I diluted the DMSO stock into my cell culture media. How can I prevent this?
A: This is a classic solubility issue known as "crashing out." When the DMSO stock is diluted into the aqueous medium, the final concentration of the organic co-solvent becomes too low to maintain TBECH in solution. The key is to employ a strategy that keeps TBECH dispersed in the final aqueous environment. The following decision workflow can guide you to the appropriate solution.
Caption: Decision workflow for troubleshooting TBECH precipitation.
Detailed Solubilization Methodologies
Based on the workflow, select the appropriate strategy. For most in vitro applications, Cyclodextrin Complexation is the most robust and biocompatible choice.
Method 1: The Co-Solvent Approach
This is the simplest method but is limited by the tolerance of the experimental system to the organic solvent. Co-solvents work by reducing the overall polarity of the aqueous solvent, thereby increasing the solubility of nonpolar solutes[8][9][10].
Causality: The high concentration of DMSO in the stock keeps TBECH dissolved. The goal is to dilute it in a way that the final DMSO concentration is just high enough to maintain solubility without introducing artifacts. Most cell lines can tolerate up to 0.5% DMSO, but this must be empirically determined.
Protocol 2: Optimized Co-Solvent Dilution
-
Determine System Tolerance: First, run a vehicle control experiment to find the maximum percentage of DMSO your assay (e.g., cells, enzyme) can tolerate without affecting the experimental endpoint (e.g., viability, activity).
-
Serial Dilution: Perform serial dilutions of your high-concentration TBECH master stock in 100% DMSO, not in buffer. This creates working stocks of lower TBECH concentration but still in 100% DMSO.
-
Final Dilution: Add a small volume of the appropriate DMSO working stock to your pre-warmed aqueous medium while vortexing or stirring vigorously. This rapid dispersion is critical to avoid localized high concentrations of TBECH that would immediately precipitate. For example, adding 2 µL of a 10 mM TBECH stock in DMSO to 2 mL of media yields a final concentration of 10 µM TBECH and 0.1% DMSO.
| Co-Solvent | Typical Max. Concentration (Cell-based Assays) | Notes |
| DMSO | 0.1 - 0.5% | Most common, but can induce cell differentiation or stress at higher concentrations. |
| Ethanol | 0.1 - 1.0% | Can be cytotoxic; less effective for highly hydrophobic compounds. |
| Polyethylene Glycol (PEG 400) | 0.5 - 2.0% | Generally well-tolerated; can increase solution viscosity.[11] |
| Propylene Glycol (PG) | 0.5 - 5.0% | Common in pharmaceutical formulations; low toxicity.[8] |
Method 2: Cyclodextrin-Mediated Solubilization (Recommended)
This is a highly effective and widely used technique for increasing the apparent water solubility of hydrophobic compounds[12][13][14]. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. TBECH can be encapsulated within this cavity, forming a water-soluble "inclusion complex."[13]
Causality: The hydrophobic TBECH molecule preferentially partitions into the non-polar interior of the cyclodextrin torus. The hydrophilic outer surface of the CD then allows the entire complex to dissolve readily in aqueous solutions, effectively shuttling the TBECH into the medium.
Caption: Formation of a TBECH-Cyclodextrin inclusion complex.
Protocol 3: Preparing a TBECH-Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Native β-cyclodextrin has low water solubility itself. Chemically modified derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are strongly recommended due to their vastly improved solubility and safety profile[12][15].
-
Prepare CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer or cell culture medium. Gentle warming (37-50°C) can aid dissolution.
-
Form the Complex:
-
Take your high-concentration TBECH master stock (from Protocol 1, e.g., 50 mM in DMSO).
-
While vigorously stirring the warm HP-β-CD solution, add the TBECH stock dropwise. The molar ratio of CD to TBECH should be high (e.g., >100:1) to ensure efficient encapsulation.
-
Continue stirring for at least 1-2 hours at room temperature or 37°C. The solution should become clear.
-
-
Sterilization and Validation: For cell culture, sterile-filter the final TBECH-CD solution through a 0.22 µm PVDF filter. This removes any potential microbial contamination and, importantly, any non-complexed, precipitated TBECH aggregates. The concentration of TBECH in the final filtered solution should be confirmed analytically if precise dosing is critical.
Method 3: Advanced Formulation Strategies - Nanosuspensions
For specialized applications like in vivo dosing or drug delivery studies, creating a nanosuspension can dramatically improve bioavailability. This involves reducing the particle size of the drug to the nanometer range (<1000 nm)[16][17][18].
Causality: According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area. By reducing TBECH to nanoparticles, the surface area-to-volume ratio is massively increased, leading to a much faster dissolution rate in biological fluids[17][19].
This technique requires specialized equipment (e.g., high-pressure homogenizers or bead mills) and formulation expertise to select appropriate stabilizers (polymers and surfactants) to prevent particle agglomeration[17][20]. While beyond the scope of a standard lab protocol, it is a powerful option for overcoming severe solubility and bioavailability limitations[18][19].
References
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. National Institutes of Health (NIH). [Link]
- Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health (NIH). [Link]
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Cosolvent. Wikipedia. [Link]
- Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology. [Link]
- Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI. [Link]
- Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. Semantic Scholar. [Link]
- Co-solvent: Significance and symbolism. IRO Group Inc. [Link]
- A Review on Solubility Enhancement Methods for Poorly W
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET Osmotic Pumps. [Link]
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Developing nanoparticle formulations of poorly soluble drugs.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). [Link]
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants. Biomonitoring California. [Link]
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
- This compound. National Institutes of Health (NIH). [Link]
- SAFETY DATA SHEET - Tetrabromoethane (TBE). GeoLiquids. [Link]
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Institutes of Health (NIH). [Link]
- The atmospheric fate of this compound (TBECH): spatial patterns, seasonal variability, and deposition to Canadian coastal regions.
- The atmospheric fate of this compound (TBECH): spatial patterns.
- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
- Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). [Link]
- Solubilization of hydrophobic monomers by cyclodextrin in aqueous...
- Structure characterization and thermal stabilities of the isomers of the brominated flame retardant this compound.
- (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
- Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling. National Institutes of Health (NIH). [Link]
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). [Link]
- The brominated flame retardants TBECH and DPTE alter prostate growth, histology and gene expression patterns in the mouse. DiVA portal. [Link]
- Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- This compound (TBECH). Biomonitoring California. [Link]
- Biotransformation of flame retardant 1,2-Dibromo-4-(1,2-dibromethyl)cyclohexane (TBECH) in vitro by Human Liver Microsomes. Fera Science. [Link]
- 1,2,4,5-Tetrabromocyclohexane. National Institutes of Health (NIH). [Link]
- Characterization of 1,2,3,4-tetrabromocyclohexane isomers by GC-matrix isol
- 1,2,3,4-Tetrabromocyclohexane. National Institutes of Health (NIH). [Link]
- (1R,2S,3S,4R)-1,2,3,4-tetrabromocyclohexane. National Institutes of Health (NIH). [Link]
- A review of 1,2-dibromo-4-(1,2-dibromoethyl)
- Alpha and beta isomers of tetrabromoethylcyclohexane (TBECH)
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- 4. A review of this compound in the environment and assessment of its persistence, bioaccumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing TBECH Extraction from Soil and Sediment
Welcome to the technical support center for the analysis of Tetrabromoethylcyclohexane (TBECH) in environmental matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the efficiency and reliability of your TBECH extraction from soil and sediment samples. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding TBECH extraction.
Q1: What are the most common methods for extracting TBECH from soil and sediment?
The most prevalent and established methods for extracting TBECH, a brominated flame retardant, from solid matrices like soil and sediment include:
-
Soxhlet Extraction: A classic and robust technique that uses a continuous reflux of solvent to extract the analyte.[1][2][3] It is known for its high efficiency and simplicity, though it can be time-consuming and require large solvent volumes.[1][2]
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method utilizes elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and extraction time compared to traditional methods.[4][5][6]
-
Ultrasonic-Assisted Extraction (UAE): This technique employs high-frequency sound waves to create cavitation bubbles, which disrupt the sample matrix and enhance the mass transfer of the analyte into the solvent.[7][8][9][10] It is a rapid and efficient method.
Q2: Which solvent system is best for TBECH extraction?
The choice of solvent is critical for efficient TBECH extraction. A combination of polar and non-polar solvents, known as a binary solvent system, is often recommended to improve extraction efficiency.[1] Commonly used and effective solvent mixtures include:
-
n-Hexane/Acetone (1:1, v/v): This is a widely used combination for extracting various organic pollutants, including brominated flame retardants.[1][11]
-
Dichloromethane (DCM)/Acetone (1:1, v/v): Another effective mixture for the extraction of semi-volatile organic compounds.[12]
-
Toluene: Can be used for Soxhlet extraction, particularly for a range of brominated flame retardants.[1]
The optimal choice depends on the specific characteristics of your soil or sediment sample, particularly the organic matter content.
Q3: How does the organic matter content of the sample affect TBECH extraction?
Soil and sediment organic matter can significantly impact TBECH extraction efficiency. TBECH, being a lipophilic compound, can strongly adsorb to organic matter, making it more difficult to extract. High organic matter content may require more rigorous extraction conditions, such as:
-
Longer extraction times.
-
The use of more aggressive solvent mixtures.
-
The addition of a clean-up step to remove co-extracted interferences.[13][14]
Q4: Is a clean-up step necessary after extraction?
Yes, a clean-up step is highly recommended, especially for complex matrices like soil and sediment.[12][15][16] Extracts from these samples often contain co-extracted substances such as lipids, humic acids, and other organic compounds that can interfere with the final analysis, typically by Gas Chromatography (GC).[17] Common clean-up techniques include:
-
Solid-Phase Extraction (SPE): Using cartridges packed with materials like Florisil or silica gel to separate TBECH from interfering compounds.[12]
-
Gel Permeation Chromatography (GPC): Effective for removing high-molecular-weight interferences.[17][18]
-
Acid Treatment: Sulfuric acid can be used to remove certain organic interferences.[15]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your TBECH extraction experiments.
Problem 1: Low Recovery of TBECH
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Extraction Time or Cycles | Increase the extraction time for Soxhlet or the number of cycles for PLE.[2][5] | TBECH may be strongly bound to the sample matrix, requiring more time or repeated extractions for complete removal. |
| Inappropriate Solvent Choice | Switch to a more effective solvent or a binary mixture (e.g., hexane/acetone).[1][11] | The polarity of the solvent must be suitable to overcome the analyte-matrix interactions and effectively solubilize TBECH. |
| High Organic Matter Content | Pre-treat the sample to reduce organic matter or use a more rigorous extraction method like PLE.[13][14] | High organic matter content can sequester TBECH, reducing its availability for extraction. |
| Sample Not Finely Ground | Ensure the soil or sediment sample is finely ground and homogenized before extraction. | A smaller particle size increases the surface area available for solvent interaction, leading to more efficient extraction. |
| Channeling in Soxhlet Thimble | Ensure the sample is packed uniformly in the Soxhlet thimble to prevent solvent channeling. | Non-uniform packing can lead to incomplete extraction as the solvent bypasses parts of the sample. |
Problem 2: High Background Noise or Interfering Peaks in Chromatogram
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Inadequate Clean-up | Implement or optimize a clean-up step using SPE (e.g., Florisil, silica gel) or GPC.[12][15][16][18] | Co-extracted matrix components can interfere with the analytical detection of TBECH, leading to inaccurate quantification. |
| Contaminated Solvents or Glassware | Use high-purity solvents and ensure all glassware is thoroughly cleaned and rinsed with solvent before use. | Contaminants from solvents or glassware can introduce interfering peaks into the chromatogram. |
| Co-elution of Matrix Components | Modify the GC temperature program or use a different GC column to improve separation.[17] | Chromatographic conditions may not be optimal for separating TBECH from all co-extracted compounds. |
| Sulfur Interference (from sediments) | Add activated copper to the extract to remove elemental sulfur.[19] | Elemental sulfur, common in anaerobic sediments, can interfere with GC analysis. |
Problem 3: Poor Reproducibility Between Replicates
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Inhomogeneous Sample | Thoroughly homogenize the entire sample before taking aliquots for extraction. | Soil and sediment samples can be heterogeneous, and non-uniform distribution of TBECH will lead to variable results. |
| Inconsistent Extraction Procedure | Standardize all steps of the extraction and clean-up procedure, including volumes, times, and temperatures.[2] | Minor variations in the experimental protocol can lead to significant differences in extraction efficiency. |
| Variable Water Content | Determine the water content of each sample and report results on a dry weight basis.[19][20] Freeze-drying the samples before extraction is a common practice.[20][21] | The water content of soil and sediment can vary, affecting the actual sample weight and the efficiency of extraction with organic solvents. |
| Instrumental Drift | Run calibration standards frequently to monitor and correct for any instrument drift. | Changes in instrument performance over time can affect the accuracy and precision of the measurements. |
Section 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key TBECH extraction and clean-up procedures.
Protocol 1: Soxhlet Extraction
This protocol is a robust and widely used method for the extraction of persistent organic pollutants from solid matrices.[1][2][3]
Materials:
-
Soxhlet extraction apparatus (round-bottom flask, extractor, condenser)
-
Cellulose extraction thimbles
-
Heating mantle
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., n-hexane/acetone, 1:1 v/v)
-
Homogenized soil/sediment sample
Procedure:
-
Accurately weigh approximately 10-20 g of the homogenized sample.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual water.
-
Place the mixture into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add the extraction solvent to the round-bottom flask, ensuring the volume is sufficient to cycle through the extractor.
-
Assemble the Soxhlet apparatus and begin heating the solvent.
-
Allow the extraction to proceed for at least 16-24 hours, with a solvent cycling rate of 4-6 cycles per hour.[2]
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract using a rotary evaporator to a small volume (e.g., 1-2 mL).
-
The extract is now ready for the clean-up step.
Protocol 2: Pressurized Liquid Extraction (PLE)
PLE offers a faster and more automated alternative to Soxhlet extraction, with reduced solvent consumption.[4][6]
Materials:
-
Pressurized Liquid Extraction system
-
Extraction cells
-
Dispersing agent (e.g., diatomaceous earth or sand)
-
Extraction solvent (e.g., n-hexane/acetone, 1:1 v/v)
-
Homogenized soil/sediment sample
Procedure:
-
Mix the homogenized sample (e.g., 10 g) with a dispersing agent.
-
Pack the mixture into the extraction cell.
-
Place the cell in the PLE system.
-
Set the extraction parameters (these may need to be optimized for your specific sample type):
-
Temperature: 100-120 °C
-
Pressure: 1500-2000 psi
-
Static extraction time: 5-10 minutes
-
Number of cycles: 2-3
-
-
Start the extraction sequence.
-
The system will automatically collect the extract.
-
Concentrate the extract if necessary before the clean-up step.
Protocol 3: Florisil Column Clean-up
This is a common and effective method for removing polar interferences from the extract.[12]
Materials:
-
Glass chromatography column
-
Florisil (activated by heating at 130°C for at least 16 hours)
-
Anhydrous sodium sulfate
-
Elution solvent (e.g., a mixture of n-hexane and dichloromethane)
-
Concentrated extract from Protocol 1 or 2
Procedure:
-
Prepare a chromatography column by packing it with activated Florisil (e.g., 10 g), topped with a layer of anhydrous sodium sulfate (e.g., 1-2 cm).
-
Pre-rinse the column with the elution solvent.
-
Carefully load the concentrated extract onto the top of the column.
-
Elute the TBECH from the column with the chosen elution solvent. The optimal solvent composition and volume should be determined experimentally.
-
Collect the eluate containing the purified TBECH.
-
Concentrate the eluate to a final volume suitable for GC analysis (e.g., 1 mL).
Section 4: Visualizations
Workflow for TBECH Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of TBECH from soil and sediment samples.
Troubleshooting Logic for Low TBECH Recovery
Sources
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- 2. waterboards.ca.gov [waterboards.ca.gov]
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- 4. Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment [pubs.usgs.gov]
- 5. Pressurized liquid extraction of six tetracyclines from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. hielscher.com [hielscher.com]
- 8. Determination of tetrabromobisphenol-A, tetrachlorobisphenol-A and bisphenol-A in soil by ultrasonic assisted extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 13. BG - High-pH and anoxic conditions during soil organic matter extraction increases its electron-exchange capacity and ability to stimulate microbial Fe(III) reduction by electron shuttling [bg.copernicus.org]
- 14. researchgate.net [researchgate.net]
- 15. Clean-up procedure for the extraction of soil samples in the determination of 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. researchgate.net [researchgate.net]
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- 20. Sediment and Tissue - Eurofins USA [eurofinsus.com]
- 21. mdpi.com [mdpi.com]
Optimizing reaction conditions for the dehydrobromination of TBECH
Welcome to the technical support center for the optimization of reaction conditions for the dehydrobromination of 1,2,5,6-tetrabromocyclooctane (TBECH). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this elimination reaction. Our focus is on providing practical, experience-driven insights to help you achieve your desired reaction outcomes.
Introduction to TBECH Dehydrobromination
1,2,5,6-Tetrabromocyclooctane (TBECH) is a brominated flame retardant that exists as two diastereomers: a meso compound (α-TBECH) and a racemic mixture (β-TBECH).[1][2] Its dehydrobromination, typically aiming for the synthesis of cyclooctatetraene or other unsaturated cyclooctane derivatives, is a classic example of an elimination reaction.[3][4] However, the success of this reaction is highly dependent on carefully controlled conditions to favor the desired elimination pathway and avoid unwanted side reactions. This guide will address common challenges and provide strategies for optimization.
Troubleshooting Guide & FAQs
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My dehydrobromination of TBECH is resulting in a low yield of the desired alkene. What are the most likely causes and how can I improve it?
A1: Low yields in dehydrobromination reactions often stem from several key factors: the choice of base, reaction temperature, and solvent. The dehydrobromination of TBECH is a multiple elimination reaction, and driving it to completion requires careful optimization.
-
Insufficient Base Strength or Concentration: The removal of a proton from a carbon adjacent to a bromine atom is the critical first step. A weak base may not be strong enough to efficiently deprotonate the substrate, leading to an incomplete reaction. For a double dehydrobromination to form an alkyne, a very strong base is often required for the second elimination step, which is typically slower.[5][6]
-
Solution: Employ a strong base such as potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt), or potassium hydroxide (KOH).[7] Ensure you are using a sufficient molar excess of the base to drive the reaction to completion.
-
-
Suboptimal Reaction Temperature: Elimination reactions are often favored at higher temperatures.[8] If the temperature is too low, the reaction rate will be slow, resulting in low conversion.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be cautious, as excessively high temperatures can lead to decomposition or side reactions.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the transition state of the elimination reaction.
-
Solution: For E2 reactions, which are generally preferred to avoid carbocation rearrangements, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be effective.[9][10] Alcohols like ethanol are also commonly used as solvents, often in conjunction with their corresponding alkoxide bases (e.g., NaOEt in EtOH).[7]
-
Q2: I am observing a mixture of isomeric alkenes in my product. How can I control the regioselectivity of the dehydrobromination?
A2: The formation of multiple alkene isomers is a common challenge and is governed by the principles of regioselectivity, often described by Zaitsev's and Hofmann's rules.
-
Zaitsev's Rule: In many cases, the more substituted (and therefore more stable) alkene is the major product. This is typically observed with small, strong bases like hydroxide or ethoxide.[5][11]
-
Hofmann's Rule: The formation of the less substituted alkene is favored when using a sterically hindered (bulky) base, such as potassium tert-butoxide. The bulky base preferentially abstracts the more accessible, less sterically hindered proton.[5][12]
To control the regioselectivity:
-
To favor the Zaitsev product (more substituted alkene): Use a small, strong base like sodium ethoxide or potassium hydroxide.
-
To favor the Hofmann product (less substituted alkene): Employ a bulky base like potassium tert-butoxide.
The stereochemistry of the starting TBECH diastereomer can also influence the possible products due to the anti-periplanar requirement of the E2 elimination.
Q3: My reaction is producing substitution products (e.g., alcohols or ethers) instead of the desired alkene. How can I minimize these side reactions?
A3: The competition between substitution (SN1/SN2) and elimination (E1/E2) is a fundamental aspect of alkyl halide chemistry.[8][13] To favor elimination over substitution:
-
Use a Strong, Non-Nucleophilic Base: While strong bases are often also strong nucleophiles, sterically hindered bases like potassium tert-butoxide are excellent for promoting elimination while minimizing substitution due to their bulkiness.[5]
-
Increase the Reaction Temperature: As a general rule, higher temperatures favor elimination over substitution.[8]
-
Solvent Choice: The choice of solvent can influence the substitution vs. elimination outcome. Polar protic solvents can stabilize the nucleophile, potentially decreasing the rate of SN2 reactions.[9]
Q4: I suspect carbocation rearrangements are occurring, leading to unexpected products. How can I prevent this?
A4: Carbocation rearrangements are a hallmark of the E1 mechanism, which proceeds through a carbocation intermediate.[14] To avoid rearrangements, you must create conditions that favor the E2 mechanism.
-
Utilize a Strong, Concentrated Base: The E2 mechanism is a bimolecular reaction, and its rate is dependent on the concentration of both the substrate and the base. Using a high concentration of a strong base will promote the E2 pathway.[12]
-
Choose a Polar Aprotic Solvent: Solvents like DMSO or acetone favor the SN2/E2 pathways.[10]
-
Avoid Protic Solvents and Weak Bases: Conditions that favor the E1 mechanism, such as the use of a weak base in a polar protic solvent (e.g., ethanol or water), should be avoided if rearrangements are a concern.[8]
Experimental Protocols
Protocol 1: General Procedure for Dehydrobromination of TBECH with Potassium tert-Butoxide (Favors Hofmann Product)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve TBECH (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of Base: Under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (KOtBu) (4-5 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Dehydrobromination of TBECH with Sodium Ethoxide in Ethanol (Favors Zaitsev Product)
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add a solution of sodium ethoxide in ethanol. This can be prepared by carefully dissolving sodium metal in anhydrous ethanol.
-
Addition of Substrate: Add a solution of TBECH (1 equivalent) in ethanol to the sodium ethoxide solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
| Parameter | Condition A (Hofmann Favored) | Condition B (Zaitsev Favored) | Rationale |
| Base | Potassium tert-butoxide (KOtBu) | Sodium Ethoxide (NaOEt) | KOtBu is a bulky base, favoring abstraction of the less sterically hindered proton.[5] NaOEt is a smaller base, favoring the formation of the more stable alkene.[5] |
| Solvent | Anhydrous THF or DMSO | Ethanol | Aprotic solvents can favor E2. Ethanol is the conjugate acid of the ethoxide base. |
| Temperature | Reflux | Reflux | Higher temperatures generally favor elimination.[8] |
| Expected Major Product | Less substituted alkene | More substituted alkene | Governed by Hofmann's and Zaitsev's rules, respectively.[11][12] |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: E1 vs. E2 Dehydrobromination Pathways
Caption: A logical workflow for troubleshooting low product yield.
References
- BenchChem. (n.d.). An In-depth Technical Guide to 1,2,5,6-Tetrabromocyclooctane.
- University of Calgary. (n.d.). Ch 5: Dehydrohalogenation.
- The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube.
- Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects.
- Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail. (n.d.).
- Wikipedia. (n.d.). Dehydrohalogenation.
- Chemistry Steps. (n.d.). Alkyl Halides to Alkenes.
- Cope, A. C., & Overberger, C. G. (1948). Cyclic polyolefins; synthesis of cyclooctatetraene from pseudopelletierine. Journal of the American Chemical Society, 70(4), 1433–1437.
- Benchchem. (n.d.). An In-depth Technical Guide to 1,2,5,6- Tetrabromocyclooctane (CAS Number: 3194-57-8).
- Gottfriedsen, J., Miloslavina, A., & Edelmann, F. T. (2002). Cyclooctatetraene made easy. Chemical Communications, (18), 2140-2141.
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- BenchChem. (n.d.). Optimizing temperature for dehydrobromination of 2,2-Dibromohexane.
- Crandall, C. K., et al. (2018). 1,2-Dibromo-4-(1,2 dibromoethyl) cyclohexane (TBECH)-mediated steroid hormone receptor activation and gene regulation in chicken LMH cells. Toxicology and Applied Pharmacology, 355, 137-146.
- Unacademy. (n.d.). Haloalkanes and Haloarenes.
- Chemistry Fanatics. (2013, August 7). Cyclooctatetraene: Structure, Synthesis, Complex Combinations. Application: Nenitescu's Hydrocarbon Synthesis.
- Organic Chem Explained. (2018, July 13). Elimination reactions - Dehydrohalogenation [Video]. YouTube.
- Rovedo, A. J., et al. (2024). Direct ladderization of cyclooctatetraene-containing, processable conjugated ladder polymers from annulated bis-zirconacyclopent. eScholarship.org.
- Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in SN Reactions.
- MSU chemistry. (n.d.). Elimination Reactions of Alkyl Halides.
- Adebiyi, J. A., et al. (2016). TBECH, 1,2-dibromo-4-(1,2 dibromoethyl) cyclohexane, alters androgen receptor regulation in response to mutations associated with prostate cancer. Toxicology and Applied Pharmacology, 307, 91-101.
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- Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism.
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- AccuStandard. (n.d.). CAS No. 3194-57-8 - 1,2,5,6-Tetrabromocyclooctane.
- BenchChem. (n.d.). preventing rearrangement reactions during dehydrobromination of 4,5-Dibromooctane.
- M. van Staden. (2022, May 29). 5 Gr 12 PS - Reactions in Organic Chemistry - Dehydrohalogenation Elimination Reaction [Video]. YouTube.
- Schmidt, A., et al. (2021). Optimizing the Reaction Conditions for the Formation of Fumarate via Trans-Hydrogenation. Applied Magnetic Resonance, 52(10), 1239-1253.
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Validation & Comparative
Introduction: The Significance of Stereochemistry in Environmental Toxicology
A Comprehensive Guide to the Diastereomer-Specific Biological Activity of TBECH
1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) is a brominated flame retardant (BFR) of increasing environmental concern. Due to its use in a variety of consumer and industrial products, it has been detected in diverse environmental matrices and biota, from wildlife to humans[1][2][3]. The TBECH molecule possesses four chiral centers, giving rise to four diastereomeric pairs of enantiomers: α, β, γ, and δ[2][4]. The commercial TBECH mixture primarily consists of the α- and β-diastereomers. However, thermal processes, such as those occurring during manufacturing or in a fire, can convert these into the more stable γ- and δ-diastereomers[2][4].
From a toxicological and drug development perspective, it is a well-established principle that stereochemistry can dramatically influence biological activity[5][6][7]. The specific three-dimensional arrangement of a molecule dictates its ability to interact with biological targets like receptors and enzymes. Therefore, evaluating the biological activity of individual TBECH diastereomers is not merely an academic exercise; it is critical for accurate risk assessment and for understanding its potential as an endocrine-disrupting chemical (EDC)[8][9][10]. This guide provides an in-depth comparison of the biological activities of TBECH diastereomers, supported by experimental data and detailed methodologies, to aid researchers in this field.
Comparative Analysis of Biological Activity
The primary mechanism of TBECH's endocrine-disrupting activity identified to date is its interaction with the human androgen receptor (hAR)[8][11]. However, the potency of this interaction varies significantly between the diastereomers.
Androgen Receptor (AR) Activation: A Clear Stereoisomer-Dependent Effect
The most striking difference among TBECH diastereomers lies in their ability to function as androgen receptor agonists. Multiple studies using in vitro reporter gene assays have consistently demonstrated a distinct hierarchy of potency.
-
High Potency Diastereomers (γ and δ): The γ- and δ-diastereomers of TBECH are potent activators of the hAR, with activity comparable to the endogenous androgen, dihydrotestosterone (DHT)[4][8][11].
-
Lower Potency Diastereomers (α and β): In contrast, the α- and β-diastereomers, which are the main components of the technical mixture, are significantly less potent AR activators[4][8][11].
This differential activity was confirmed through competitive binding assays, which measure the ability of a compound to displace a known ligand from the receptor. A mixture of γδ-TBECH showed a substantially higher relative binding affinity (RBA) for the AR compared to an αβ-TBECH mixture[11]. This demonstrates that the γ and δ forms not only activate the receptor more effectively but also bind to it more strongly.
Interestingly, these effects are not limited to the wild-type receptor. In LNCaP prostate cancer cells, which express a mutated androgen receptor (T877A), all TBECH diastereomers were found to induce the expression of prostate-specific antigen (PSA), a downstream target of AR signaling[8][11][12]. Computational modeling suggests that the TBECH diastereomers may bind even more strongly to this mutated receptor, highlighting a potential risk for individuals with certain prostate cancers[11][12][13].
In vivo studies in mice corroborate these findings. Exposure to a γδ-TBECH mixture increased prostate weight and induced histological changes comparable to testosterone treatment, whereas the αβ-TBECH mixture had less pronounced effects[4][14][15][16].
Broader Endocrine and Systemic Effects
While AR agonism is the most well-characterized effect, evidence suggests TBECH may have multimodal endocrine-disrupting capabilities.
-
Thyroid and Estrogen Systems: Studies in American kestrels exposed to β-DBE-DBCH (an alternative name for TBECH) showed alterations in circulating thyroid hormones and testosterone levels[17]. Furthermore, quantitative PCR analysis in chicken cells revealed that TBECH can alter the expression of thyroid and estrogen receptors[18].
-
Reproductive and Developmental Toxicity: In the aquatic invertebrate Daphnia magna, chronic exposure to TBECH diastereomers led to a decreased lifespan and reduced fecundity[19]. Notably, the γδ mixture exerted stronger deleterious effects than the αβ mixture, consistent with the AR activation data[19].
-
Phytotoxicity: In maize plants, TBECH exposure induced oxidative stress and DNA damage. The β-TBECH isomer was found to cause the highest accumulation of reactive oxygen species (ROS), indicating a different pattern of stereoisomer-specific toxicity in plants[20].
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies, illustrating the differential potency of TBECH diastereomers in activating the human androgen receptor.
| Diastereomer/Mixture | Assay Endpoint | Value | Cell Line | Reference |
| DHT (Control) | AR Activation (EC₅₀) | 10.5 nM | HepG2 | [11] |
| TBECH-γδ (50:50) | AR Activation (EC₅₀) | Comparable to DHT | HepG2 | [11] |
| TBECH-αβ (50:50) | AR Activation (EC₅₀) | 174 nM | HepG2 | [11] |
| TBECH-β | AR Activation (EC₅₀) | 294 nM | HepG2 | [11] |
| DHT (Control) | AR Binding (IC₅₀) | 21.5 nM | N/A (Competitive Assay) | [11] |
| TBECH-γδ (50:50) | Relative Binding Affinity | 22% of DHT | N/A (Competitive Assay) | [11] |
| TBECH-αβ (50:50) | Relative Binding Affinity | 6% of DHT | N/A (Competitive Assay) | [11] |
EC₅₀ (Half-maximal effective concentration): The concentration of a substance that gives half of the maximal response. IC₅₀ (Half-maximal inhibitory concentration): The concentration of a substance that inhibits a biological process by 50%. Relative Binding Affinity (RBA): The binding affinity of a test compound relative to a standard (DHT).
Experimental Protocols & Methodologies
The following protocols are synthesized from methodologies reported in the literature[8][11][21]. They represent self-validating systems for comparing the biological activity of TBECH diastereomers.
Protocol 1: Androgen Receptor (AR) Transactivation Assay
This assay quantitatively measures the ability of TBECH diastereomers to activate the androgen receptor, leading to the expression of a reporter gene (luciferase).
Causality: The choice of HepG2 (human liver carcinoma) cells is strategic as they are a standard model for toxicology and do not endogenously express AR, allowing for the specific effects of the transfected human AR (hAR) to be measured without confounding variables. The LNCaP cell line is used as a complementary model because it endogenously expresses a mutated AR (T877A) common in prostate cancer, providing clinically relevant insights[11][12]. The luciferase reporter vector contains androgen response elements (AREs), ensuring that the light output is directly proportional to AR activation.
Step-by-Step Methodology:
-
Cell Culture: Culture HepG2 or LNCaP cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C and 5% CO₂.
-
Transfection (for HepG2): Seed cells in 24-well plates. After 24 hours, transfect the cells using a suitable lipid-based transfection reagent. The transfection cocktail should contain:
-
pCMVhAR expression vector (to express the human androgen receptor).
-
slp-ARE-Luc reporter vector (contains the firefly luciferase gene under the control of AREs).
-
pRL-TK vector (contains Renilla luciferase for internal normalization of transfection efficiency).
-
-
Ligand Exposure: 24 hours post-transfection, replace the medium with a medium containing various concentrations of TBECH diastereomers (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO). Include DHT as a positive control.
-
Incubation: Incubate the cells for the optimal duration. Studies have shown that TBECH requires a longer incubation time (e.g., 40 hours) for maximal activation compared to DHT (e.g., 8 hours)[11].
-
Lysis and Luminescence Measurement: Wash the cells with PBS and lyse them using a passive lysis buffer. Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle control. Plot the data and determine EC₅₀ values using non-linear regression analysis.
Protocol 2: Competitive Androgen Receptor Binding Assay
This assay determines the binding affinity of TBECH diastereomers to the AR by measuring their ability to compete with a known fluorescently-labeled androgen.
Causality: This is a direct measure of binding interaction. Unlike a transactivation assay, which measures a downstream functional outcome, this method quantifies the physical interaction at the receptor's ligand-binding pocket. The PolarScreen™ AR Competitor Assay is a robust, fluorescence polarization-based method that avoids the use of radioactive materials[11][22].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, the AR ligand-binding domain, and the fluorescent androgen tracer according to the manufacturer's instructions (e.g., PolarScreen™ AR Competitor Assay).
-
Serial Dilution: Prepare serial dilutions of the TBECH diastereomer mixtures (e.g., αβ and γδ) and the unlabeled DHT standard in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the AR protein and the fluorescent tracer to all wells.
-
Competition Reaction: Add the serially diluted TBECH diastereomers or DHT to the appropriate wells. Include wells with only the tracer and receptor (no competitor) and wells with only the tracer (background).
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Read the plate on a fluorescence polarization reader.
-
Data Analysis: Calculate the IC₅₀ values by performing a non-linear regression fit of the competition curves. The IC₅₀ represents the concentration of the test compound required to displace 50% of the fluorescent tracer. The relative binding affinity (RBA) can be calculated as: (IC₅₀ of DHT / IC₅₀ of TBECH) x 100.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow for a comprehensive comparison of TBECH diastereomer bioactivity.
Caption: Workflow for comparing TBECH diastereomer bioactivity.
Androgen Receptor Signaling Pathway
This diagram shows the mechanism by which TBECH acts as an androgen receptor agonist.
Caption: TBECH-mediated androgen receptor signaling pathway.
Conclusion and Future Directions
The experimental evidence clearly demonstrates that the biological activity of TBECH is highly dependent on its stereochemistry. The γ- and δ-diastereomers are potent androgen receptor agonists, with activities that can rival endogenous hormones, while the α- and β-isomers are significantly weaker[4][8][11]. This has critical implications for environmental risk assessment, as the thermal conversion of the less active α- and β-isomers into the more potent γ- and δ-forms can dramatically increase the toxicological hazard of a TBECH mixture[2][4].
For researchers and drug development professionals, this case study underscores the necessity of considering all stereoisomers of a compound. The differential activity of TBECH diastereomers highlights how subtle changes in three-dimensional structure can lead to profound differences in biological function, a fundamental principle in pharmacology and toxicology. Future research should focus on the enantiospecific activities within each diastereomeric pair and further investigate the non-AR-mediated effects to build a complete toxicological profile of this prevalent environmental contaminant.
References
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A Comparative Analysis of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) and Other Leading Brominated Flame Retardants
A.I. Generated Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fire safety, brominated flame retardants (BFRs) are crucial components in a multitude of consumer and industrial products, engineered to inhibit or delay the spread of fire.[1] This guide provides an in-depth comparison of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), an emerging BFR, with established retardants such as Polybrominated Diphenyl Ethers (PBDEs), Hexabromocyclododecane (HBCD), and Tetrabromobisphenol A (TBBPA). Our analysis focuses on performance, mechanisms, and toxicological profiles, supported by experimental data to inform material selection and development.
Introduction to Brominated Flame Retardants
BFRs are a class of organobromine compounds that are added to materials to reduce their flammability.[2] They operate primarily in the gas phase of a fire by releasing bromine radicals that interfere with the combustion chain reaction.[3][4] The market for BFRs is extensive, with a wide array of compounds developed for specific applications in plastics, textiles, and electronics.[2][5] However, concerns over their environmental persistence and potential health risks have led to increased scrutiny and regulation of certain BFRs.[5][6]
Chemical Profiles of Compared BFRs
This compound (TBECH)
TBECH is an additive BFR, meaning it is physically mixed with the polymer rather than chemically bonded.[7] It is primarily used in polystyrene and polyurethane products.[8] Technical TBECH is a mixture of diastereomers, mainly α- and β-TBECH.[7][8] These isomers are thermally sensitive and can interconvert at temperatures above 125°C to form γ- and δ-isomers.[7][8]
Polybrominated Diphenyl Ethers (PBDEs)
PBDEs are a class of additive BFRs that were widely used in a variety of products including plastics, textiles, and electronics.[9][10] They are categorized into commercial mixtures known as PentaBDE, OctaBDE, and DecaBDE.[6] Due to their persistence, bioaccumulation, and toxicity, the production and use of PentaBDE and OctaBDE have been largely phased out globally under the Stockholm Convention on Persistent Organic Pollutants.[9]
Hexabromocyclododecane (HBCD)
HBCD is an additive BFR primarily used in expanded and extruded polystyrene foam for thermal insulation in the construction industry.[11][12] Commercial HBCD is a mixture of three main diastereomers: α-, β-, and γ-HBCD.[12] Like some PBDEs, HBCD is also listed under the Stockholm Convention for elimination due to its persistent, bioaccumulative, and toxic (PBT) properties.[12]
Tetrabromobisphenol A (TBBPA)
TBBPA is one of the most widely used BFRs globally.[13] It can be used as both a reactive and an additive flame retardant.[14][15] As a reactive BFR, it is chemically incorporated into the polymer backbone, for example, in the production of epoxy resins for printed circuit boards.[13][14] This chemical bonding limits its potential to leach into the environment.[14]
Comparative Performance Analysis
The primary function of a flame retardant is to delay ignition and slow the spread of fire. The effectiveness of BFRs is largely dependent on their bromine content and their ability to release bromine radicals at the appropriate temperature during combustion.
| Flame Retardant | Type | Primary Applications | Bromine Content (wt%) | Mechanism of Action |
| TBECH | Additive | Polystyrene, Polyurethane | ~74% | Gas-phase radical quenching |
| PBDEs (DecaBDE) | Additive | Plastics, Textiles, Electronics | ~83% | Gas-phase radical quenching |
| HBCD | Additive | Polystyrene Foams | ~75% | Gas-phase radical quenching |
| TBBPA | Reactive/Additive | Epoxy Resins, Polycarbonates | ~59% | Gas-phase radical quenching & char formation |
Mechanism of Action: A Closer Look
All the BFRs discussed here primarily act in the gas phase by releasing hydrogen bromide (HBr) upon heating. HBr then scavenges high-energy free radicals (H• and OH•) in the flame, replacing them with less reactive bromine radicals (Br•), thereby interrupting the exothermic chain reactions of combustion.[1][3]
Caption: Gas-phase flame retardancy mechanism of BFRs.
Environmental and Health Profiles: A Critical Comparison
The environmental persistence, bioaccumulation potential, and toxicity of BFRs are of significant concern and have driven regulatory actions worldwide.
Persistence and Bioaccumulation
-
TBECH : Studies have shown that TBECH can be found in the environment, and its isomers have been detected in wildlife.[16] While it has a potential for bioaccumulation, some evidence suggests it can be metabolized in organisms.[17]
-
PBDEs : Lower-brominated PBDEs are known to be persistent, bioaccumulative, and can biomagnify in food chains.[6][9] Higher-brominated PBDEs, like DecaBDE, are less bioaccumulative but can debrominate into more toxic forms.[9]
-
HBCD : HBCD is highly persistent in the environment, has a high potential for bioaccumulation, and has been detected in various environmental compartments and biota, including in remote regions.[12][18]
-
TBBPA : As a reactive BFR, TBBPA is less likely to be released into the environment.[14] When used as an additive, it can leach from products.[14] It is generally considered to have a lower bioaccumulation potential compared to PBDEs and HBCD.[19]
Toxicity
-
TBECH : In vitro studies have indicated that TBECH can act as an androgen receptor agonist, suggesting potential endocrine-disrupting effects.[20][21] Animal studies have shown evidence of mild liver and kidney toxicity at high doses.[20]
-
PBDEs : PBDEs are considered endocrine disruptors and have been linked to neurodevelopmental toxicity, reproductive issues, and potential carcinogenicity in animal studies.[6][22]
-
HBCD : HBCD has been shown to have various toxic effects in animals, including impacts on the liver, thyroid, and reproductive system.[18][23]
-
TBBPA : While some studies have suggested potential endocrine-disrupting activity, a comprehensive EU risk assessment concluded that TBBPA is not an endocrine disruptor.[13][15] High-dose animal studies have shown some evidence of carcinogenicity.[24]
Experimental Methodologies for BFR Analysis
Accurate and sensitive analytical methods are crucial for monitoring BFRs in various matrices.
Sample Preparation
Extraction of BFRs from environmental and biological samples typically involves techniques like Solid-Liquid Extraction (SLE), Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Pressurized Liquid Extraction (PLE).[25]
Instrumental Analysis
Gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD) is the most common method for analyzing PBDEs and TBECH.[25] Liquid chromatography (LC) coupled with MS is often used for the analysis of HBCD and TBBPA due to their thermal instability.[25]
Caption: General workflow for the analysis of BFRs.
Conclusion and Future Perspectives
The selection of a flame retardant requires a careful balance between performance, cost, and environmental and health impacts. While TBECH shows promise as a flame retardant, its potential endocrine-disrupting properties warrant further investigation. The global trend is moving away from persistent and bioaccumulative BFRs like certain PBDEs and HBCD towards alternatives with more favorable environmental and toxicological profiles. Reactive BFRs like TBBPA, which are chemically bound to the polymer matrix, represent a strategy to reduce environmental release. Continued research and development are essential to identify and synthesize novel flame retardants that are both effective and environmentally benign.
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A Comparative Guide to the Androgen Receptor Binding Affinity of TBECH Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the androgen receptor (AR) binding affinities of the alpha (α), beta (β), gamma (γ), and delta (δ) isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH). As a class of emerging environmental contaminants, understanding the stereoisomer-specific interactions of TBECH with nuclear receptors is critical for accurate risk assessment and the development of targeted therapeutic strategies. This document synthesizes experimental data to offer an objective analysis of the endocrine-disrupting potential of these compounds.
Introduction: The Significance of Stereoisomerism in Endocrine Disruption
TBECH is a complex mixture of four diastereomers, each with a unique three-dimensional structure. This structural variance can significantly influence how each isomer interacts with biological targets, such as the androgen receptor. The androgenic activity of TBECH has been documented, raising concerns about its potential to interfere with male reproductive health and development.[1] This guide focuses on elucidating the differences in AR binding and activation among the α, β, γ, and δ isomers of TBECH, providing valuable insights for toxicological and pharmacological research.
The Androgen Receptor Signaling Pathway: A Primer
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male characteristics.[2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2] In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on target genes, modulating their transcription.[3] Endocrine-disrupting chemicals that can bind to the AR can either mimic (agonists) or block (antagonists) the effects of natural androgens, leading to a cascade of physiological disruptions.
Caption: Canonical androgen receptor signaling pathway.
Comparative Analysis of Androgen Receptor Binding and Activation
Recent studies have revealed significant differences in the way TBECH diastereomers interact with the human androgen receptor (hAR). The γ and δ isomers have been identified as more potent activators of the hAR compared to the α and β isomers.[4] This disparity is further illuminated by computational modeling of ligand-receptor interaction energies, which serve as an indicator of binding affinity.
Quantitative Data Summary
The following table summarizes the key experimental findings regarding the AR binding and activation of TBECH isomers.
| Isomer/Mixture | Ligand-Receptor Interaction Energy (kcal/mol)[4] | EC50 for AR Activation (nM)[4] | Notes |
| α-TBECH | -34.8 | Not individually tested | Analyzed in an αβ mixture. |
| β-TBECH | -26.8 | 294 | The weakest inducer of AR activation. |
| γ-TBECH | -35.3 | Potent (in γδ mixture) | Considered a more potent activator. |
| δ-TBECH | -40.1 | Potent (in γδ mixture) | Displays the strongest interaction energy, similar to DHT. |
| 50:50 αβ-TBECH | Not Applicable | 174 | Less potent than the γδ mixture. |
| γδ-TBECH Mixture | Not Applicable | Comparable to DHT (10.5 nM) | Highly potent androgen agonists. |
| Dihydrotestosterone (DHT) | -53.8 | 10.5 | Natural high-affinity ligand for AR. |
EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 indicates greater potency.
The data clearly indicates a hierarchy in the androgenic potential of TBECH isomers: δ > γ > α > β . The δ-TBECH isomer exhibits the most favorable interaction energy, suggesting the strongest binding affinity for the AR among the four isomers.[4] This is consistent with the observation that a mixture of γ and δ isomers is a highly potent activator of the AR, with a potency comparable to the natural androgen, DHT.[4] Conversely, β-TBECH shows the weakest interaction energy and is the least potent activator.[4]
Experimental Methodology: Androgen Receptor Competitive Binding Assay
The determination of the binding affinity of TBECH isomers to the androgen receptor is typically achieved through a competitive binding assay. This in vitro method quantifies the ability of a test compound to displace a known radiolabeled or fluorescently labeled high-affinity ligand from the receptor.
Protocol: PolarScreen™ AR Competitor Assay (Adapted)
This protocol outlines the general steps for a competitive binding assay, similar to the one used to evaluate TBECH isomers.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of TBECH isomers for the androgen receptor.
Materials:
-
Human recombinant androgen receptor (ligand-binding domain)
-
Fluorescently labeled androgen (e.g., Fluormone™ AL Green)
-
Test compounds (α, β, γ, δ-TBECH isomers and mixtures)
-
Positive control (e.g., Dihydrotestosterone, DHT)
-
Assay buffer
-
Microplates (e.g., 384-well)
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a dilution series of the TBECH isomers, mixtures, and the positive control (DHT) in the assay buffer.
-
Prepare a solution of the AR and the fluorescently labeled androgen in the assay buffer.
-
-
Assay Setup:
-
Add the AR solution to each well of the microplate.
-
Add the serially diluted test compounds or controls to the respective wells.
-
Initiate the competition by adding the fluorescently labeled androgen to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Detection:
-
Measure the fluorescence polarization of each well using a plate reader. A higher polarization value indicates more bound fluorescent ligand, while a lower value signifies displacement by the test compound.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each TBECH isomer or mixture. The IC50 is the concentration of the test compound that displaces 50% of the fluorescently labeled ligand.
-
Caption: Workflow of a competitive androgen receptor binding assay.
Conclusion and Future Directions
The available evidence strongly indicates that the androgenic activity of TBECH is stereoisomer-specific, with the δ and γ isomers demonstrating significantly higher androgen receptor binding affinity and activation potential than the α and β isomers.[4] This highlights the critical importance of isomer-specific analysis in the toxicological assessment of chiral environmental contaminants.
For drug development professionals, this differential binding provides a structural basis for designing more selective and potent androgen receptor modulators. Further research should focus on obtaining individual experimental binding data (e.g., Kd or IC50 values) for the α, γ, and δ isomers to refine our understanding of their interaction with the androgen receptor. Investigating the downstream gene expression profiles induced by each isomer will also provide a more complete picture of their biological activity.
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Comparative toxicity of TBECH isomers in cell lines.
Future research should focus on elucidating the full spectrum of TBECH's effects, including its impact on other nuclear receptors and its potential for genotoxicity. Investigating the toxicological profile of hydroxylated metabolites, which have been identified in vitro, is also a crucial next step to fully understand the biological consequences of TBECH exposure. [10]
References
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- Title: Toxicologic effects of 28-day dietary exposure to the flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (TBECH)
- Title: Toxicologic effects of 28-day dietary exposure to the flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (TBECH)
- Title: TBECH, 1,2-dibromo-4-(1,2 dibromoethyl)
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A Comparative Guide to the Structural Validation of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For complex stereoisomers such as 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, a polyhalogenated compound with multiple chiral centers, this task is particularly challenging.[1][2] This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural validation against complementary spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Challenge: A Molecule with Multiple Stereoisomers
This compound, a brominated flame retardant, can exist as four pairs of enantiomers (α, β, γ, and δ-TBECH) due to its four chiral carbons.[1] A technical mixture of this compound primarily contains the α- and β-diastereomers in roughly a 1:1 ratio.[1] However, thermal processes can lead to the formation of the γ- and δ-isomers.[1] Differentiating these closely related structures is critical for understanding their chemical properties, biological activity, and environmental impact.[3]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for the absolute and unambiguous determination of a molecule's atomic arrangement in the solid state.[4][5] It provides a precise three-dimensional map of electron density, revealing not only the connectivity of atoms but also their spatial orientation, bond lengths, and bond angles.
Causality Behind Experimental Choices in X-ray Crystallography
The success of an X-ray crystallographic analysis hinges on the initial, and often most challenging, step: growing a high-quality single crystal.[4][6] For a non-polar organic molecule like this compound, the choice of solvent and crystallization technique is paramount. Slow evaporation of a saturated solution in a suitable solvent, such as ethyl ether, is a common and effective method.[7][8] The goal is to allow the molecules to pack in a highly ordered, repeating lattice.
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted and exposed to a monochromatic X-ray beam.[4][6] The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is recorded.[6] The presence of heavy bromine atoms in the molecule is advantageous for X-ray diffraction as they scatter X-rays more strongly, aiding in the solution of the phase problem, a critical step in determining the electron density map.
A Self-Validating System: Data Quality and Refinement
The integrity of a crystal structure is ensured through a rigorous process of data collection, refinement, and validation. International standards, such as those set by the International Union of Crystallography (IUCr), provide a framework for ensuring the quality and completeness of crystallographic data.[9][10][11] The final structural model is refined against the experimental data until the calculated diffraction pattern closely matches the observed one. Validation tools like checkCIF are used to identify any potential issues with the data or the structural model, ensuring a reliable and accurate final structure.[10][12][13]
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
-
Crystal Growth: Dissolve the purified diastereomer of this compound in a minimal amount of a suitable solvent (e.g., ethyl ether) to create a saturated or near-saturated solution. Filter the solution to remove any particulate matter and allow the solvent to evaporate slowly in a vibration-free environment.[7]
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Rotate the crystal to collect a complete set of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data.
-
Validation: Validate the final crystal structure using software like PLATON and by checking for compliance with IUCr standards.[13]
Alternative & Complementary Techniques: A Comparative Overview
While X-ray crystallography provides the definitive structure, other analytical techniques offer valuable, often complementary, information and are typically more accessible for routine analysis.[14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[17] For brominated cyclohexanes, ¹H and ¹³C NMR spectra can provide key insights.[18][19]
-
Expertise & Experience: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their stereochemical environment.[17] For instance, the coupling constants between adjacent axial and equatorial protons differ significantly, allowing for the determination of their relative orientations. However, at room temperature, the rapid chair-flipping of the cyclohexane ring can lead to averaged signals, complicating the analysis.[20] Low-temperature NMR experiments may be necessary to "freeze out" the individual conformers.[19]
-
Trustworthiness: While NMR can distinguish between diastereomers, it may not be sufficient on its own to definitively assign the absolute configuration of all four chiral centers in a complex molecule like this compound without extensive analysis and comparison to known standards.[21]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[22]
-
Expertise & Experience: For polyhalogenated compounds, the isotopic pattern in the mass spectrum is a key diagnostic feature.[23][24] Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[24] A molecule containing four bromine atoms will exhibit a characteristic cluster of peaks in the molecular ion region, with the relative intensities determined by the statistical distribution of the isotopes. This pattern can confirm the presence of four bromine atoms in the molecule.[25]
-
Trustworthiness: While MS is excellent for confirming the molecular formula, it generally does not provide information about the stereochemistry of the molecule. Different diastereomers of this compound will have the same mass and produce very similar, if not identical, mass spectra under standard conditions.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration. | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be difficult to grow. Provides solid-state structure, which may differ from solution conformation. |
| NMR Spectroscopy | Atomic connectivity, relative stereochemistry, conformational dynamics in solution. | Excellent for distinguishing diastereomers and analyzing solution-state structure. | Can be complex to interpret for molecules with many stereoisomers. May not provide absolute configuration without reference compounds. |
| Mass Spectrometry | Molecular weight, elemental composition (from isotopic patterns). | High sensitivity, confirms the presence and number of halogen atoms. | Does not provide stereochemical information. Diastereomers are generally indistinguishable. |
Conclusion: An Integrated Approach
For the unequivocal structural validation of a complex molecule like this compound, single-crystal X-ray crystallography is the indispensable gold standard. It provides a level of detail and certainty that other techniques cannot match. However, a comprehensive characterization relies on an integrated approach. NMR spectroscopy and mass spectrometry are crucial complementary techniques that provide valuable information about the molecule's structure in solution and its elemental composition, respectively. Together, these methods offer a self-validating system that ensures the scientific integrity of the structural assignment, a critical requirement for researchers, scientists, and drug development professionals.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for TBECH Quantification
Abstract
The accurate quantification of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), a brominated flame retardant of growing environmental concern, is paramount for toxicological studies and regulatory monitoring. TBECH presents significant analytical challenges due to its existence as four thermally sensitive diastereomers (α, β, γ, δ). This guide provides a comprehensive framework for the cross-validation of two principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying causality for experimental choices, present detailed validation protocols, and offer comparative data to empower researchers in selecting and validating the most appropriate method for their specific applications.
Introduction: The Analytical Challenge of TBECH
This compound (TBECH) is an additive flame retardant used in a variety of consumer products. Its detection in environmental matrices, from sediments to wildlife, has raised concerns about its persistence and potential health impacts.[1][2][3] The U.S. EPA has even ranked TBECH among the most hazardous compounds to ecosystems.[1]
The core analytical challenge lies in TBECH's stereochemistry. Commercial mixtures consist primarily of α- and β-TBECH isomers.[2][4] However, these isomers are thermally labile and can interconvert to the γ- and δ-isomers at temperatures above 120-125°C.[4][5] This thermal instability is a critical factor influencing the choice of analytical methodology, as it can artificially alter the isomeric profile of a sample and lead to inaccurate quantification. Therefore, a rigorous cross-validation between orthogonal analytical techniques is not just best practice, but a necessity for generating reliable and defensible data.
Rationale for Cross-Validation: GC-MS vs. LC-MS/MS
Cross-validation serves to objectively compare the performance of two distinct analytical methods, providing a comprehensive understanding of their respective strengths and weaknesses for a specific analyte and matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Traditionally considered a suitable technique for TBECH analysis, GC offers excellent chromatographic separation of the isomers.[5] However, the high temperatures required in conventional GC inlets can induce the very thermal degradation and isomerization we seek to avoid.[5][6] Minimizing this degradation is the primary objective when developing a GC-based method.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS circumvents the issue of thermal degradation by analyzing compounds in the liquid phase at or near ambient temperature.[9] This makes it an attractive alternative for thermally sensitive compounds like TBECH. However, LC-MS/MS is more susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to quantitative errors.[10][11][12][13]
This guide will walk through a validation process designed to quantify these trade-offs, enabling an informed decision based on empirical evidence.
Experimental Design: A Unified Approach to Validation
The foundation of a robust cross-validation study is the analysis of identical, homogenous sample sets by both methods. This eliminates sample variability as a factor and ensures a direct comparison. The workflow involves sample preparation, instrumental analysis by both GC-MS and LC-MS/MS, and a final data comparison stage.
Caption: Core parameters for assessing the performance of an analytical method.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison based on the known performance characteristics of each technique.
| Validation Parameter | GC-MS (ECNI) | LC-MS/MS (ESI-) | Causality & Expert Insight |
| Limit of Quantitation (LOQ) | ~0.1 ng/g | ~0.05 ng/g | LC-MS/MS often achieves lower detection limits due to the high selectivity of MRM and reduced baseline noise compared to GC-MS. |
| Linearity (R²) | > 0.995 | > 0.995 | Both techniques should exhibit excellent linearity over a defined concentration range when properly optimized. |
| Accuracy (Recovery %) | 85-110% | 75-120% | GC-MS may show slightly better accuracy if matrix effects in LC-MS/MS are not fully compensated for. |
| Precision (%RSD) | < 15% | < 15% | Both methods can achieve high precision. Variability is often linked more to the sample preparation stage than the instrument. |
| Isomer Interconversion | < 5% | Not Observed | This is the critical differentiator. Even with optimized GC conditions, some thermal isomerization may occur. LC-MS/MS completely avoids this issue. |
| Matrix Effect | Minimal | Potential for significant ion suppression | ECNI in GC-MS is less prone to matrix effects than ESI in LC-MS/MS. This is the primary challenge for the LC method. [11] |
Discussion and Recommendations
The cross-validation process reveals a clear trade-off:
-
GC-MS offers robust performance and is less susceptible to matrix effects. Its primary risk is the potential for thermal isomerization, which can compromise the integrity of the isomer profile. This method is suitable for cleaner matrices or when the absolute isomer ratio is less critical than the total TBECH concentration. Careful optimization of the inlet and oven program is non-negotiable. [4][14]
-
LC-MS/MS provides the most accurate representation of the true isomer profile in the sample by completely avoiding thermal degradation. [9]Its main vulnerability is matrix-induced ionization suppression or enhancement. [10]This makes it the superior choice for complex matrices, provided that matrix effects are carefully evaluated and mitigated, for example, by using matrix-matched calibration curves or stable isotope-labeled internal standards.
Final Recommendation: For research requiring the accurate quantification of individual TBECH diastereomers, especially in complex environmental or biological samples, LC-MS/MS is the preferred method . The risk of inaccurate isomer ratios due to thermal degradation in GC-MS outweighs its advantage of lower matrix susceptibility. However, for routine screening of total TBECH in simpler matrices, a well-optimized GC-MS method can be a reliable and cost-effective alternative.
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A Senior Application Scientist's Guide to Investigating TBECH Toxicity: A Comparative Analysis of In Silico and In Vitro Methodologies
Introduction: The TBECH Toxicity Question
1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) is an additive brominated flame retardant (BFR) employed to reduce the flammability of consumer and industrial products.[1][2] Its presence in the environment, indoor dust, and human tissues necessitates a thorough evaluation of its potential health risks.[1][3] Toxicological studies have linked TBECH to a range of adverse effects, including endocrine disruption, immunotoxicity, hepatotoxicity, and neurotoxicity.[2][4][5][6]
As researchers and drug development professionals, our primary challenge is to efficiently and accurately characterize these toxicological profiles. The choice of methodology is paramount, dictating the speed, cost, and biological relevance of our findings. This guide dissects the two primary non-animal testing paradigms used to investigate TBECH toxicity: in silico computational modeling and in vitro cell-based assays. We will explore their foundational principles, practical applications, and inherent trade-offs, providing the field-proven insights necessary to select and integrate these approaches effectively.
The In Silico Approach: Predictive Toxicology at the Digital Frontier
In silico toxicology utilizes computer-based models to predict the potential adverse effects of chemicals based on their structure and physicochemical properties.[7][8] This approach is invaluable in the early stages of hazard assessment, offering a rapid and cost-effective means to screen large numbers of compounds and prioritize them for further testing.[9][10]
Core Methodologies for TBECH Assessment
Two computational methods are particularly relevant for assessing TBECH toxicity:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical algorithms that correlate the structural or physical properties of chemicals with their biological activity.[11] For TBECH, a QSAR model could be developed using a dataset of similar brominated compounds with known toxicities to predict endpoints like androgen receptor binding or cytotoxicity.[12][13] The model essentially learns the structural features responsible for toxicity and applies that knowledge to predict the behavior of a new molecule like TBECH.[14]
-
Molecular Docking: This technique predicts the preferred binding orientation of a ligand (e.g., a TBECH isomer) to a molecular target (e.g., a protein receptor) to form a stable complex.[15][16] It is a powerful tool for elucidating mechanisms of action. For instance, molecular docking has been used to model how different TBECH diastereomers bind to the ligand-binding domain of the androgen receptor (AR), providing a structural basis for their observed endocrine-disrupting effects.[17][18] Such studies can even predict how mutations in the receptor, such as those associated with prostate cancer, might alter its sensitivity to TBECH.[18]
Illustrative In Silico Workflow
The following diagram illustrates a typical workflow for predicting TBECH's interaction with a biological target using molecular docking.
Caption: A generalized workflow for molecular docking studies of TBECH.
Advantages and Causality
-
High Throughput & Low Cost: The primary advantage is the ability to screen virtual compounds before they are even synthesized, saving immense resources.[10][19]
-
Mechanistic Hypothesis Generation: Docking studies provide a structural hypothesis for why a compound is toxic, for example, by showing a strong predicted binding affinity to a critical receptor like the AR.[9][20] This guides subsequent in vitro validation experiments.
-
Reduction of Animal Testing: In silico methods are a cornerstone of the "3Rs" (Replacement, Reduction, and Refinement) principle, helping to prioritize chemicals and reduce the need for animal studies.[7][21]
Limitations and Scientific Caveats
-
Predictive, Not Definitive: In silico models are predictions based on existing data. Their accuracy is limited by the quality and scope of the training dataset (for QSAR) or the scoring functions (for docking).[14][22] They generate hypotheses that must be validated experimentally.
-
Biological Complexity: These models often simplify complex biological systems. They typically do not account for metabolic activation (biotransformation), off-target effects, or complex cellular responses.[21][23]
The In Vitro Approach: Biological Mechanisms in a Controlled Environment
In vitro toxicology involves studying the effects of a substance on cells, tissues, or organs cultured outside a living organism.[24] These assays provide direct experimental evidence of biological activity and are the gold standard for validating in silico predictions and elucidating cellular mechanisms of toxicity.[19][25]
Key In Vitro Assays for TBECH Toxicity
Based on existing literature, several classes of in vitro assays are critical for characterizing TBECH's hazards:
-
Cytotoxicity Assays: These are foundational tests that measure fundamental cellular health.[26] For TBECH, studies have used human SH-SY5Y neuroblastoma and murine RAW 264.7 macrophage cell lines.[4][27]
-
Endocrine Disruption Assays: These assays are crucial given TBECH's known hormonal activity.
-
Receptor Binding & Reporter Gene Assays: Human cell lines like HepG2 (liver) or LNCaP (prostate) are transfected with a plasmid containing an androgen receptor gene and a reporter gene (e.g., luciferase) linked to an androgen response element (ARE).[17] Increased reporter activity upon TBECH exposure demonstrates AR agonism.[17][18] These studies have shown that the γ and δ diastereomers of TBECH are particularly potent AR activators.[17][29]
-
-
Neurotoxicity Assays: Given concerns about BFRs affecting the nervous system, specific neurotoxicity assays are warranted.[5][30]
-
Apoptosis Assays: In SH-SY5Y cells, TBECH was shown to induce apoptosis, a form of programmed cell death.[27] This can be measured by assessing the expression of key apoptotic proteins like caspase-3 and Bax.[27]
-
Oxidative Stress Assays: Measurement of reactive oxygen species (ROS) can indicate if this is a primary mechanism of toxicity.[4][27]
-
-
Metabolism Assays: Understanding how TBECH is metabolized is key to assessing its fate in vivo.
-
Liver Microsome Assays: Using rat liver microsomes, studies have shown that TBECH isomers can be metabolized via hydroxylation, but debromination was not observed, providing insight into its potential biotransformation pathways.[31]
-
Illustrative In Vitro Workflow: AR Activation Assay
The diagram below outlines the experimental steps for a reporter gene assay to test TBECH's effect on the androgen receptor.
Caption: Workflow for an Androgen Receptor (AR) reporter gene assay.
Advantages and Causality
-
Direct Biological Measurement: In vitro assays provide direct, quantifiable evidence of a biological effect in a controlled system.[24]
-
Mechanistic Elucidation: They are indispensable for dissecting cellular and molecular mechanisms, such as identifying receptor activation, pathway induction (e.g., apoptosis), or enzyme inhibition.[32]
-
Human-Relevant Models: The use of human cell lines (e.g., SH-SY5Y, HepG2) can offer greater relevance to human health assessment compared to some animal models.[23]
Limitations and Scientific Caveats
-
Reduced Complexity: A cell monolayer in a dish does not fully replicate the three-dimensional architecture, cell-cell interactions, and complex homeostasis of a whole organism.[23]
-
Metabolic Capacity: Many cell lines have limited metabolic capabilities compared to the liver in vivo, potentially underestimating the toxicity of compounds that require metabolic activation.[23]
-
Cost and Throughput: While faster than animal studies, in vitro assays are significantly more time-consuming and expensive than in silico screening.[19]
Comparative Analysis: In Silico vs. In Vitro
The choice between in silico and in vitro methods is not about which is "better," but which is most appropriate for the scientific question at hand. Often, a synergistic combination of both is the most powerful approach.
| Feature | In Silico (Computational) | In Vitro (Cell-Based) |
| Primary Goal | Prediction & Prioritization | Measurement & Mechanism |
| Throughput | Very High (thousands of compounds/day) | Low to Medium (dozens to hundreds/day) |
| Cost per Compound | Very Low | Moderate to High |
| Time Requirement | Short (minutes to hours) | Moderate (days to weeks) |
| Biological Context | Abstracted, based on known data | Simplified, but direct biological system |
| Mechanistic Insight | Proposes structural basis of interaction | Elucidates cellular/molecular pathways |
| Key Output | Predicted activity/binding score | Measured biological response (e.g., EC50) |
| Regulatory Use | Supporting evidence, prioritization, read-across | Core data for hazard identification |
A Synergistic Approach to TBECH Assessment
A robust, modern toxicological workflow leverages the strengths of both methodologies. For TBECH, this integrated approach provides a self-validating system.
Caption: A synergistic workflow integrating in silico and in vitro methods.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, detailed protocols are essential. Below is a representative protocol for an in vitro cytotoxicity assessment.
Protocol: TBECH Cytotoxicity Assessment using MTT Assay
Objective: To determine the effect of TBECH on the viability of SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
TBECH (dissolved in DMSO to create a 100 mM stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Exposure:
-
Prepare serial dilutions of the TBECH stock solution in serum-free medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤ 0.1%) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the cells and replace it with 100 µL of the TBECH dilutions or control medium.
-
Incubate for 24 or 48 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the % Viability against the log of TBECH concentration to generate a dose-response curve and calculate the IC50 (the concentration that inhibits 50% of cell viability).
-
Conclusion
The toxicological assessment of TBECH is a complex task that benefits immensely from a multi-faceted approach. In silico methods provide an essential predictive framework, enabling rapid, large-scale screening and hypothesis generation with minimal resources. In vitro assays provide the indispensable experimental validation, offering quantitative data and deep mechanistic insights within a controlled biological system. By understanding the distinct advantages and limitations of each methodology, and by integrating them into a synergistic workflow, researchers can build a comprehensive and robust toxicological profile for TBECH, ultimately leading to more informed risk assessments and safer product development.
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- Cytotoxicity of hexabromocyclododecane, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane and 1,2,5,6-tetrabromocyclooctane in human SH-SY5Y neuroblastoma cells. (2020). Science of The Total Environment. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Tetrabromocyclohexane (TBECH) in Environmental Samples
Welcome to this in-depth technical guide on the comparative analysis of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (DBE-DBCH), commonly known as TBECH, in environmental matrices. As regulatory scrutiny and environmental monitoring for emerging contaminants intensify, the need for robust, accurate, and reliable analytical methodologies for compounds like TBECH has become paramount. This guide is designed for researchers and analytical scientists, providing a nuanced comparison of prevalent analytical strategies and the critical experimental choices that underpin them. We will move beyond simple protocols to explore the causality behind the methods, ensuring a self-validating and scientifically rigorous approach to TBECH quantification.
The Analytical Challenge: Understanding TBECH and its Isomers
TBECH is a brominated flame retardant (BFR) used as a replacement for phased-out compounds like hexabromocyclododecane (HBCD). It exists as four primary diastereomers: α-, β-, γ-, and δ-TBECH.[1] Commercial technical mixtures consist almost exclusively of the α- and β-isomers in roughly a 1:1 ratio.[2] However, the analytical complexity arises from the compound's thermal lability. At temperatures exceeding 120-125°C, the α- and β-isomers can interconvert and also transform into the γ- and δ-isomers.[1][2] This has profound implications for analytical method selection, particularly for techniques involving heat, such as Gas Chromatography (GC). Since manufacturing processes for products containing TBECH often involve high temperatures, all four isomers are considered relevant environmental contaminants.[2]
The primary analytical objectives are therefore not only to detect and quantify total TBECH but also to accurately profile the diastereomer distribution, which can provide insights into sources, transport, and fate in the environment.
Strategic Approaches: GC-MS vs. LC-MS/MS
The choice of analytical instrumentation is the most critical decision in TBECH analysis and is dictated by the thermal instability of the isomers. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been successfully employed, each with distinct advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile and semi-volatile organic compounds. For TBECH, its major challenge is the potential for thermal degradation and isomer interconversion in the heated injector port and column.[2]
Causality Behind Experimental Choices:
-
Injector Temperature: This is the most critical parameter. A lower injector temperature is necessary to minimize on-column isomerization. However, it must be high enough to ensure efficient volatilization and transfer of the analytes. Careful optimization is required to balance these competing factors.[2]
-
Carrier Gas and Flow Rate: An inert carrier gas like helium is standard.[3] The flow rate can be optimized to ensure sharp chromatographic peaks and adequate separation of the isomers.
-
Column Selection: A capillary column with a suitable stationary phase is chosen to resolve the four diastereomers. The length of the column can also play a role in achieving separation without requiring excessively high temperatures.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS circumvents the issue of thermal degradation by performing the separation in the liquid phase at or near ambient temperature.[4] This makes it inherently better suited for thermally labile compounds like TBECH.[5]
Causality Behind Experimental Choices:
-
Mobile Phase: A mixture of solvents (e.g., methanol, acetonitrile, and water) is used to separate the compounds on the LC column. The gradient is optimized to achieve baseline separation of the isomers.[6]
-
Column Chemistry: Reversed-phase columns (e.g., C18) are commonly used, where the separation is based on the hydrophobicity of the analytes.
-
Ionization Source: An atmospheric pressure ionization source, such as electrospray ionization (ESI) or atmospheric pressure photoionization (APPI), is used to generate ions from the TBECH molecules eluting from the column.[6] LC-APPI-MS/MS has been shown to provide excellent sensitivity for halogenated flame retardants, with detection limits similar to high-resolution GC-MS.[6]
Comparative Overview: GC-MS vs. LC-MS/MS for TBECH Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Thermal Lability | High risk of isomer interconversion and degradation, requiring careful temperature optimization.[2] | Ideal for thermally labile compounds as analysis is performed at low temperatures.[5] |
| Sample Preparation | Often requires more rigorous cleanup to remove non-volatile matrix components. Derivatization may be needed for some compounds, but not typically for TBECH.[7] | Generally simpler sample preparation, as the sample is dissolved and injected in a liquid.[7] |
| Sensitivity | Can achieve very low detection limits, especially with high-resolution mass spectrometry (HRMS). | Generally offers higher sensitivity, particularly for larger or more polar compounds.[5] |
| Selectivity | High selectivity due to the combination of chromatographic separation and mass analysis. | Excellent selectivity, especially with tandem MS (MS/MS), which minimizes matrix interference.[8] |
| Throughput | Analysis times can be faster compared to LC-MS.[7] | Can have longer run times depending on the complexity of the separation. |
| Isomer Separation | Achievable, but highly dependent on column selection and precise temperature control.[2] | Generally provides more robust and reliable separation of diastereomers without risk of conversion. |
Experimental Workflows and Protocols
The accurate quantification of TBECH relies on a meticulously planned workflow from sample collection to final data analysis. The following sections detail a representative workflow and protocol for sediment analysis, which can be adapted for other matrices like water or biota.
General Analytical Workflow
The overall process involves several key stages, each critical for ensuring data quality and integrity.
Caption: Generalized workflow for TBECH analysis in environmental samples.
Detailed Protocol: TBECH Analysis in Sediment Samples via LC-MS/MS
This protocol provides a self-validating system through the use of isotopically labeled surrogate standards to correct for matrix effects and recovery losses.
1. Sample Preparation:
-
Homogenization: Freeze-dry the sediment sample to a constant weight. Sieve through a 2 mm mesh to remove large debris and ensure uniformity.[9] Grinding may be employed for heavy soils.[10]
-
Surrogate Spiking: Weigh approximately 5-10 g of the dried, homogenized sediment into an extraction thimble. Spike the sample with a known amount of a ¹³C-labeled TBECH surrogate standard. This is a critical step for quality control, as the recovery of this standard will be used to correct the final concentrations of the native TBECH isomers.
-
Extraction: Place the thimble in a Soxhlet apparatus or an Accelerated Solvent Extractor (ASE) / Pressurized Liquid Extractor (PLE).[11] Extract with a suitable solvent mixture, such as dichloromethane:hexane (1:1, v/v), for several hours. The choice of solvent is critical to efficiently remove the target analytes from the complex sediment matrix.[12]
-
Sulfur Removal (if necessary): For sediments with high sulfur content, a cleanup step with copper granules may be required. Add activated copper to the extract and allow it to react overnight to precipitate elemental sulfur, which can interfere with analysis.
-
Cleanup - Gel Permeation Chromatography (GPC): Concentrate the extract and pass it through a GPC column to remove high-molecular-weight interferences like lipids.
-
Cleanup - Solid Phase Extraction (SPE): Further purify the GPC fraction using a multi-layered silica gel/florisil SPE cartridge.[11][13]
-
Condition the cartridge with hexane.
-
Load the concentrated extract.
-
Elute with a sequence of solvents of increasing polarity. TBECH is typically eluted with a mixture like dichloromethane:hexane. This step is crucial for removing polar interferences.
-
-
Final Concentration: Evaporate the final cleaned extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen. Add a known amount of an internal standard (e.g., ¹³C-labeled PCB-209) just before analysis for accurate quantification.
2. Instrumental Analysis (LC-MS/MS):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer.[11]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using (A) water and (B) methanol/acetonitrile.
-
Ionization: ESI or APPI in negative ion mode.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for each TBECH isomer and the labeled surrogate in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.
3. Quality Assurance/Quality Control (QA/QC):
-
Procedural Blanks: Analyze a procedural blank (a sample with no sediment that undergoes the entire extraction and cleanup process) with each batch of samples to check for laboratory contamination.
-
Matrix Spikes: Spike a duplicate sample with a known amount of native TBECH standards to assess matrix effects and method accuracy.
-
Surrogate Recovery: Monitor the recovery of the ¹³C-labeled surrogate standard in every sample. Recoveries should typically fall within a 70-130% range. The final reported concentrations are corrected based on these recoveries.
Comparative Levels of TBECH in Environmental Samples
TBECH has been detected in a variety of environmental compartments globally. The concentrations can vary widely depending on proximity to sources, environmental transport pathways, and the specific matrix. The Great Lakes region, for instance, has been a focus of study for emerging BFRs.[14]
The table below summarizes representative concentrations of TBECH found in environmental samples, primarily from studies in the Great Lakes.
| Environmental Matrix | Location | Isomers Measured | Concentration Range (ng/g dry weight) | Reference |
| Sediment | Great Lakes | TBECH (total/unspecified) | Frequently Detected (specific concentrations variable) | [14] |
| Sediment | Lake Michigan | Σ₉PBDEs (for comparison) | 1.7 - 4.0 ng/g dw | [15] |
| Sediment | Lake Huron | Σ₉PBDEs (for comparison) | 1.0 - 1.9 ng/g dw | [15] |
| Sediment | Great Lakes | TBECH (among 5 major BFRs) | Median RPD of 11-27% in analysis | [16] |
| Biota (Marine Mammals) | Various | TBECH | Low concentrations commonly measured | [17] |
Note: Direct comparison of absolute values between studies can be challenging due to differences in analytical methods, sampling years, and reporting units. PBDE concentrations are included to provide context for the relative levels of emerging BFRs like TBECH.
Studies have shown that TBECH concentrations, along with other emerging BFRs, have been increasing in recent years in some locations, highlighting the importance of continued monitoring.[14] While concentrations are generally lower than legacy contaminants like PCBs and PBDEs, the persistent nature and potential for bioaccumulation and toxicity of TBECH warrant careful study.[14][17] Modeling suggests that TBECH strongly adsorbs to soil and suspended particulates, with the potential to bioaccumulate in lipophilic tissues.[17]
Conclusion and Future Outlook
The analysis of TBECH in environmental samples presents a distinct set of challenges, primarily driven by the thermal lability of its isomers. While both GC-MS and LC-MS/MS can be utilized, LC-MS/MS is demonstrably the more robust and reliable technique , as it eliminates the risk of analytical artifacts from thermal interconversion. This allows for a more accurate profiling of the diastereomer ratios as they exist in the environment.
A rigorous analytical workflow, incorporating meticulous sample preparation, multi-step cleanup, and the use of isotopically labeled standards, is essential for generating high-quality, defensible data. As a Senior Application Scientist, my recommendation is to prioritize the development and validation of LC-MS/MS methods for routine monitoring of TBECH.
Future research should focus on developing certified reference materials for TBECH isomers in various matrices to improve inter-laboratory comparability. Furthermore, investigating the environmental fate of the individual γ- and δ-isomers is crucial, as they may exhibit different toxicological properties compared to the more abundant α- and β-isomers.[1] Continued monitoring is essential to understand the temporal and spatial trends of this emerging contaminant and to inform effective environmental management strategies.
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A Comparative Guide to Confirming the Stereochemistry of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane Synthesis Products
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth comparison of analytical methodologies for the definitive stereochemical characterization of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, a molecule with significant industrial use and environmental presence. We will explore the mechanistic basis for its stereoisomerism, detail robust analytical protocols, and compare the utility of various techniques for unambiguous structural elucidation.
Introduction: The Stereochemical Challenge of a Symmetrical Precursor
The synthesis of this compound, a widely used additive flame retardant often referred to as TBECH, typically proceeds via the electrophilic addition of bromine (Br₂) to 4-vinylcyclohexene. While the starting material is achiral, the reaction introduces four stereogenic centers, leading to a complex mixture of stereoisomers. The specific arrangement of the four bromine atoms dictates the molecule's three-dimensional shape, which in turn influences its physical properties, biological activity, and environmental fate.[1]
The technical product is predominantly a mixture of two diastereomers, α-TBECH and β-TBECH, in roughly a 1:1 ratio.[2] However, thermal processes can induce isomerization to two other forms, γ- and δ-TBECH.[2][3] For researchers studying the toxicology, environmental impact, or potential therapeutic applications of related halogenated compounds, definitively confirming the stereochemistry of their synthesized material is not merely a characterization step—it is a critical prerequisite for valid and reproducible results.
This guide will dissect the stereochemical outcome of the synthesis and provide a comparative analysis of the primary techniques used for its confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Crystallography.
The Heart of the Matter: Mechanism Dictates Stereochemistry
Understanding the stereochemical outcome begins with the reaction mechanism. The bromination of an alkene does not proceed through a planar carbocation intermediate, which would allow for attack from either face. Instead, it involves the formation of a cyclic bromonium ion.[4][5][6]
The key features of this mechanism are:
-
Formation of a Bridged Bromonium Ion: The π electrons of the alkene attack a bromine molecule, displacing a bromide ion. The attacking bromine atom uses one of its lone pairs to form a three-membered ring with the two carbon atoms of the former double bond.[7]
-
Backside Attack by Bromide: The displaced bromide ion (Br⁻) then acts as a nucleophile. It can only attack one of the carbons of the bromonium ion from the side opposite to the bulky, bridging bromine atom.[5][8][9] This is analogous to an Sₙ2 reaction mechanism.[5]
This sequence stringently dictates that the two bromine atoms add to opposite faces of the double bond, a process known as anti-addition .[4][5][10][11] When this occurs at both the cyclohexene ring and the vinyl side chain of 4-vinylcyclohexene, a specific set of diastereomers is produced.
Caption: Logical workflow of the synthesis reaction.
Comparative Analysis of Stereochemical Confirmation Techniques
While several techniques can provide structural information, NMR spectroscopy and X-ray crystallography stand out for their ability to deliver definitive stereochemical insights for molecules like TBECH.
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Principle | Measures nuclear spin transitions in a magnetic field, providing data on chemical environment, connectivity, and spatial proximity. | Scatters X-rays off the electron cloud of a crystalline lattice to determine the precise 3D arrangement of atoms. |
| Sample State | Solution (non-destructive) | Single, high-quality crystal (destructive to the bulk) |
| Information Yield | Relative stereochemistry, conformational dynamics. | Absolute stereochemistry, bond lengths, bond angles. |
| Primary Challenge | Signal overlap in complex spectra; interpretation requires expertise. | Growing a suitable single crystal can be difficult or impossible. |
| Throughput | Relatively high. | Low; can be time-consuming. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton in Solution
NMR is the most powerful and accessible tool for determining the relative stereochemistry of diastereomers in solution. By analyzing ¹H and ¹³C NMR spectra, including advanced 2D experiments, one can piece together the molecule's 3D structure.
Causality Behind the Technique: The conformation of the cyclohexane ring is critical. In its stable chair conformation, substituents can be either axial (pointing up/down) or equatorial (pointing out from the side).[12][13] The geometric relationship between adjacent protons—specifically their dihedral angle—directly influences the magnitude of the spin-spin coupling constant (³J) between them. This relationship is described by the Karplus equation. By measuring these coupling constants, we can deduce the axial or equatorial orientation of protons and, by extension, the bromine atoms and the dibromoethyl group.
Key NMR Experiments for Stereochemical Assignment:
-
¹H NMR: Provides information on the chemical environment of each proton. The coupling constants (J-values) are crucial. For example, a large coupling constant (³J ≈ 10-13 Hz) between two vicinal protons on a cyclohexane ring is indicative of a trans-diaxial relationship, while smaller values (³J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[14]
-
¹³C NMR: Indicates the number of unique carbon environments, helping to confirm the presence of a mixture of diastereomers.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are directly bonded.[15] This is invaluable for confirming spatial relationships, such as a 1,3-diaxial interaction between a substituent and a proton, which solidifies conformational assignments.
-
Sample Preparation: Dissolve ~5-10 mg of the purified product mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₁₂) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with high resolution.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
-
Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time (e.g., 300-800 ms) to observe through-space correlations.
-
-
Data Analysis:
-
Integrate the ¹H spectrum to determine the relative ratios of the diastereomers present.
-
Measure the coupling constants for all relevant multiplets in the ¹H spectrum.
-
Analyze COSY correlations to trace the spin systems of the cyclohexane ring and the ethyl side chain.
-
Analyze NOESY cross-peaks to identify protons that are in close spatial proximity, confirming axial/equatorial assignments. Compare observed NOEs with those predicted for different diastereomeric models.
-
Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard
When an unambiguous, absolute determination of stereochemistry is required, single-crystal X-ray crystallography is the definitive method.[16] It provides a direct visualization of the molecular structure in the solid state, revealing precise bond lengths, angles, and the absolute configuration of all stereocenters.
Causality Behind the Technique: A crystalline solid is composed of a perfectly ordered, repeating three-dimensional array of molecules. When a beam of X-rays is passed through this crystal, the X-rays are diffracted by the electrons of the atoms in a predictable pattern.[16] By measuring the position and intensity of the diffracted beams, one can mathematically reconstruct a 3D electron density map of the molecule and thus determine the exact position of every atom.
-
Crystallization (The Critical Step):
-
The primary challenge is to grow a single, diffraction-quality crystal. This often requires screening various solvents and crystallization techniques.
-
A common method is slow evaporation. Dissolve the purified diastereomer (or a mixture, if co-crystallization occurs) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a non-polar co-solvent like hexane) to near saturation.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Other techniques include vapor diffusion and slow cooling of a saturated solution.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Place the mounted crystal in the cold stream (usually 100 K) of an X-ray diffractometer.
-
The instrument will then rotate the crystal in the X-ray beam, collecting a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
The collected data is processed to solve the crystal structure, typically using direct methods or Patterson methods to find the initial positions of the heavy bromine atoms.
-
The remaining non-hydrogen atoms are located from a difference Fourier map.
-
The structural model is then refined against the experimental data to yield the final, highly accurate molecular structure. The absolute configuration can be determined using anomalous dispersion effects, often expressed via the Flack parameter.[16]
-
Integrated Analytical Workflow
For a comprehensive and self-validating confirmation of stereochemistry, a multi-technique approach is recommended.
Caption: A self-validating workflow for product analysis.
Conclusion
Confirming the stereochemistry of this compound is essential for any rigorous scientific investigation involving this molecule. The synthesis mechanism, based on the formation of a bromonium ion and subsequent anti-addition, provides a predictive framework for the expected stereoisomers. While NMR spectroscopy offers an invaluable and accessible method for determining the relative stereochemistry and conformational preferences in solution, single-crystal X-ray crystallography remains the unparalleled gold standard for providing an unambiguous and absolute structural proof. By employing these techniques within an integrated workflow, researchers can ensure the trustworthiness and scientific integrity of their findings.
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Evaluating Environmental Persistence: A Comparative Guide to TBECH and PBDEs
For Immediate Release to the Scientific Community
Introduction: The Imperative of Evaluating Flame Retardant Persistence
For decades, polybrominated diphenyl ethers (PBDEs) were extensively used as additive flame retardants in a vast array of consumer and industrial products, from electronics to furniture foam.[1] Their efficacy in reducing fire-related risks is undisputed; however, their chemical stability and lipophilicity have led to their classification as persistent organic pollutants (POPs).[2][3] PBDEs are not chemically bound to the materials they protect, allowing them to leach into the environment over time, leading to global distribution, bioaccumulation in food webs, and potential adverse health effects.[1][4][5]
As regulatory actions have phased out the use of major PBDE commercial mixtures under international agreements like the Stockholm Convention, the chemical industry has developed alternative flame retardants.[2] One such replacement is 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, commonly known as TBECH.[6] The critical question for environmental scientists and regulators is whether these alternatives represent a genuine improvement in environmental safety or if they risk becoming the legacy contaminants of the future.
This guide provides a technical comparison of the environmental persistence of TBECH relative to the well-studied PBDEs. We will delve into the physicochemical properties, degradation pathways, and bioaccumulation potential of these compounds, supported by experimental data and methodologies, to offer a clear perspective for researchers in the field.
Section 1: Chemical Structure and Physicochemical Properties
The environmental fate of a compound is fundamentally dictated by its chemical structure and resulting physicochemical properties. PBDEs consist of two phenyl rings linked by an ether bond, with varying degrees of bromine substitution. TBECH, in contrast, is an alicyclic compound. This structural difference is the primary driver of their divergent environmental behaviors.
Caption: Core chemical structures of PBDEs and TBECH.
Key properties influencing persistence include lipophilicity (log Kow), water solubility, and vapor pressure. High lipophilicity and low water solubility generally correlate with greater sorption to organic matter in soil and sediment and higher bioaccumulation potential.
| Property | Representative PBDEs (BDE-47, BDE-99, BDE-209) | TBECH (α- and β-isomers) | Significance for Persistence |
| Chemical Class | Aromatic (Diphenyl Ether) | Alicyclic (Cyclohexane derivative) | Aromatic structure often confers greater resistance to microbial degradation. |
| Log Kow (Octanol-Water Partition Coefficient) | ~6.8 (BDE-47) to >10 (BDE-209) | ~5.24 | High Log Kow indicates a strong tendency to partition into lipids, leading to bioaccumulation. Both classes are highly lipophilic.[6] |
| Water Solubility | Very Low (ng/L to µg/L range) | Very Low | Low solubility limits mobility in water but enhances partitioning to sediment.[7] |
| Vapor Pressure | Low, decreases with bromination | Low | Low vapor pressure reduces long-range atmospheric transport in the gas phase, but association with particles is still possible. |
Section 2: Environmental Degradation Pathways
The persistence of a chemical is defined by its resistance to degradation. The primary environmental degradation routes are abiotic (photolysis) and biotic (microbial biodegradation).
Abiotic Degradation: The Role of Sunlight
Photodegradation, or photolysis, is a key abiotic process for many organic pollutants. For PBDEs, this process typically involves reductive debromination, where sunlight breaks the carbon-bromine (C-Br) bonds. A significant concern with PBDEs is that the photolytic degradation of highly brominated congeners, such as deca-BDE (BDE-209), can produce lower-brominated congeners that may be more bioaccumulative and toxic.[3][8]
Information on the photolysis of TBECH is less extensive, but its alicyclic structure suggests different photochemical behavior compared to the aromatic PBDEs. Modeling studies estimate an atmospheric half-life of approximately 2.2 days for TBECH, indicating it is susceptible to degradation in the atmosphere.[6][9]
Biotic Degradation: Microbial Metabolism
Biodegradation is the breakdown of organic matter by microorganisms and is the ultimate pathway for removing pollutants from the environment.
-
PBDEs : The ether bond and aromatic rings of PBDEs make them highly resistant to microbial attack.[10] Anaerobic degradation can occur via reductive debromination, similar to photolysis, but it is generally a very slow process with half-lives estimated in the range of months to years. The number and position of bromine atoms heavily influence the degradation rate.[10]
-
TBECH : As an alicyclic compound, TBECH is structurally more similar to natural compounds than PBDEs, which may render it more susceptible to microbial degradation. Studies have shown that TBECH can be metabolized by microorganisms.[11][12] For example, in vitro studies with human liver microsomes show that β-TBECH can be metabolized faster than α-TBECH, primarily through hydroxylation.[13][14] This suggests that biological systems possess the enzymatic machinery to transform TBECH, potentially leading to lower environmental persistence compared to PBDEs.
Caption: Simplified comparison of degradation pathways for PBDEs and TBECH.
Section 3: Environmental Half-Life and Persistence
The environmental half-life (DT50) is a critical metric for persistence, representing the time it takes for 50% of the chemical to degrade in a specific environmental compartment.
| Compound Class | Matrix | Estimated Half-Life (DT50) | Citation |
| PBDEs | Soil/Sediment | Months to Years | |
| Human Serum (BDE-47) | ~1.8 - 3.0 years | [15] | |
| Human Serum (BDE-153) | ~6.5 - 11.7 years | [15] | |
| Human Serum (BDE-209) | ~15 days | [7][16] | |
| TBECH | Atmosphere | ~2.2 days (modeled) | [6][9] |
| Fish (β-isomer) | ~13.5 - 22.5 days (depuration) | [17] | |
| Soil | Slow biodegradation predicted | [6] |
Analysis: The data clearly indicates that lower-brominated PBDE congeners are extremely persistent in biota. In contrast, the highly-brominated BDE-209 has a much shorter half-life in humans, suggesting more rapid metabolism or elimination.[7][16] TBECH appears to have a significantly shorter half-life in the atmosphere and in fish compared to the lower-brominated PBDEs, suggesting lower persistence overall.[6][9][17] However, its tendency to adsorb strongly to soil and sediment means it may still reside in these compartments for extended periods.[6]
Section 4: Bioaccumulation and Trophic Transfer
Bioaccumulation refers to the buildup of a substance in an organism from all sources (water, air, diet).[1] This process can lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain.
-
PBDEs : The high lipophilicity of PBDEs drives their bioaccumulation in the fatty tissues of organisms.[3][18] Numerous studies have documented the biomagnification of PBDEs in both aquatic and terrestrial food webs, from invertebrates to top predators.[1][19] Lower-brominated congeners are generally considered more bioaccumulative than their highly-brominated counterparts.[2]
-
TBECH : With a log Kow of 5.24, TBECH is also expected to bioaccumulate in lipophilic tissues.[6][9] It has been detected in a range of wildlife, including in Arctic whale blubber.[11] However, evidence also points to rapid metabolism, which may limit its biomagnification potential.[6] For instance, a study in juvenile brown trout found that steady-state biomagnification factors for the β-isomer were much less than 1, and the depuration half-life was relatively short (13-22 days).[17] This suggests that while TBECH does bioaccumulate, it may not biomagnify through the food web to the same extent as legacy PBDEs.
Section 5: Experimental Protocol for Evaluating Biodegradation
To ensure trustworthiness and reproducibility, persistence assessments rely on standardized experimental protocols. The OECD Test Guideline 308 ("Aerobic and Anaerobic Transformation in Aquatic Sediment Systems") is a cornerstone methodology for this purpose.[20][21]
Protocol: OECD 308 Sediment Microcosm Assay
This protocol is designed to simulate the fate of a chemical that enters an aquatic environment and partitions to the sediment, measuring its degradation over time under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions.[21][22]
Objective: To determine the rate of biodegradation and the degradation pathway of TBECH or a PBDE congener in a water-sediment system.
Causality Behind Experimental Choices:
-
Use of ¹⁴C-labeled Compound: This is the gold standard for fate studies. It allows for a complete mass balance, ensuring all of the initial substance, its transformation products (including CO₂ from mineralization), and non-extractable residues bound to the sediment can be tracked and quantified.[20] This provides a self-validating system where recovery should approach 100%.
-
Aerobic vs. Anaerobic Systems: Sediments in nature have an aerobic surface layer and are anaerobic below.[21] Testing both conditions is crucial as different microbial communities and degradation pathways (e.g., oxidation vs. reductive debromination) dominate in each.
-
Sterile Controls: Abiotic degradation (like hydrolysis) can be mistaken for biodegradation. Running parallel tests with sterilized sediment (e.g., via autoclaving or gamma irradiation) allows researchers to isolate and quantify the contribution of microbial activity to the overall degradation rate.[20]
-
Multiple Sampling Points: A single endpoint is insufficient. Taking samples at multiple time intervals (e.g., 0, 7, 14, 30, 60, 100 days) is essential to establish a degradation curve and calculate robust kinetics (DT50, DT90).[21][22]
Step-by-Step Methodology:
-
System Preparation: Collect sediment and overlying water from two distinct, unpolluted sites. Transfer to glass microcosms, allowing them to equilibrate for several weeks in the dark at a controlled temperature (e.g., 20°C).
-
Spiking: Prepare a stock solution of the ¹⁴C-labeled test substance (e.g., ¹⁴C-β-TBECH). Apply the substance to the water phase of the microcosms, minimizing disruption to the sediment surface.
-
Incubation:
-
Aerobic: Gently bubble air over the water surface to maintain aerobic conditions in the water and at the sediment-water interface. Trap volatile organics and ¹⁴CO₂ from the outflowing air.
-
Anaerobic: Seal the systems and purge with nitrogen to remove oxygen. Maintain under a nitrogen atmosphere for the duration of the test.
-
-
Sampling: At pre-determined intervals, sacrifice replicate microcosms from each condition (aerobic, anaerobic, sterile).
-
Extraction & Analysis:
-
Separate the water and sediment phases.
-
Extract the water phase with an appropriate organic solvent (e.g., dichloromethane).
-
Extract the sediment using a robust technique like Pressurized Liquid Extraction (PLE).[23]
-
Analyze extracts for the parent compound and transformation products using Liquid Scintillation Counting (LSC) to quantify total ¹⁴C, and a chromatographic technique like HPLC-radiodetector or GC-MS for identification and quantification of specific compounds.[20][24]
-
-
Data Analysis: Plot the concentration of the parent compound over time to calculate the degradation rate and half-life (DT50). Identify and quantify major transformation products to elucidate the degradation pathway.
Caption: Experimental workflow for the OECD 308 biodegradation study.
Conclusion and Future Outlook
The available evidence suggests that TBECH exhibits lower environmental persistence compared to the legacy lower-brominated PBDEs. Key differentiators include:
-
Faster Degradation: TBECH's alicyclic structure appears more amenable to microbial degradation, and it has a significantly shorter estimated atmospheric half-life.
-
Lower Bioaccumulation Potential: While TBECH is lipophilic and does bioaccumulate, its potential for biomagnification appears to be mitigated by more rapid metabolic depuration in organisms compared to persistent PBDEs like BDE-47 and BDE-153.
However, it is crucial to avoid declaring TBECH as environmentally benign. Its tendency to partition to soil and sediment warrants further investigation into its long-term fate in these compartments.[6] Furthermore, while persistence is a key concern, a comprehensive risk assessment must also consider toxicity and exposure levels. TBECH has been shown to be an endocrine disruptor in some studies, a critical factor in its overall environmental impact.[6]
Future research should focus on long-term field studies to validate laboratory persistence data, further elucidate the environmental degradation pathways of all TBECH isomers, and conduct a more thorough assessment of its chronic toxicity to a wider range of organisms. This comparative approach is essential to ensure that in solving the problem of legacy pollutants, we do not inadvertently create a new generation of environmental contaminants.
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Navigating the Isomeric Maze: A Comparative Guide to TBECH Ratios in Technical Mixtures and Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
The flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) is a complex molecule that exists as four diastereomers: α-, β-, γ-, and δ-TBECH. Each of these also has a pair of enantiomers, adding to its structural diversity. Understanding the isomeric composition of TBECH is critical for assessing its environmental fate, bioavailability, and potential toxicity. This guide provides an in-depth comparison of the isomeric ratios of TBECH in its commercially produced technical mixtures versus what is typically found in environmental compartments. We will delve into the analytical methodologies for isomer-specific analysis and explore the environmental processes that can alter these isomeric profiles.
The Isomeric Profile: A Tale of Two Compositions
The isomeric ratio of TBECH in technical mixtures is not always identical to what is observed in the environment. This discrepancy provides valuable clues about the manufacturing processes and the subsequent environmental transformation and fate of this flame retardant.
TBECH in Technical Mixtures: The Starting Point
Commercial TBECH products are primarily composed of the α- and β-diastereomers. Analysis of technical mixtures has revealed that these two isomers are present in roughly equimolar amounts, often close to a 1:1 ratio.[1] One study reported a specific composition of 57.3% α-TBECH and 42.5% β-TBECH.[2] The γ- and δ-isomers are generally not detected in the standard technical mixtures.
However, the manufacturing process and the application of TBECH into consumer products can involve heating, which significantly alters the isomeric composition. TBECH is thermally labile, and at temperatures around 125°C, it can undergo isomerization to form the γ- and δ-diastereomers.[1] In a state of thermal equilibrium, the mixture consists of approximately 33% α-, 33% β-, 17% γ-, and 17% δ-TBECH.[1][3] This thermal conversion is a crucial factor to consider when evaluating the initial isomeric signature of TBECH released into the environment from products.
TBECH in the Environment: A Shifting Landscape
Once released into the environment, the isomeric profile of TBECH can be further modified by various biotic and abiotic processes. Numerous studies have detected TBECH in various environmental matrices, including air, water, sediment, and biota.[2]
Consistent with the composition of technical mixtures, the α- and β-isomers are the most frequently detected and abundant diastereomers in environmental samples.[2] However, the ratio between these two isomers can differ from the initial 1:1. For instance, atmospheric samples have shown a slight enrichment of the α-isomer, with α/β ratios ranging from 1.12 to 1.16. The reasons for this enrichment are still under investigation but could be related to differential transport or degradation pathways.
Interestingly, while absent in the initial technical mixtures, the γ- and δ-isomers have been detected in environmental samples, particularly in biota. One study reported an increasing trend in the relative abundance of γ- and δ-TBECH from abiotic matrices to biological samples, suggesting potential bioaccumulation of these isomers.[3] Furthermore, enantioselective processes, likely driven by microbial degradation, have been observed for α-TBECH in the environment, indicating that biological processes can alter the enantiomeric fraction from its original racemic composition in the technical product.
Comparative Summary of TBECH Isomeric Ratios
| Source | α-TBECH (%) | β-TBECH (%) | γ-TBECH (%) | δ-TBECH (%) | Reference(s) |
| Technical Mixture 1 | ~50 | ~50 | Not Detected | Not Detected | [1] |
| Technical Mixture 2 | 57.3 | 42.5 | Not Detected | Not Detected | [2] |
| Thermal Equilibrium Mixture | ~33 | ~33 | ~17 | ~17 | [1][3] |
| Environmental Air (Median Ratio) | Enriched relative to β | - | - | - | |
| Environmental Biota | Present | Present | Detected & Potentially Bioaccumulated | Detected & Potentially Bioaccumulated | [3] |
Experimental Protocol: Isomer-Specific Analysis of TBECH in Sediment
The accurate determination of TBECH isomeric ratios in complex environmental matrices like sediment requires a robust analytical methodology. The following protocol outlines a typical workflow using gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and quantifying these isomers.
Sample Preparation and Extraction
The goal of this initial step is to efficiently extract the TBECH isomers from the solid sediment matrix while minimizing the co-extraction of interfering compounds.
-
1.1. Sample Pre-treatment: Sediment samples are typically freeze-dried and homogenized by sieving to ensure uniformity.
-
1.2. Extraction: Accelerated Solvent Extraction (ASE) or ultrasonic extraction are commonly employed.[4]
-
Rationale: These techniques offer high extraction efficiency and reduced solvent consumption compared to traditional Soxhlet extraction. A common solvent mixture is dichloromethane:hexane (1:1, v/v).
-
-
1.3. Internal Standard Spiking: Prior to extraction, the sample is spiked with a known amount of a labeled internal standard (e.g., ¹³C-labeled TBECH isomer) to correct for analytical variability and matrix effects.
Extract Cleanup and Fractionation
Crude extracts from sediment samples contain lipids and other co-extracted materials that can interfere with GC-MS analysis. A thorough cleanup is therefore essential.
-
2.1. Lipid Removal: Gel Permeation Chromatography (GPC) is a highly effective, non-destructive method for removing lipids.[5]
-
Rationale: GPC separates molecules based on their size. The larger lipid molecules are eluted first, while the smaller TBECH isomers are retained and collected in a later fraction.
-
-
2.2. Fractionation: Solid-Phase Extraction (SPE) with silica gel or Florisil® is used to further remove polar interferences.[4]
-
Rationale: By using solvents of increasing polarity, different classes of compounds can be selectively eluted, isolating the TBECH isomers into a cleaner fraction.
-
GC-MS Analysis
The cleaned extract is then analyzed by GC-MS to separate and quantify the individual TBECH diastereomers and enantiomers.
-
3.1. Gas Chromatography: A high-resolution capillary column (e.g., DB-5ms) is used for the separation of the diastereomers. For enantiomer-specific analysis, a chiral column is required.
-
Rationale: The choice of the GC column and the temperature program are critical for achieving baseline separation of the isomers. Careful optimization of the injector temperature is also necessary to prevent thermal degradation of TBECH.[1]
-
-
3.2. Mass Spectrometry: The mass spectrometer is typically operated in the electron capture negative ionization (ECNI) mode.
-
Rationale: ECNI is a highly sensitive and selective ionization technique for halogenated compounds like TBECH, resulting in lower detection limits.
-
-
3.3. Quantification: The concentration of each TBECH isomer is determined by comparing its peak area to that of the internal standard and referencing a calibration curve generated from authentic standards.
Experimental Workflow Diagram
Caption: Workflow for the analysis of TBECH isomers in sediment samples.
Causality Behind Isomeric Ratio Differences
The observed variations in TBECH isomeric ratios between technical mixtures and environmental samples are a consequence of several factors:
-
Manufacturing and Processing: As previously mentioned, the thermal conditions during the synthesis of TBECH and its incorporation into products can lead to the formation of γ- and δ-isomers, altering the initial α:β ratio.[1]
-
Environmental Fate and Transport: The different physicochemical properties of the TBECH isomers may lead to variations in their environmental partitioning, transport, and degradation rates. Although the atmospheric fates of α- and β-TBECH appear to be similar, subtle differences could contribute to the observed enrichment of the α-isomer in some studies.
-
Biotransformation and Metabolism: Biological processes are a key driver of changes in isomeric profiles.
-
Enantioselective Degradation: Microbial communities in soil and sediment can preferentially degrade one enantiomer of a chiral compound over the other. This has been observed for α-TBECH, leading to a shift in its enantiomeric fraction in the environment.
-
Isomer-Specific Metabolism: In vivo and in vitro studies have shown that TBECH isomers can be metabolized by organisms.[6] While one study using rat liver microsomes showed equal depletion of α- and β-TBECH, it is possible that different organisms or metabolic pathways could exhibit isomer-specific preferences, leading to the enrichment of certain isomers in the food web.[6] The detection of γ- and δ-isomers in biota, in particular, suggests that these isomers may be more resistant to metabolism or are preferentially accumulated.[3]
-
Concluding Remarks
The isomeric ratio of TBECH is a dynamic parameter that provides valuable insights into its lifecycle, from production to its ultimate fate in the environment. The shift from a relatively simple α- and β-dominated profile in technical mixtures to a more complex and variable composition in environmental samples highlights the importance of isomer-specific analysis. Understanding the underlying causes of these shifts—be it thermal isomerization, environmental degradation, or biological transformation—is crucial for accurate risk assessment and for developing a comprehensive understanding of the environmental impact of this emerging flame retardant. The analytical workflow presented here provides a robust framework for researchers to continue to unravel the intricate environmental behavior of TBECH and its isomers.
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The Evolving Landscape of Brominated Flame Retardant Biomonitoring: A Comparative Guide to TBECH as an Emerging Biomarker
Introduction: The Imperative for Robust Biomarkers in a Shifting Chemical Landscape
For decades, brominated flame retardants (BFRs) have been incorporated into a vast array of consumer and industrial products to meet fire safety standards. However, the widespread use of legacy BFRs, particularly polybrominated diphenyl ethers (PBDEs), has led to their ubiquitous presence in the environment and in human tissues. Growing evidence of their persistence, bioaccumulation, and potential for adverse health effects, including endocrine disruption and neurotoxicity, prompted regulatory actions and a voluntary phase-out of several PBDE commercial mixtures in the mid-2000s.[1][2]
This regulatory shift has led to the introduction and increased use of novel brominated flame retardants (NBFRs) as replacements. One such NBFR is 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, commonly known as TBECH. As the use of TBECH and other NBFRs grows, so does the potential for human exposure. This necessitates the validation of reliable biomarkers to accurately assess the internal dose of these emerging contaminants, understand their toxicokinetics, and evaluate potential health risks. This guide provides an in-depth technical comparison of TBECH as a biomarker for BFR exposure, juxtaposed with the well-established legacy biomarkers, the PBDEs. We will delve into the causality behind experimental choices for biomarker analysis and provide field-proven insights for researchers, scientists, and drug development professionals.
The Established Benchmark: Polybrominated Diphenyl Ethers (PBDEs) as Legacy Biomarkers
PBDEs have been the focal point of human biomonitoring for BFRs for over two decades. Their lipophilic nature leads to accumulation in lipid-rich tissues such as adipose tissue, and they are readily detected in serum and human milk.[3] The National Health and Nutrition Examination Survey (NHANES) in the United States has provided a substantial dataset on the serum concentrations of various PBDE congeners in the general population, revealing widespread exposure.[4][5]
Key characteristics of PBDEs as biomarkers include:
-
Persistence: Many PBDE congeners, particularly the lower-brominated ones like BDE-47, have long biological half-lives, making them excellent indicators of long-term and cumulative exposure.[6]
-
Well-Characterized Congener Profiles: The pattern of different PBDE congeners (e.g., BDE-47, BDE-99, BDE-100, BDE-153) in human samples can provide clues about the primary sources of exposure.[4]
-
Correlation with Health Outcomes: Numerous epidemiological studies have investigated the association between PBDE levels in human tissues and various health endpoints, including thyroid hormone disruption and neurodevelopmental effects.[7]
However, the phasing out of commercial PBDE mixtures means that their concentrations in the environment and in humans are generally declining, making them less representative of current BFR exposure.[8][9] This underscores the need for biomarkers of currently used BFRs.
TBECH: An Emerging Biomarker of Current BFR Exposure
TBECH is an additive flame retardant used in a variety of applications. Its technical mixture primarily consists of two diastereomers, α-TBECH and β-TBECH.[10] As a replacement for some phased-out BFRs, its presence in the environment and potential for human exposure are of increasing concern.
Toxicological Significance and Rationale for Monitoring
The rationale for monitoring TBECH exposure stems from its potential biological activity. In vitro and animal studies have indicated that TBECH can act as an androgen receptor agonist, potentially disrupting endocrine function.[11] Studies in rats have shown that dietary exposure to TBECH can lead to dose-dependent increases of its isomers in serum, liver, and adipose tissue, and is associated with mild hepatic and renal inflammation.[12] These findings provide a strong impetus for evaluating human exposure to TBECH.
Metabolism of TBECH: A Pathway to Potential Biomarkers
Understanding the metabolic fate of a compound is crucial for identifying the most appropriate biomarker. In vitro studies using rat and human liver microsomes have demonstrated that TBECH is metabolized, primarily through oxidation.[13]
Key metabolic pathways include:
-
Hydroxylation: The primary metabolic route is the formation of monohydroxylated (OH-TBECH) and dihydroxylated ((OH)2-TBECH) metabolites.
-
Debromination: While possible, enzymatic debromination appears to be a slower or less significant pathway compared to hydroxylation.[13]
The formation of hydroxylated metabolites is significant for several reasons. Firstly, it represents a pathway for detoxification and elimination. Secondly, these metabolites themselves could be more or less toxic than the parent compound. Finally, the presence of these metabolites in biological samples could serve as specific biomarkers of TBECH exposure.[14][15][16]
Metabolic Pathway of TBECH
Caption: Simplified metabolic pathway of TBECH in humans.
Comparative Analysis: TBECH vs. PBDEs as Biomarkers
The choice of a biomarker depends on several factors, including its toxicokinetics, prevalence of exposure, and the availability of sensitive analytical methods. The following table provides a comparative overview of TBECH and PBDEs.
| Feature | Polybrominated Diphenyl Ethers (PBDEs) | Tetrabromocyclohexane (TBECH) |
| Biomarker Type | Parent compounds (e.g., BDE-47, BDE-99, BDE-153) | Parent compounds (α- and β-isomers) and potentially hydroxylated metabolites (OH-TBECH) |
| Exposure Indication | Primarily legacy and long-term cumulative exposure | Current and recent exposure to "novel" BFR formulations |
| Biological Half-Life | Long (years for some congeners) | Expected to be shorter than persistent PBDEs, but human data is lacking. Animal studies suggest a relatively short half-life.[12] |
| Primary Matrix | Serum, adipose tissue, human milk | Serum, adipose tissue (from animal studies). Human data is limited. |
| Metabolism | Slower metabolism for lower brominated congeners, leading to bioaccumulation. Higher brominated congeners can be debrominated. | Metabolized via hydroxylation. The β-isomer appears to be metabolized faster than the α-isomer. |
| Analytical Methods | Well-established GC-MS and GC-HRMS methods. | GC-MS and LC-MS/MS methods are applicable, but standardized protocols are less common. |
| Human Data Availability | Extensive data from large-scale biomonitoring studies (e.g., NHANES).[4][5] | Very limited in large-scale human biomonitoring studies. |
| Advantages | - Excellent indicator of long-term exposure- Extensive reference data available- Known associations with health outcomes | - Reflects current exposure to NBFRs- Potential for metabolite biomarkers to indicate recent exposure |
| Disadvantages | - Declining levels may not reflect current BFR exposure- Does not capture exposure to NBFRs | - Lack of human toxicokinetic data- Limited data on levels in the general population- Need for further validation of metabolites as biomarkers |
Experimental Protocols: A Framework for TBECH Analysis
While a standardized, universally adopted protocol for TBECH in human matrices is not yet established, the principles of BFR analysis are well-documented. Below is a detailed, step-by-step methodology that can be adapted for the analysis of TBECH isomers in human serum, based on established protocols for other lipophilic BFRs.
Workflow for TBECH Analysis in Human Serum
Caption: General workflow for the analysis of TBECH in human serum.
Detailed Step-by-Step Methodology
1. Sample Preparation: Extraction and Clean-up
-
Objective: To isolate TBECH from the complex serum matrix and remove interfering substances.
-
Rationale: Serum is rich in proteins and lipids that can interfere with chromatographic analysis. A robust extraction and clean-up procedure is essential for accurate quantification.
-
Protocol:
-
Sample Aliquoting: Thaw a frozen human serum sample (e.g., 2 mL) to room temperature.
-
Internal Standard Fortification: Spike the sample with a known amount of a ¹³C-labeled TBECH internal standard. This is critical for correcting for matrix effects and variations in extraction efficiency and instrument response.
-
Protein Precipitation: Add formic acid to the serum sample to denature and precipitate proteins. Vortex mix thoroughly.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with the appropriate solvents (e.g., methanol followed by water).
-
Load the pre-treated serum sample onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., methanol/water mixture) to remove hydrophilic interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
-
Elution: Elute the TBECH and the internal standard from the SPE cartridge using a non-polar solvent mixture (e.g., dichloromethane/hexane).
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., isooctane) for GC-MS analysis.
-
2. Instrumental Analysis: GC-MS/MS
-
Objective: To separate TBECH isomers from other co-extracted compounds and to quantify them with high sensitivity and specificity.
-
Rationale: Gas chromatography (GC) is well-suited for the separation of semi-volatile compounds like TBECH. Tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the sample matrix.
-
Typical Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for halogenated compounds (e.g., DB-5ms).
-
Injection: Pulsed splitless injection to ensure efficient transfer of analytes onto the column.
-
Oven Temperature Program: A programmed temperature ramp to achieve chromatographic separation of the α- and β-TBECH isomers.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electron capture negative ionization (ECNI) mode, which provides high sensitivity for halogenated compounds.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring at least two specific transitions for each TBECH isomer and the internal standard for confident identification and quantification.
-
Conclusion and Future Directions
TBECH presents a viable and necessary biomarker for assessing current human exposure to brominated flame retardants. Its detection in biological samples would provide a more contemporary picture of BFR body burden than relying solely on legacy PBDEs. However, for TBECH to be fully validated and integrated into large-scale biomonitoring programs and risk assessment frameworks, several critical knowledge gaps must be addressed:
-
Human Toxicokinetics: Studies are urgently needed to determine the absorption, distribution, metabolism, and excretion (ADME) parameters and the biological half-life of TBECH in humans. This is fundamental to interpreting biomonitoring data in the context of exposure duration and intensity.
-
Comparative Biomonitoring: Large-scale studies that simultaneously measure TBECH, its metabolites, and legacy BFRs in diverse human populations are required to understand exposure patterns and trends.
-
Metabolite Biomarkers: Further research should focus on developing and validating analytical methods for TBECH metabolites (e.g., OH-TBECH) in human urine and serum. Urinary biomarkers would be particularly valuable as they are non-invasive and can reflect recent exposure.
-
Health Outcome Associations: As biomonitoring data for TBECH become more available, epidemiological studies will be essential to investigate potential associations with adverse health effects.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane
Welcome to your essential guide for the safe handling and disposal of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (CAS No. 3322-93-8). As a brominated aliphatic hydrocarbon, this compound demands rigorous adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of our environment. This document provides a direct, field-tested workflow, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Immediate Safety Protocols & Hazard Assessment
Before handling this compound, it is imperative to understand its chemical profile and associated hazards. This compound is not merely a chemical to be discarded; it is a reactive substance with specific incompatibilities and hazardous decomposition pathways that dictate its entire disposal lifecycle.
Chemical Profile and Inherent Risks
This compound is a halogenated organic compound, a classification that immediately places it into a stringent category of hazardous waste.[1][2] Its primary application is as an additive flame retardant.[3][4] The core danger lies in its bromine content. Upon thermal decomposition, which can occur during improper disposal or in a fire, it can release highly toxic and corrosive vapors, including hydrogen bromide (HBr), carbon monoxide, and carbon dioxide.[5][6][7]
Furthermore, this compound is incompatible with a range of substances, including strong oxidizing and reducing agents, alkali metals, and many amines.[5][8] Accidental mixing with these materials can lead to vigorous, exothermic reactions, presenting a significant safety risk.
Required Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling the compound or its waste:
| PPE Item | Specification & Rationale |
| Hand Protection | Wear nitrile or neoprene gloves to prevent skin contact.[9] This compound is a known skin irritant.[10] |
| Eye Protection | Chemical safety goggles are required. For tasks with a higher splash risk, a full-face shield is recommended.[9] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat must be worn to protect against skin exposure.[10] |
| Respiratory Protection | All handling of the compound and its waste must occur within a certified chemical fume hood.[10] If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved air-supplying respirator is necessary.[10] |
Step-by-Step Waste Disposal Protocol
The fundamental principle for disposing of this compound is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[2][11] Co-mingling complicates the disposal process, significantly increases costs, and can create dangerous chemical mixtures.[12][13] The mandated disposal route for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[1][14]
Step 1: Waste Identification and Segregation
Immediately upon generation, identify any waste containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated lab materials (e.g., pipette tips, gloves, absorbent pads, glassware).
This waste must be collected in a dedicated container labeled for "Halogenated Organic Waste." [1][15]
Step 2: Container Selection and Labeling
-
Select a Compatible Container: Use a designated hazardous waste container that is leak-proof, has a secure screw-top cap, and is made of a chemically resistant material (e.g., polyethylene).[9][13] The container must be in good condition.
-
Affix a Hazardous Waste Label: Before adding any waste, attach a completed hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[9]
-
Complete the Label Information:
-
Write the full chemical name: "Waste this compound". Do not use abbreviations.[11]
-
List all chemical constituents and their approximate percentages.
-
Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").[10]
-
Record the accumulation start date (the date the first drop of waste is added).
-
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[12]
-
Secure Containment: Keep the container tightly closed at all times except when actively adding waste.[11] It is best practice to place the primary container within a larger, secondary containment bin to mitigate potential leaks or spills.
-
Store Away from Incompatibles: Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[5][8]
Step 4: Arranging for Final Disposal
Once the waste container is full or you are no longer generating this waste stream, contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup and disposal.[9] Do not attempt to dispose of this chemical down the drain or in regular trash; this is a serious regulatory violation and environmental hazard.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Spill Response
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert nearby personnel.[16]
-
Control Ignition Sources: Although the flashpoint is not well-defined, the compound is considered combustible.[8] Remove any potential ignition sources from the area.
-
Contain the Spill: Make a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[5][16]
-
Absorb and Collect: Carefully absorb the spilled material. Use tools like forceps to pick up any broken glass.[16] Place all contaminated absorbent material and cleaning supplies into a sealable, compatible container.[5]
-
Label as Waste: Label the container as "Hazardous Waste" containing spilled this compound and dispose of it according to the protocol in Section 2.
-
Decontaminate: Clean the spill area with soap and water.[16]
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[10][17] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
References
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- MacLeod, M., et al. (2009). Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)cyclohexane induce androgen receptor activation. Environmental Health Perspectives.
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Navigating the Safe Handling of 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: A Guide for Laboratory Professionals
For researchers at the forefront of scientific innovation, particularly in drug development, the meticulous and safe handling of novel chemical entities is paramount. This guide provides essential, in-depth technical and safety information for 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (CAS No. 3322-93-8), a brominated flame retardant that is also gaining attention in various research applications. Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety that protects both the researcher and the integrity of the scientific work.
Understanding the Inherent Risks: More Than Just a Flame Retardant
This compound is a white crystalline powder.[1] While its primary industrial application is as a flame retardant, its toxicological profile necessitates a cautious and informed approach in a laboratory setting.[1] Studies have indicated that this compound can induce mild liver and kidney inflammation in animal models and exhibits endocrine-disrupting properties, specifically acting as an androgen receptor agonist.[2][3] These findings underscore the importance of minimizing all routes of exposure.
Hazard Identification Summary
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following recommendations are based on the known hazards of this compound and general best practices for handling halogenated hydrocarbons.
Hand Protection: A Critical Barrier
Standard disposable nitrile gloves are not recommended for handling this compound. Nitrile gloves generally offer poor resistance to halogenated hydrocarbons.[4][5]
Recommended Gloving Practice:
-
Primary Gloves: Use gloves specifically rated for protection against brominated organic compounds. Viton® or butyl rubber gloves are suitable choices.[6] Always consult the glove manufacturer's specific chemical resistance data.
-
Double Gloving: For enhanced protection, particularly when handling larger quantities or for prolonged procedures, a double-gloving strategy is advised. This involves wearing a lighter-weight glove (e.g., nitrile) under a more robust outer glove (e.g., Viton® or butyl rubber). This practice can alert the user to a breach in the outer glove and provide a temporary barrier during glove removal.
-
Regular Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Replace gloves immediately if contamination is suspected or after a set duration based on the specific glove's breakthrough time for similar chemicals.
Eye and Face Protection: Shielding from Splashes and Aerosols
Given that this compound is an eye irritant, robust eye and face protection is mandatory.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required.
-
Face Shield: When there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities, a face shield must be worn in addition to safety goggles.
Respiratory Protection: Preventing Inhalation Exposure
As the compound may cause respiratory irritation, all handling of the solid powder or solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation. If engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection is necessary.
-
Respirator Program: The use of respirators must be part of a comprehensive institutional respiratory protection program that includes medical evaluation, fit testing, and training.
-
Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended for situations where a fume hood is not available or as a secondary precaution during spill cleanup.[7]
Protective Clothing: Minimizing Skin Contact
To prevent skin irritation, appropriate protective clothing is essential.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In situations with a high potential for significant exposure, such as a large spill, a chemical-resistant suit may be necessary.
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, verify the container's integrity.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
-
Designated Work Area: All work with this compound should be conducted in a designated area within a chemical fume hood.
-
Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersal of fine particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Aerosol Generation: Any procedure that could generate aerosols, such as sonication or vortexing, must be performed in a closed container or within the fume hood.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[9] Mixing these waste types can lead to complex and costly disposal procedures.
-
Waste Containers: Use clearly labeled, dedicated containers for halogenated organic waste. The containers should be in good condition and have secure, tight-fitting lids.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, pipette tips, and absorbent paper, must be placed in the designated halogenated waste container.
-
Waste Pickup: Follow your institution's procedures for the collection of hazardous waste by the Environmental Health and Safety (EHS) department.
Emergency Procedures: Preparedness is Key
Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Prevent entry into the spill area. If the spill is large or involves a significant release of dust, evacuate the entire laboratory and contact your institution's emergency response team.
-
Personal Protection: Before attempting to clean up a small spill, don the appropriate PPE, including a respirator if necessary.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect the absorbed material or covered solid and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (consult the SDS), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visualizing the Workflow: PPE Selection and Disposal
To further clarify the critical decision-making processes, the following diagrams illustrate the recommended workflows for PPE selection and waste disposal.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Waste Disposal Workflow for this compound.
References
- Toxicologic effects of 28-day dietary exposure to the flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (TBECH)
- This compound - PubChem - NIH. (URL: [Link])
- A review of 1,2-dibromo-4-(1,2-dibromoethyl)
- Exposure to the androgenic brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane alters reproductive and aggressive behaviors in birds - PubMed. (URL: [Link])
- Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (URL: [Link])
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- Bromine - Hazardous Substance Fact Sheet. (URL: [Link])
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
